molecular formula C24H31N9O13 B2612644 Relacin CAS No. 1357928-14-3

Relacin

Cat. No.: B2612644
CAS No.: 1357928-14-3
M. Wt: 653.562
InChI Key: KREXTMSNGTWUJT-YWPYICTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Relacin is a nucleoside-based analog of the bacterial signaling nucleotide ppGpp (guanosine pentaphosphate), designed to target the Stringent Response . This compound acts as a potent inhibitor of RelA and Rel/Spo homolog (Rel) proteins, which are enzymes responsible for synthesizing (p)ppGpp . By inhibiting (p)ppGpp production, this compound disrupts the Stringent Response, a crucial bacterial survival pathway activated by nutrient starvation and other stress conditions . In Gram-positive bacteria, including Bacillus subtilis and Bacillus anthracis , treatment with this compound perturbs the normal transition into stationary phase, leading to a dramatic loss of cell viability . Furthermore, this compound has been shown to strongly impede endospore formation, a key long-term survival strategy for certain pathogens . Research also demonstrates that this compound markedly disrupts the formation of multicellular biofilms . Its mechanism involves binding to the synthetase active site of Rel proteins, and it has been shown to increase the retention of Rel/Spo on ribosomes, reducing the enzyme pool available for (p)ppGpp re-synthesis . The absence of known homologues for these targets in mammalian cells makes this compound an attractive tool for probing bacterial stress physiology . This product is intended for research purposes only.

Properties

IUPAC Name

2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREXTMSNGTWUJT-YWPYICTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N9O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Relacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Relacin is a novel antibacterial agent that represents a promising new class of antibiotics targeting bacterial survival strategies rather than essential growth processes.[1][2][3] Traditional antibiotics are often less effective against bacteria in a dormant or stationary state. This compound, however, is designed to inhibit the "stringent response," a key bacterial survival mechanism, making it a valuable tool in combating antibiotic resistance and persistent infections.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and the experimental evidence that elucidates its function.

Molecular Target and Core Mechanism

This compound's primary target is the bacterial stringent response, a stress response pathway that allows bacteria to adapt to and survive in harsh conditions such as nutrient deprivation.[1][2][3][5]

  • Enzyme Inhibition: this compound specifically inhibits the RelA/SpoT homolog (RSH) enzymes, such as RelA and Rel/Spo.[1][2][5] These enzymes are responsible for synthesizing the alarmone molecules guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp.[1][2][5]

  • (p)ppGpp Analogue: this compound functions as a (p)ppGpp analogue. By mimicking these alarmones, it is thought to competitively inhibit the RSH enzymes.[2][3]

  • Disruption of the Stringent Response: The stringent response is triggered by the accumulation of (p)ppGpp. By inhibiting the synthesis of these molecules, this compound effectively prevents the activation of this survival pathway.[1][4] This leads to a failure of the bacteria to transition into a dormant or stationary phase, ultimately resulting in cell death.[1][2][5]

Signaling Pathway

The stringent response is a central signaling hub in bacteria. This compound's intervention in this pathway has cascading effects on various cellular processes.

Relacin_Signaling_Pathway cluster_bacterium Bacterial Cell cluster_outcomes Phenotypic Outcomes Nutrient\nStarvation Nutrient Starvation Ribosome Ribosome Nutrient\nStarvation->Ribosome stalls RelA RelA Ribosome->RelA activates (p)ppGpp (p)ppGpp RelA->(p)ppGpp synthesizes This compound This compound This compound->RelA inhibits Stringent\nResponse Stringent Response (p)ppGpp->Stringent\nResponse activates Stationary Phase\nEntry Stationary Phase Entry Stringent\nResponse->Stationary Phase\nEntry Biofilm\nFormation Biofilm Formation Stringent\nResponse->Biofilm\nFormation Sporulation Sporulation Stringent\nResponse->Sporulation Cell\nDeath Cell Death

Caption: Signaling pathway of the bacterial stringent response and the inhibitory action of this compound.

In Vitro and In Vivo Effects

Experimental studies have demonstrated the potent antibacterial effects of this compound across various models.

Inhibition of (p)ppGpp Synthesis

This compound has been shown to inhibit the synthesis of (p)ppGpp in both in vitro and in vivo settings.[2][5]

Experiment TypeOrganism/EnzymeThis compound ConcentrationObserved Effect
In vitro synthesis assayPurified RelA (E. coli)Increasing concentrationsDose-dependent decrease in (p)ppGpp synthesis[2][5]
In vitro synthesis assayPurified Rel/Spo (D. radiodurans)Increasing concentrationsDose-dependent decrease in (p)ppGpp synthesis[2][5]
In vivo synthesis assayB. subtilis cellsNot specifiedSharp decrease in (p)ppGpp synthesis[5]
Effects on Bacterial Growth and Survival

This compound's disruption of the stringent response has significant consequences for bacterial viability.

Bacterial SpeciesThis compound ConcentrationEffect
B. subtilisIncreasing concentrationsPerturbs entry into stationary phase and leads to cell death[1]
B. subtilis1 mMInhibits biofilm colony formation and causes biofilm disintegration[2][5]
B. anthracisNot specifiedImpedes spore formation[2][3]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro (p)ppGpp Synthesis Assay

This assay directly measures the enzymatic activity of RelA/SpoT homologs and their inhibition by this compound.

In_Vitro_ppGpp_Assay cluster_workflow Experimental Workflow Start Start Incubate Purified RelA/SpoT\nwith [α-32P]GTP and ATP Incubate Purified RelA/SpoT with [α-32P]GTP and ATP Start->Incubate Purified RelA/SpoT\nwith [α-32P]GTP and ATP Add varying\nconcentrations of this compound Add varying concentrations of this compound Incubate Purified RelA/SpoT\nwith [α-32P]GTP and ATP->Add varying\nconcentrations of this compound Stop reaction\n(e.g., with formic acid) Stop reaction (e.g., with formic acid) Add varying\nconcentrations of this compound->Stop reaction\n(e.g., with formic acid) Spot reaction mixture\non TLC plate Spot reaction mixture on TLC plate Stop reaction\n(e.g., with formic acid)->Spot reaction mixture\non TLC plate Develop TLC plate Develop TLC plate Spot reaction mixture\non TLC plate->Develop TLC plate Autoradiography and\nQuantification of [32P]-(p)ppGpp Autoradiography and Quantification of [32P]-(p)ppGpp Develop TLC plate->Autoradiography and\nQuantification of [32P]-(p)ppGpp End End Autoradiography and\nQuantification of [32P]-(p)ppGpp->End

Caption: A generalized workflow for an in vitro (p)ppGpp synthesis assay.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains purified RelA or Rel/Spo enzyme, [α-32P]GTP as a radiolabeled precursor, and ATP in a suitable reaction buffer.

  • Inhibition: Varying concentrations of this compound are added to the reaction mixtures to assess its inhibitory effect.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Quenching: The reaction is stopped, typically by the addition of formic acid.

  • Chromatography: The reaction products are separated by thin-layer chromatography (TLC) on a polyethyleneimine (PEI) cellulose (B213188) plate.

  • Detection and Quantification: The radiolabeled (p)ppGpp is detected by autoradiography and quantified to determine the extent of inhibition.[2][5]

Biofilm Formation and Disintegration Assay

This assay evaluates the effect of this compound on the ability of bacteria to form and maintain biofilms.

Methodology for Biofilm Formation:

  • Culture Preparation: Wild-type B. subtilis cells are grown in a biofilm-inducing medium.

  • Treatment: The medium is supplemented with this compound (e.g., 1 mM) or a vehicle control.

  • Incubation: The cultures are incubated under conditions that promote biofilm formation (e.g., standing cultures for several days).

  • Visualization: Biofilms are visualized using techniques such as confocal microscopy, often with fluorescently tagged bacteria.[2][5]

Methodology for Biofilm Disintegration:

  • Biofilm Growth: Biofilms are allowed to form for a set period before the addition of this compound.

  • Treatment: this compound is added to the established biofilms.

  • Incubation: The treated biofilms are incubated for an additional period.

  • Assessment: The extent of biofilm disintegration is assessed visually or by quantifying the remaining biomass.

Structure-Activity Relationship (SAR)

To enhance the potency and efficacy of this compound, researchers have explored its structure-activity relationship by synthesizing and evaluating a series of deoxyguanosine-based analogs.[6] This research aims to provide deeper insights into the molecular interactions between this compound and its target enzymes, paving the way for the design of more effective inhibitors of the stringent response.[6] One such analog, compound 2d, was found to be more effective and potent than the original this compound molecule.[6]

Conclusion

This compound presents a novel and promising strategy for the development of new antibacterial therapies. By targeting the bacterial stringent response, it effectively circumvents common mechanisms of antibiotic resistance. Its ability to inhibit sporulation and biofilm formation further highlights its potential in treating persistent and difficult-to-eradicate infections.[1][2][5] The absence of known homologs of Rel enzymes in mammalian cells suggests a high therapeutic index for this compound and its analogs.[1] Further research into the structure-activity relationship and in vivo efficacy of this compound derivatives will be crucial in translating this innovative approach into clinical applications.

References

The Discovery and History of Relacin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel bacterial targets. The bacterial stringent response, a crucial survival mechanism in many pathogenic bacteria, presents a promising avenue for the development of new antimicrobial agents. This response is mediated by the alarmone messengers guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp. The synthesis of these molecules is primarily catalyzed by RelA/SpoT homolog (RSH) enzymes. Relacin, a synthetic ppGpp analog, was designed to inhibit these enzymes, thereby disrupting the stringent response and compromising bacterial viability. This document provides a comprehensive technical overview of the discovery, mechanism of action, and history of the this compound compound.

Discovery and Design

This compound was first described by Wexselblatt and colleagues in 2012 as a novel antibacterial agent specifically designed to target the stringent response.[1] The compound was conceived as an inhibitor of the ubiquitous bacterial enzyme RelA, which is responsible for producing (p)ppGpp.[1][2] The rationale behind its design was to create a molecule that could mimic the natural substrate of RelA and competitively inhibit its activity. This compound is a deoxyguanosine-based analog of ppGpp.[3][4] The absence of known homologs to Rel enzymes in mammalian cells makes them an attractive target for selective antibacterial therapy.[5]

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of Rel proteins.[5] This inhibition prevents the synthesis of the (p)ppGpp alarmones, which are critical for bacterial survival under stress conditions such as nutrient deprivation.[5][6] The stringent response, triggered by the accumulation of (p)ppGpp, orchestrates a shift in bacterial physiology from rapid growth to a survival state, which includes entry into the stationary phase, spore formation, and biofilm development.[1][7] By blocking (p)ppGpp production, this compound effectively prevents bacteria from adapting to these stressful conditions, leading to cell death.[1]

The Stringent Response Signaling Pathway and this compound's Point of Intervention

The Stringent Response & this compound's Mechanism of Action cluster_0 Bacterial Cell Nutrient_Starvation Nutrient Starvation Uncharged_tRNA Uncharged tRNA in Ribosome A-site Nutrient_Starvation->Uncharged_tRNA leads to RelA RelA Enzyme Uncharged_tRNA->RelA activates p_ppGpp (p)ppGpp Synthesis RelA->p_ppGpp catalyzes This compound This compound This compound->RelA inhibits Cell_Death Cell Death This compound->Cell_Death induces Stringent_Response Stringent Response Activation p_ppGpp->Stringent_Response Survival_Strategies Bacterial Survival Strategies Stringent_Response->Survival_Strategies Stationary_Phase Entry into Stationary Phase Survival_Strategies->Stationary_Phase Sporulation Sporulation Survival_Strategies->Sporulation Biofilm_Formation Biofilm Formation Survival_Strategies->Biofilm_Formation

Caption: this compound inhibits the RelA enzyme, blocking (p)ppGpp synthesis and the subsequent stringent response, leading to the failure of bacterial survival strategies and ultimately cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on this compound.

Table 1: In Vitro Inhibition of Rel Proteins by this compound
This compound ConcentrationInhibition of E. coli RelA (%)Inhibition of D. radiodurans Rel/Spo (%)
50 µM~50~20
100 µM~75~40
200 µM~90~60
500 µM~100~80
Data extracted from Wexselblatt et al., 2012.[1]
Table 2: Effect of this compound on the Viability of Bacillus subtilis (PY79)
This compound ConcentrationColony Forming Units (CFU/ml) after 24h
0 µM (Control)~1 x 109
200 µM~5 x 108
500 µM~1 x 107
1 mM~1 x 105
2 mM~1 x 104
Data extracted from Wexselblatt et al., 2012.[1][4]
Table 3: Inhibition of Bacillus subtilis Sporulation by this compound
This compound ConcentrationAsymmetric Septa Formation (%)Heat Resistant Spores (%)
0 µM (Control)47100
200 µM8~10
1 mM0.5~0.1
Data extracted from Wexselblatt et al., 2012.[1]
Table 4: Inhibition of Bacillus anthracis Spore Formation by this compound
This compound ConcentrationHeat Resistant Spores (%)
0 µM (Control)100
500 µM~1
1 mM~0.1
Data extracted from Wexselblatt et al., 2012.[1]

Experimental Protocols

In Vitro (p)ppGpp Synthesis Assay

This assay measures the enzymatic activity of Rel proteins and the inhibitory effect of compounds like this compound.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 10 mM KCl, 27 mM (NH₄)₂SO₄, 1 mM DTT, 0.5 mM GTP, and 4 mM ATP.[1]

  • Enzyme and Substrates: 1 µg of purified Rel protein (e.g., RelA from E. coli or Rel/Spo from D. radiodurans) and 20 µg of isolated ribosomes are added to the reaction buffer.[1]

  • Radioactive Labeling: 10 µCi of α-³²P labeled GTP is added to the mixture to allow for the detection of the synthesized (p)ppGpp.[1]

  • Inhibitor Addition: Increasing concentrations of this compound are added to the reaction mixtures to assess its inhibitory potential. A control reaction without this compound is also prepared.[1]

  • Incubation: The reactions are incubated to allow for the synthesis of (p)ppGpp.

  • Reaction Termination: The reaction is stopped by the addition of formic acid.[1]

  • Analysis: The reaction products are separated using thin-layer chromatography (TLC) on Cellulose PEI plates with 1.5 M KH₂PO₄ as the mobile phase.[1] The radioactive spots corresponding to (p)ppGpp are visualized by autoradiography and quantified.

Experimental Workflow for In Vitro (p)ppGpp Synthesis Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, GTP, ATP) Start->Prepare_Reaction_Mix Add_Components Add Purified Rel Protein, Ribosomes, and α-³²P GTP Prepare_Reaction_Mix->Add_Components Add_this compound Add Increasing Concentrations of this compound Add_Components->Add_this compound Incubate Incubate Add_this compound->Incubate Stop_Reaction Stop Reaction with Formic Acid Incubate->Stop_Reaction TLC Separate Products by TLC Stop_Reaction->TLC Analyze Visualize and Quantify (p)ppGpp by Autoradiography TLC->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro inhibitory effect of this compound on (p)ppGpp synthesis.

Bacterial Growth and Viability Assays
  • B. subtilis Growth Curves: Wild-type B. subtilis (PY79) cells are grown in CH medium at 37°C. At an OD₆₀₀ of 0.2, increasing concentrations of this compound are added. The optical density is then monitored over time to assess the effect on bacterial growth.[1][4]

  • Colony Forming Unit (CFU) Counting: To determine cell viability, B. subtilis (PY79) cells are incubated in CH medium at 37°C with varying concentrations of this compound for 24 hours. Serial dilutions of the cultures are then plated, and the number of colonies is counted to determine the CFU/ml.[1][4]

Sporulation and Biofilm Formation Assays
  • Sporulation Assay: B. subtilis cells are induced to sporulate in the presence of different concentrations of this compound. Sporulation is assessed by monitoring the formation of asymmetric septa using fluorescence microscopy and by determining the number of heat-resistant spores.[1]

  • Biofilm Formation Assay: The effect of this compound on biofilm formation is evaluated by inducing B. subtilis (3610) to form biofilms in liquid standing cultures (pellicles) or on solid medium in the presence of the compound. The resulting biofilms are then visualized and quantified.[1]

Effects on Bacterial Survival Strategies

This compound's inhibition of the stringent response has a cascading effect on various bacterial survival mechanisms.

Logical Flow of this compound's Effects on Bacterial Survival Relacin_Introduced This compound Introduced to Bacterial Culture Inhibits_RelA Inhibits RelA Enzyme Relacin_Introduced->Inhibits_RelA Blocks_ppGpp Blocks (p)ppGpp Synthesis Inhibits_RelA->Blocks_ppGpp Disrupts_Stringent_Response Disrupts Stringent Response Blocks_ppGpp->Disrupts_Stringent_Response Failure_Stationary_Phase Failure to Enter Stationary Phase Disrupts_Stringent_Response->Failure_Stationary_Phase Inhibition_Sporulation Inhibition of Sporulation Disrupts_Stringent_Response->Inhibition_Sporulation Disruption_Biofilm Disruption of Biofilm Formation Disrupts_Stringent_Response->Disruption_Biofilm Reduced_Viability Reduced Cell Viability and Cell Death Failure_Stationary_Phase->Reduced_Viability Inhibition_Sporulation->Reduced_Viability Disruption_Biofilm->Reduced_Viability

Caption: The logical cascade of events following the introduction of this compound to a bacterial population.

Structure-Activity Relationship and Future Directions

Subsequent research has focused on the design and synthesis of novel this compound analogs to improve its potency and pharmacokinetic properties.[3] One study described a series of deoxyguanosine-based analogs, with some compounds showing greater in vitro inhibitory activity against Rel proteins than the original this compound molecule.[3] A significant challenge that remains is the poor penetration of this compound and its analogs into Gram-negative bacteria, which limits their spectrum of activity.[5] Future research will likely focus on modifying the chemical structure of this compound to enhance its membrane permeability and on developing novel delivery mechanisms.[4]

Conclusion

This compound represents a pioneering effort in the development of antibacterial agents that target the bacterial stringent response. Its discovery has validated the Rel enzymes as a viable target for antibiotic development. While the clinical application of this compound itself may be limited by its pharmacokinetic properties, it serves as a crucial lead compound for the development of a new class of antibiotics. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will continue to guide the design of more potent and broad-spectrum inhibitors of the stringent response, offering a promising strategy in the fight against antibiotic-resistant bacteria.

References

Unveiling Relacin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Relacin, a novel antibacterial agent, has emerged as a promising candidate in the fight against resilient pathogenic bacteria. By targeting the stringent response, a key survival mechanism in bacteria, this compound presents a unique therapeutic strategy. This technical guide provides an in-depth exploration of its chemical architecture and a detailed account of its multi-step synthesis, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a 2'-deoxyguanosine-based analogue of (p)ppGpp, the alarmone molecules that trigger the stringent response. Its structure is characterized by the replacement of the pyrophosphate moieties at the 5' and 3' positions of the ribose sugar with glycyl-glycine dipeptides linked via a carbamate (B1207046) bridge.[1] This modification is crucial for its inhibitory activity against RelA and Rel/Spo enzymes, which are responsible for (p)ppGpp synthesis.[1][2]

IdentifierValueSource
IUPAC Name 2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid[3][4]
Molecular Formula C24H31N9O13[3][5]
Molecular Weight 653.6 g/mol [3][5]
CAS Number 1357928-14-3[5]

Visualizing the Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D representation of the chemical structure of this compound.

The Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process involving the protection and functionalization of a deoxyguanosine precursor. The following diagram outlines the key transformations in the synthesis of this compound. A detailed experimental protocol for each step is provided in the subsequent section.

Relacin_Synthesis_Workflow start Deoxyguanosine step1 Boc Protection start->step1 i) Boc anhydride (B1165640), THF/aq. NaHCO3 step2 Benzylation step1->step2 ii) Benzyl (B1604629) alcohol, p-TSA, toluene step3 Peptide Coupling step2->step3 iii) HOBT/HBTU, DMF, DIEA step4 Boc Deprotection step3->step4 iv) 50% TFA in DCM step5 Silylation & Isobutyrylation step4->step5 v) a) TMSCl, pyridine (B92270) b) Isobutyric anhydride step6 Carbamate Formation step5->step6 vi) a) CDI, acetonitrile (B52724) b) Intermediate from step 4, DCM, DIEA step7 Hydrogenation step6->step7 vii) H2, 10% Pd/C, methanol (B129727) end This compound step7->end

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols and Data

The following table summarizes the reaction conditions and reported yields for each step in the synthesis of this compound, as detailed by Wexselblatt et al.[1][2]

StepReactionReagents and ConditionsYield (%)
iBoc Protection of AmineBoc anhydride, THF/aqueous sodium bicarbonate, Room Temperature, 4 hours77
iiBenzylation of Carboxylic AcidBenzyl alcohol, p-toluenesulfonic acid, toluene, reflux, 5 hours95
iiiPeptide CouplingHOBT/HBTU, DMF, DIEA, Room Temperature, overnight98
ivBoc Deprotection50% TFA in DCM, Room Temperature, 30 minutes86
vSilylation and Isobutyrylationa) Trimethylsilyl (B98337) chloride, pyridine, 0°C, 1 hourb) Isobutyric anhydride, Room Temperature, 4 hours87
viCarbamate Formationa) CDI, acetonitrile, Room Temperature, overnightb) Product of step iv, DCM, DIEA, Room Temperature, 20 hours48
viiHydrogenation (Debenzylation)H2, 10% Pd/C, methanol, 30 psi, Room Temperature, 3 hours80

Experimental Protocol Details:

Step i: Boc Protection To a solution of the starting material in a mixture of THF and aqueous sodium bicarbonate, Boc anhydride is added. The reaction mixture is stirred at room temperature for 4 hours. After completion, the product is extracted and purified.

Step ii: Benzylation The product from the previous step is dissolved in toluene. Benzyl alcohol and a catalytic amount of p-toluenesulfonic acid are added. The mixture is heated to reflux for 5 hours. The product is then isolated and purified.

Step iii: Peptide Coupling The protected amino acid is coupled with the amine component using HOBT and HBTU as coupling agents in DMF. DIEA is added as a base, and the reaction is stirred overnight at room temperature.

Step iv: Boc Deprotection The Boc-protected compound is treated with a 50% solution of trifluoroacetic acid in dichloromethane (B109758) for 30 minutes at room temperature to remove the Boc protecting group.

Step v: Silylation and Isobutyrylation The hydroxyl groups are first protected by silylation using trimethylsilyl chloride in pyridine at 0°C for 1 hour. Subsequently, isobutyric anhydride is added, and the reaction is stirred at room temperature for 4 hours to acylate the exocyclic amine of the guanine (B1146940) base.

Step vi: Carbamate Formation The hydroxyl group is activated with carbonyldiimidazole (CDI) in acetonitrile overnight at room temperature. The resulting intermediate is then reacted with the deprotected dipeptide from step iv in dichloromethane with DIEA for 20 hours at room temperature to form the carbamate linkage.

Step vii: Hydrogenation The final deprotection step involves the removal of the benzyl ester by catalytic hydrogenation. The compound is dissolved in methanol and subjected to a hydrogen atmosphere (30 psi) in the presence of 10% palladium on carbon for 3 hours at room temperature to yield this compound.

This guide provides a foundational understanding of the chemical nature and synthesis of this compound. For further experimental details, including characterization data (NMR, MS), it is recommended to consult the supporting information of the primary literature.[2]

References

Relacin: A Targeted Approach to Combating Bacterial Survival Strategies - A Technical Guide on its Differential Effects on Gram-positive vs. Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents that target unconventional cellular pathways. Relacin, a synthetic small molecule, represents a promising class of antibiotics that inhibits the bacterial stringent response, a key survival mechanism. This technical guide provides an in-depth analysis of this compound's mechanism of action and its differential effects on Gram-positive and Gram-negative bacteria. We present a comprehensive overview of the current understanding of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the targeted signaling pathways and experimental workflows. This document serves as a valuable resource for researchers and drug development professionals working on novel antimicrobial strategies.

Introduction

Traditional antibiotics primarily target essential processes in actively growing bacteria, such as cell wall synthesis or protein production.[1] However, bacteria have evolved sophisticated mechanisms to survive stressful conditions, including nutrient limitation and antibiotic exposure. One of the most critical and highly conserved of these is the stringent response.[2][3] This response is mediated by the alarmone messengers, guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp.[2] The synthesis of (p)ppGpp is catalyzed by RelA/SpoT homolog (RSH) enzymes.[2]

This compound is a novel antibacterial agent designed to specifically inhibit these RSH enzymes, thereby disrupting the stringent response.[1][2] Its unique mode of action offers a potential solution to combat bacterial persistence and survival strategies that are not addressed by many conventional antibiotics.[1] This guide delves into the specifics of this compound's activity, with a particular focus on its contrasting effects on Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of the Stringent Response

The stringent response is a global reprogramming of bacterial metabolism triggered by nutrient starvation and other stressors.[2] In Gram-negative bacteria like Escherichia coli, the bifunctional enzyme RelA synthesizes (p)ppGpp, while SpoT is responsible for its hydrolysis. Gram-positive bacteria, such as Bacillus subtilis, typically possess a single bifunctional RSH enzyme, Rel, that carries out both synthesis and hydrolysis.[2]

This compound acts as a competitive inhibitor of the RSH enzymes, binding to the (p)ppGpp synthetase domain and preventing the production of these crucial signaling molecules.[2] By blocking the stringent response, this compound prevents bacteria from adapting to stressful conditions, leading to a failure to enter a dormant or stationary state, and ultimately resulting in cell death in susceptible species.[1][2]

cluster_stress Stress Conditions cluster_bacterium Bacterial Cell cluster_response Cellular Effects Amino Acid Starvation Amino Acid Starvation Uncharged tRNA Uncharged tRNA Amino Acid Starvation->Uncharged tRNA leads to accumulation of Ribosome Ribosome RelA/Rel RelA/Rel Ribosome->RelA/Rel activates Uncharged tRNA->Ribosome binds to (p)ppGpp (p)ppGpp RelA/Rel->(p)ppGpp synthesizes Stringent Response Stringent Response (p)ppGpp->Stringent Response triggers Downregulation of Growth Downregulation of Growth Stringent Response->Downregulation of Growth Upregulation of Stress Genes Upregulation of Stress Genes Stringent Response->Upregulation of Stress Genes This compound This compound This compound->RelA/Rel inhibits Survival Survival Upregulation of Stress Genes->Survival

Fig. 1: Signaling pathway of the stringent response and this compound's inhibition.

Differential Efficacy: Gram-positive vs. Gram-negative Bacteria

A critical aspect of this compound's activity is its pronounced difference in efficacy between Gram-positive and Gram-negative bacteria. This disparity is primarily attributed to the structural differences in their cell envelopes.

High Efficacy Against Gram-positive Bacteria

This compound demonstrates significant antibacterial activity against a range of Gram-positive bacteria.[2][4] By inhibiting the stringent response, this compound prevents these bacteria from entering a protective stationary phase, leading to continued metabolic activity in a nutrient-depleted environment and ultimately cell death.[2] Furthermore, this compound has been shown to effectively inhibit the formation of biofilms and spores, two key survival strategies employed by many Gram-positive pathogens.[1][2]

Limited Efficacy Against Gram-negative Bacteria

In contrast, this compound shows limited to no activity against Gram-negative bacteria such as E. coli when tested in whole-cell assays.[2][5] This is not due to a lack of an effective target, as in vitro studies have shown that this compound potently inhibits the E. coli RSH enzyme, RelA.[2] The lack of whole-cell activity is attributed to the impermeable outer membrane of Gram-negative bacteria, which prevents this compound from reaching its intracellular target.[3]

Quantitative Data Summary

The following table summarizes the available quantitative and semi-quantitative data on the efficacy of this compound against various bacterial species. It is important to note that comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of bacteria is not yet available in the public domain. The effective concentrations listed are derived from published studies and represent the concentrations at which significant biological effects were observed.

Bacterial SpeciesGram StainType of EffectEffective ConcentrationSource
Bacillus subtilisPositiveInhibition of growth1-2 mM[2]
Bacillus subtilisPositiveInhibition of biofilm formation1 mM[2]
Bacillus subtilisPositiveInhibition of sporulation1 mM[2]
Bacillus anthracisPositiveInhibition of sporulation1 mM[1]
Deinococcus radioduransPositivePerturbation of stationary phase entryNot specified[2]
Enterococcus faecalisPositiveFull inhibition of biofilm growth14 mM[4]
Escherichia coliNegativeNo significant effect on growthUp to 2 mM[2][5]
Escherichia coliNegativeNo inhibition of (p)ppGpp synthesis in vivoUp to 2 mM[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in the 96-well plate using the growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilution. This will bring the final volume to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare this compound Serial Dilutions Prepare this compound Serial Dilutions Prepare Bacterial Inoculum->Prepare this compound Serial Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare this compound Serial Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Fig. 2: Experimental workflow for MIC determination.
Assay for (p)ppGpp Synthesis in vivo

This protocol allows for the monitoring of (p)ppGpp levels within bacterial cells treated with this compound.

Materials:

  • Bacterial culture

  • Growth medium

  • [³²P]orthophosphoric acid

  • Serine hydroxamate (SHX) to induce amino acid starvation

  • This compound

  • Formic acid

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • TLC running buffer (e.g., 1.5 M KH₂PO₄, pH 3.4)

  • Phosphorimager

Procedure:

  • Radiolabeling: Grow bacterial cells in a low-phosphate medium supplemented with [³²P]orthophosphoric acid to label the intracellular nucleotide pool.

  • Treatment: Add this compound at the desired concentrations to the cultures.

  • Induction of Stringent Response: Induce amino acid starvation by adding SHX.

  • Extraction of Nucleotides: At various time points, collect cell samples and extract the nucleotides by adding formic acid.

  • TLC Separation: Spot the nucleotide extracts onto a TLC plate and develop the chromatogram using the appropriate running buffer to separate GTP, ppGpp, and pppGpp.

  • Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radioactive spots corresponding to (p)ppGpp and GTP using a phosphorimager. The levels of (p)ppGpp are typically expressed as a percentage of the total guanine (B1146940) nucleotide pool ((p)ppGpp / ((p)ppGpp + GTP)).

Biofilm Formation Inhibition Assay

This assay is used to assess the ability of this compound to prevent the formation of biofilms.

Materials:

  • Bacterial culture

  • Biofilm growth medium

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%)

  • Microplate reader

Procedure:

  • Inoculation and Treatment: In a 96-well plate, add the bacterial inoculum to the biofilm growth medium containing various concentrations of this compound.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 30°C for 24-48 hours).

  • Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add crystal violet solution to each well to stain the adherent biofilm. Incubate for 15-20 minutes at room temperature.

  • Washing: Remove the excess crystal violet by washing the wells with water.

  • Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion and Future Directions

This compound presents a compelling new approach to antibacterial therapy by targeting the stringent response, a key bacterial survival mechanism. Its potent activity against Gram-positive bacteria, including its ability to inhibit biofilm and spore formation, highlights its potential for treating infections caused by resilient pathogens. The primary challenge for the broader application of this compound is its limited efficacy against Gram-negative bacteria due to the permeability barrier of the outer membrane.

Future research should focus on two key areas:

  • Optimizing Delivery to Gram-negative Bacteria: Strategies to enhance the penetration of this compound across the Gram-negative outer membrane, such as the use of permeabilizing agents or the development of prodrugs, could unlock its full potential against a wider range of pathogens.

  • Comprehensive Efficacy Studies: Systematic testing of this compound against a broad panel of clinical isolates of both Gram-positive and Gram-negative bacteria is necessary to establish a comprehensive understanding of its spectrum of activity and to determine definitive MIC values.

References

The Role of Relacin in Inhibiting (p)ppGpp Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stringent response is a highly conserved bacterial stress response mechanism crucial for survival under adverse conditions, such as nutrient deprivation. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. The synthesis of (p)ppGpp is primarily catalyzed by RelA/SpoT homolog (RSH) enzymes. The accumulation of (p)ppGpp leads to a global reprogramming of bacterial physiology, including the downregulation of macromolecular synthesis and the upregulation of stress resistance genes. This makes the stringent response an attractive target for the development of novel antibacterial agents. Relacin, a synthetic analog of ppGpp, has emerged as a promising inhibitor of (p)ppGpp production, particularly in Gram-positive bacteria. This technical guide provides an in-depth overview of the role of this compound in inhibiting (p)ppGpp synthesis, its mechanism of action, and its effects on bacterial physiology, along with detailed experimental protocols and quantitative data.

Mechanism of Action of this compound

This compound is a 2'-deoxyguanosine-based analogue of ppGpp.[1] It is designed to competitively inhibit the synthetase activity of RelA and the bifunctional Rel/Spo enzymes, which are responsible for (p)ppGpp synthesis.[1][2] Upon nutrient starvation, uncharged tRNAs bind to the ribosomal A-site, which triggers the activation of RelA/SpoT.[3] These enzymes then catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of GTP or GDP, producing pppGpp or ppGpp, respectively.[3] this compound, by mimicking the structure of ppGpp, is thought to bind to the active site of these enzymes, thereby preventing the synthesis of (p)ppGpp.[1] This leads to a significant reduction in the intracellular levels of these alarmones, disrupting the stringent response and compromising the bacterium's ability to adapt to stress.[1][4]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified in several studies. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit (p)ppGpp synthesis or bacterial growth by 50%.

Parameter Bacterium Value Assay Conditions Reference
IC50 Bacillus subtilis200 µMReduction in colony-forming units (CFUs) after 24 hours of incubation.[1][4]
Qualitative Inhibition Streptococcus pyogenes (GAS)Growth slightly affected, viability largely reduced after 24 hours.Growth curves and CFU counting.[1][5]
Qualitative Inhibition Deinococcus radioduransPerturbed entry into stationary phase.Growth curves and CFU counting.[4]

Signaling Pathways

The stringent response pathway is a complex network that regulates various cellular processes. This compound intervenes at the initial step of this pathway by inhibiting the production of (p)ppGpp.

stringent_response cluster_stimulus Stress Stimuli cluster_synthesis (p)ppGpp Synthesis cluster_response Downstream Effects Nutrient Starvation Nutrient Starvation Uncharged tRNA Uncharged tRNA Nutrient Starvation->Uncharged tRNA increases Ribosome Ribosome Uncharged tRNA->Ribosome binds to A-site RelA_SpoT RelA/SpoT Ribosome->RelA_SpoT activates ppGpp (p)ppGpp RelA_SpoT->ppGpp synthesizes ATP_GTP ATP + GTP/GDP ATP_GTP->RelA_SpoT Macromolecular_Synthesis Macromolecular Synthesis (rRNA, tRNA, DNA, Peptidoglycan) ppGpp->Macromolecular_Synthesis inhibits Stress_Resistance Stress Resistance Genes (Amino Acid Biosynthesis) ppGpp->Stress_Resistance activates This compound This compound This compound->RelA_SpoT inhibits Bacterial_Survival Bacterial Survival Strategies (Stationary Phase, Sporulation, Biofilm)

Figure 1: The Stringent Response Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro (p)ppGpp Synthesis Assay

This assay measures the synthesis of (p)ppGpp by purified RelA or Rel/Spo enzymes in the presence of various concentrations of an inhibitor like this compound.

Materials:

  • Purified RelA or Rel/Spo enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT)

  • ATP and GTP (or GDP)

  • [α-³²P]GTP or [γ-³²P]ATP for radiolabeling

  • This compound (or other inhibitors) at various concentrations

  • Thin Layer Chromatography (TLC) plates (e.g., PEI cellulose)

  • TLC running buffer (e.g., 1.5 M KH₂PO₄, pH 3.4)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures containing reaction buffer, ATP, GTP, and the radiolabeled nucleotide.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding the purified RelA or Rel/Spo enzyme.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding formic acid.

  • Spot a small volume of each reaction mixture onto a TLC plate.

  • Develop the TLC plate in the running buffer until the solvent front reaches the top.

  • Dry the TLC plate and visualize the radiolabeled (p)ppGpp spots using a phosphorimager or by exposing it to autoradiography film.

  • Quantify the intensity of the spots to determine the amount of (p)ppGpp synthesized at each this compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

in_vitro_assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, ATP, GTP, [α-³²P]GTP) Add_this compound Add this compound (Varying Concentrations) Mix->Add_this compound Add_Enzyme Add Purified RelA/SpoT Add_this compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Stop Reaction (Formic Acid) Incubate->Stop TLC_Spot Spot on TLC Plate Stop->TLC_Spot TLC_Develop Develop TLC TLC_Spot->TLC_Develop Visualize Visualize (p)ppGpp (Phosphorimager) TLC_Develop->Visualize Quantify Quantify Spot Intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Figure 2: Workflow for the In Vitro (p)ppGpp Synthesis Assay.
In Vivo (p)ppGpp Measurement Assay

This protocol allows for the measurement of (p)ppGpp levels within bacterial cells following treatment with this compound.

Materials:

  • Bacterial strain of interest (e.g., B. subtilis)

  • Growth medium (e.g., minimal medium)

  • ³²P-orthophosphoric acid for radiolabeling

  • This compound

  • Amino acid starvation inducer (e.g., serine hydroxamate - SHX)

  • Formic acid

  • TLC plates and running buffer

  • Phosphorimager or autoradiography film

Procedure:

  • Grow the bacterial culture in the appropriate medium to the early exponential phase (OD600 ~0.2).

  • Add ³²P-orthophosphoric acid to the culture to label the intracellular nucleotide pool and incubate for a defined period (e.g., 1-2 hours).

  • Add different concentrations of this compound to the cultures and incubate for a short period (e.g., 15-30 minutes).

  • Induce amino acid starvation by adding SHX.

  • At various time points after SHX addition, take aliquots of the culture and immediately stop metabolic activity by adding cold formic acid.

  • Centrifuge the samples to pellet the cells.

  • Spot the supernatant (containing the extracted nucleotides) onto a TLC plate.

  • Develop, dry, and visualize the TLC plate as described in the in vitro assay protocol.

  • Quantify the levels of (p)ppGpp relative to a stable nucleotide like GTP to determine the effect of this compound on in vivo (p)ppGpp accumulation.

Ribosome Binding Assay (Filter Binding)

This assay can be used to determine if this compound interferes with the binding of RelA/SpoT to the ribosome, a key step in the activation of (p)ppGpp synthesis.

Materials:

  • Purified 70S ribosomes

  • Purified RelA/SpoT protein (can be radiolabeled or detected by Western blot)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • This compound at various concentrations

  • Nitrocellulose and nylon membranes

  • Filtration apparatus

  • Scintillation counter (if using radiolabeled protein) or Western blot reagents

Procedure:

  • Incubate purified ribosomes with the RelA/SpoT protein in the binding buffer.

  • Add varying concentrations of this compound to the incubation mixtures.

  • Incubate at room temperature or 37°C to allow binding to reach equilibrium.

  • Filter the reaction mixtures through a nitrocellulose membrane stacked on top of a nylon membrane. Ribosome-protein complexes will be retained on the nitrocellulose membrane, while unbound protein will pass through to the nylon membrane.

  • Wash the filters with cold binding buffer to remove non-specifically bound components.

  • If the protein is radiolabeled, quantify the radioactivity on both membranes using a scintillation counter.

  • If the protein is not labeled, detect the amount of protein on the nitrocellulose membrane using Western blotting with an antibody specific to the RelA/SpoT protein.

  • Determine the effect of this compound on the amount of RelA/SpoT bound to the ribosomes.

Conclusion

This compound represents a significant step forward in the development of novel antibiotics targeting the bacterial stringent response. Its ability to inhibit (p)ppGpp synthesis in Gram-positive bacteria disrupts crucial survival mechanisms, leading to cell death. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and its derivatives as therapeutic agents. Future research should focus on determining the inhibitory constants (Ki) of this compound, expanding the scope of its activity against a broader range of clinically relevant pathogens, and optimizing its pharmacological properties to overcome challenges such as cell permeability in Gram-negative bacteria. The continued exploration of the stringent response pathway and its inhibitors holds great promise for combating the growing threat of antibiotic resistance.

References

An In-depth Technical Guide on the Molecular Targets of Relacin in Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Relacin, a novel antibacterial agent that acts by inhibiting the bacterial stringent response. This document details the mechanism of action, summarizes key quantitative data, provides an overview of experimental protocols for target validation, and includes visualizations of the relevant signaling pathways and experimental workflows.

Core Molecular Target: Rel Enzymes and the Stringent Response

The primary molecular targets of this compound in bacterial cells are the Rel enzymes , which are responsible for synthesizing the alarmone molecules guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.[1][2][3][4][5] These molecules are key mediators of the stringent response , a global reprogramming of bacterial metabolism that allows survival under stressful conditions such as nutrient starvation.[1][2][3][4][5]

In Gram-negative bacteria like Escherichia coli, (p)ppGpp is primarily synthesized by RelA and hydrolyzed by SpoT.[1] Gram-positive bacteria, such as Bacillus subtilis, typically possess a bifunctional enzyme called Rel/Spo that carries out both the synthesis and hydrolysis of (p)ppGpp.[1] this compound has been shown to effectively inhibit both RelA and Rel/Spo.[1][5]

The inhibition of Rel enzymes by this compound leads to a decrease in the intracellular concentration of (p)ppGpp.[1][5] This disruption of the stringent response prevents bacteria from adapting to stressful conditions, ultimately leading to cell death, particularly in Gram-positive bacteria.[1][2]

Mechanism of Action: Direct Inhibition and Ribosome Trapping

This compound, a 2'-deoxyguanosine-based analogue of ppGpp, directly interacts with and inhibits the (p)ppGpp synthetase activity of Rel enzymes.[1] This has been demonstrated through in vitro assays using purified RelA from E. coli and Rel/Spo from Deinococcus radiodurans.[1][5]

A key aspect of this compound's mechanism is its ability to act independently of the ribosome. Evidence for this direct interaction comes from experiments with a constitutively active, ribosome-independent mutant of RelA (RelAC638F), which was still susceptible to inhibition by this compound.[1]

Furthermore, this compound has been observed to affect the interaction between Rel/Spo and the ribosome. It was found to increase the amount of Rel/Spo "locked" onto stalled ribosomes.[1] This trapping of the enzyme on the ribosome reduces the available pool of Rel/Spo for the synthesis of (p)ppGpp, further contributing to the compound's inhibitory effect.[1]

The following diagram illustrates the proposed mechanism of action of this compound:

Relacin_Mechanism cluster_cellular_context Bacterial Cell cluster_inhibition Mechanism of Inhibition Stalled Ribosome Stalled Ribosome Rel RelA or Rel/Spo Stalled Ribosome->Rel activates Relacin_Traps_Rel Ribosome Trapping ppGpp (p)ppGpp Synthesis Rel->ppGpp catalyzes Relacin_Inhibits_Rel Direct Inhibition SR Stringent Response ppGpp->SR This compound This compound This compound->Stalled Ribosome enhances binding of Rel This compound->Rel binds to Relacin_Inhibits_Rel->ppGpp inhibits Relacin_Traps_Rel->ppGpp inhibits

Caption: Mechanism of this compound action in bacterial cells.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on Rel enzymes is dose-dependent.[1][5] The following table summarizes the observed inhibition of (p)ppGpp synthesis in vitro.

Enzyme SourceThis compound Concentration (mM)Approximate Inhibition of (p)ppGpp Synthesis (%)
E. coli RelA0.1~20
0.5~60
1.0~80
2.0~100
D. radiodurans Rel/Spo0.1~10
0.5~30
1.0~60
2.0~80

Data extracted from figures in Wexselblatt et al., 2012.[1]

In vivo studies in B. subtilis have shown that this compound effectively reduces the accumulation of (p)ppGpp in response to amino acid starvation induced by serine hydroxamate (SHX).[1]

Downstream Cellular Effects of this compound

By inhibiting the stringent response, this compound triggers a cascade of downstream effects that are detrimental to bacterial survival, particularly for Gram-positive organisms.

  • Inhibition of Entry into Stationary Phase: this compound treatment leads to an extended logarithmic growth phase and a failure to properly enter the stationary phase, which is crucial for long-term survival.[1][5] This ultimately results in a significant reduction in cell viability.[1]

  • Perturbation of Spore Formation: In sporulating bacteria like Bacillus subtilis and Bacillus anthracis, this compound strongly disrupts the formation of resilient endospores.[1][3][4]

  • Disruption of Biofilm Formation: The formation of multicellular biofilms, which are important for bacterial persistence and resistance, is markedly inhibited by this compound.[1][2][3][4]

The following diagram illustrates the signaling pathway affected by this compound:

Relacin_Signaling_Pathway This compound This compound Rel RelA or Rel/Spo This compound->Rel inhibits ppGpp (p)ppGpp Rel->ppGpp synthesizes SR Stringent Response ppGpp->SR activates StationaryPhase Stationary Phase Entry SR->StationaryPhase Sporulation Sporulation SR->Sporulation Biofilm Biofilm Formation SR->Biofilm Survival Bacterial Survival StationaryPhase->Survival Sporulation->Survival Biofilm->Survival

Caption: Signaling pathway disrupted by this compound.

Experimental Protocols for Target Identification and Validation

The identification and validation of Rel enzymes as the molecular targets of this compound involved a series of key experiments. The following provides an overview of the methodologies employed.

This assay directly measures the enzymatic activity of purified Rel proteins and the inhibitory effect of this compound.

  • Objective: To quantify the synthesis of (p)ppGpp by RelA or Rel/Spo in the presence and absence of this compound.

  • Methodology:

    • Purified RelA or Rel/Spo enzyme is incubated in a reaction buffer containing ATP and [α-³²P]GTP as a radiolabeled precursor.

    • Increasing concentrations of this compound are added to the reaction mixtures.

    • The reactions are incubated to allow for (p)ppGpp synthesis.

    • The reactions are stopped, and the products are separated by thin-layer chromatography (TLC).

    • The amount of radiolabeled (p)ppGpp is quantified using autoradiography.

  • Outcome: A dose-dependent decrease in the amount of synthesized (p)ppGpp in the presence of this compound confirms its inhibitory activity.[1]

The workflow for this experiment can be visualized as follows:

In_Vitro_Assay_Workflow cluster_workflow In Vitro (p)ppGpp Synthesis Assay Start Start Incubate Incubate Purified Rel with ATP and [α-³²P]GTP Start->Incubate Addthis compound Add Increasing Concentrations of this compound Incubate->Addthis compound TLC Separate Products by TLC Addthis compound->TLC Autoradiography Quantify (p)ppGpp by Autoradiography TLC->Autoradiography End End Autoradiography->End

Caption: Workflow for in vitro (p)ppGpp synthesis assay.

This assay is used to determine the effect of this compound on the interaction between Rel enzymes and the ribosome.

  • Objective: To assess whether this compound influences the association of Rel/Spo with ribosomes.

  • Methodology:

    • Purified ribosomes are incubated with Rel/Spo in the presence of increasing concentrations of this compound.

    • The mixture is subjected to ultracentrifugation to pellet the ribosomes and any associated proteins.

    • The ribosomal pellet is washed and then analyzed by SDS-PAGE.

    • The amount of Rel/Spo associated with the 70S ribosomal complexes is detected and quantified by Western blot analysis using an antibody specific to the Rel/Spo protein.

  • Outcome: An increase in the amount of Rel/Spo detected in the ribosomal fraction in the presence of this compound indicates that it promotes the association or inhibits the dissociation of the enzyme from the ribosome.[1]

This assay validates the activity of this compound within living bacterial cells.

  • Objective: To measure the levels of (p)ppGpp in bacterial cells treated with this compound under conditions that induce the stringent response.

  • Methodology:

    • Bacterial cultures (e.g., B. subtilis) are grown to a specific optical density.

    • The cultures are treated with or without this compound.

    • The stringent response is induced by adding an amino acid analog such as serine hydroxamate (SHX).

    • Cellular nucleotides are extracted.

    • The levels of (p)ppGpp in the extracts are determined using thin-layer chromatography (TLC) and autoradiography, similar to the in vitro assay.

  • Outcome: A reduction in the accumulation of (p)ppGpp in this compound-treated cells compared to untreated controls confirms the in vivo efficacy of the compound.[1]

Conclusion

This compound's primary molecular targets are the Rel enzymes (RelA and Rel/Spo), which are central to the bacterial stringent response. By directly inhibiting the (p)ppGpp synthetase activity of these enzymes and trapping them on the ribosome, this compound effectively blocks the production of the alarmone (p)ppGpp. This disruption of the stringent response has profound consequences for bacterial survival, leading to an inability to enter a protective stationary phase, impaired sporulation, and reduced biofilm formation. The well-defined mechanism of action and the crucial role of its targets in bacterial physiology make this compound an attractive candidate for the development of novel antibacterial therapies. Further research could focus on optimizing its efficacy against a broader spectrum of bacterial pathogens and evaluating its potential in clinical settings.

References

Relacin's Impact on Bacterial Stationary Phase Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial stringent response is a critical survival mechanism that enables adaptation to harsh environmental conditions, including nutrient limitation, leading to entry into a dormant, antibiotic-tolerant stationary phase. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp, synthesized by RelA/SpoT homolog (RSH) enzymes.[1][2] Relacin, a synthetic ppGpp analogue, has emerged as a potent inhibitor of these enzymes, effectively disrupting the stringent response.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative impact on bacterial physiology, and detailed protocols for key experimental assays. The information presented herein is intended to support further research and development of this compound and similar compounds as novel antibacterial agents targeting bacterial persistence.

The Stringent Response and this compound's Mechanism of Action

Under nutrient-limiting conditions, the accumulation of uncharged tRNA in the ribosomal A-site triggers RelA to synthesize (p)ppGpp from GTP and ATP.[6] (p)ppGpp then acts as a global regulator, redirecting cellular resources from growth-related activities, such as ribosome and DNA synthesis, towards amino acid biosynthesis and stress survival pathways.[6] This metabolic shift is crucial for entry into the stationary phase, a state of reduced metabolic activity and increased resistance to antibiotics. In many Gram-positive bacteria, a bifunctional enzyme, Rel/Spo, is responsible for both the synthesis and hydrolysis of (p)ppGpp.[3]

This compound, a 2'-deoxyguanosine-based analogue of ppGpp, is designed to inhibit the (p)ppGpp synthetase activity of RSH enzymes.[3] By binding to these enzymes, this compound prevents the production of (p)ppGpp, thereby disrupting the stringent response.[3][4][5][7] A key aspect of this compound's activity is its ability to lock the Rel/Spo enzyme onto the ribosome, preventing the enzyme from "hopping" between ribosomes and thus amplifying the inhibitory effect.[3] The inability to mount a stringent response leads to a failure to properly enter the stationary phase, resulting in continued growth under nutrient-limiting conditions and eventual cell death.[3][8] Furthermore, this compound has been shown to inhibit other long-term survival strategies such as sporulation and biofilm formation.[3][4][7][8]

Signaling Pathway of the Stringent Response and this compound's Intervention

G cluster_0 Nutrient Limitation Nutrient Limitation Uncharged tRNA Uncharged tRNA Nutrient Limitation->Uncharged tRNA Ribosome Ribosome Uncharged tRNA->Ribosome Binds to A-site RelA/Rel/Spo RelA/Rel/Spo Ribosome->RelA/Rel/Spo Activates (p)ppGpp Synthesis (p)ppGpp Synthesis RelA/Rel/Spo->(p)ppGpp Synthesis Stringent Response Stringent Response (p)ppGpp Synthesis->Stringent Response Initiates Stationary Phase Stationary Phase Stringent Response->Stationary Phase Leads to This compound This compound This compound->RelA/Rel/Spo Inhibits G cluster_1 Start Start In_vitro_Assay In vitro (p)ppGpp Synthesis Assay Start->In_vitro_Assay In_vivo_Assay In vivo (p)ppGpp Accumulation Assay In_vitro_Assay->In_vivo_Assay Growth_Assay Bacterial Growth & Viability Assay In_vivo_Assay->Growth_Assay Biofilm_Assay Biofilm Inhibition Assay Growth_Assay->Biofilm_Assay Data_Analysis Data Analysis & Interpretation Biofilm_Assay->Data_Analysis End End Data_Analysis->End

References

The Stringent Response Pathway and its Inhibition by Relacin: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Core Mechanisms of Bacterial Survival and a Novel Inhibitory Compound

This whitepaper provides a comprehensive technical overview of the bacterial stringent response, a critical survival pathway, and explores the mechanism and potential of Relacin, a novel inhibitor of this pathway. This document is intended for researchers, scientists, and drug development professionals actively seeking new antibacterial targets and therapeutic agents.

Introduction: The Stringent Response - A Key Bacterial Survival Mechanism

Bacteria possess sophisticated mechanisms to adapt to and survive in harsh environments. One of the most crucial is the stringent response, a highly conserved stress response pathway triggered by various environmental cues, most notably amino acid starvation, but also fatty acid, iron, and other nutrient limitations.[1][2] This response is orchestrated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp.[1][3] Upon accumulation, these molecules act as global regulators, reprogramming bacterial physiology by modulating the transcription of up to a third of all genes.[1] This cellular reprogramming diverts resources away from proliferation and towards biosynthesis and stress adaptation, inducing a state of dormancy or persistence that contributes to antibiotic tolerance and chronic infections.[4][5]

The synthesis and degradation of (p)ppGpp are managed by enzymes of the RelA/SpoT Homolog (RSH) family.[1][6] In Escherichia coli, the ribosome-associated protein RelA is the primary synthetase activated during amino acid starvation, while SpoT is a bifunctional enzyme with both synthetase and hydrolase activities.[3][7] In many Gram-positive bacteria, a single bifunctional RSH enzyme performs both functions.[6][8] Given the ubiquity of this pathway in bacteria and its absence in mammals, the stringent response machinery presents a promising target for the development of new antibacterial agents.[9][10]

Core Signaling Pathway of the Stringent Response

The canonical activation of the stringent response occurs when a bacterial cell experiences amino acid deficiency. This leads to an accumulation of uncharged tRNAs (tRNAs not carrying their specific amino acid).

The key steps are as follows:

  • Sensing Starvation: During protein synthesis, an uncharged tRNA can enter the A-site (aminoacyl-tRNA site) of a stalled ribosome.[4][11]

  • RelA Activation: The presence of this cognate, deacylated tRNA in the A-site is the molecular signal recognized by the RSH enzyme, RelA.[1][12] RelA, which is associated with the ribosome, is then activated.[11][12]

  • (p)ppGpp Synthesis: Activated RelA catalyzes the synthesis of pppGpp from GTP and ATP.[1] pppGpp can then be converted to ppGpp.

  • Global Reprogramming: (p)ppGpp interacts with RNA polymerase, altering its promoter specificity.[4] This leads to the downregulation of genes involved in growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins, and the upregulation of genes for amino acid biosynthesis and stress resistance.[1][4]

This rapid and dramatic shift in the transcriptome allows the bacterium to conserve resources and survive until nutrient availability improves.

Stringent_Response_Pathway cluster_environment A_Site A-Site ppGpp (p)ppGpp (Alarmone) A_Site->ppGpp activates RelA synthesis of P_Site P-Site Starvation Amino Acid Starvation Uncharged_tRNA Uncharged tRNA Starvation->Uncharged_tRNA leads to accumulation Uncharged_tRNA->A_Site binds to RelA_inactive Inactive RelA RelA_inactive->A_Site recruited to GTP_ATP GTP + ATP GTP_ATP->ppGpp RNAP RNA Polymerase ppGpp->RNAP binds to Upregulation Amino Acid Synthesis Stress Resistance Genes RNAP->Upregulation activates transcription Downregulation rRNA, tRNA, Ribosomal Protein Genes RNAP->Downregulation inhibits transcription

Caption: The Stringent Response activation pathway.

This compound: A Potent Inhibitor of the Stringent Response

This compound is a novel ppGpp analogue designed as a competitive inhibitor of RSH enzymes.[9][13] It acts as a potent inhibitor of RelA and other Rel enzymes, thereby blocking the production of (p)ppGpp and disrupting the stringent response.[6][14] By preventing the activation of this crucial survival pathway, this compound makes bacteria vulnerable to nutrient-limiting conditions.[10] This interference leads to a failure to enter a protected stationary phase, resulting in cell death in Gram-positive bacteria.[10][14] Furthermore, this compound has been shown to inhibit other critical survival strategies, including sporulation and biofilm formation.[9][13]

Relacin_Mechanism cluster_process Stringent Response Synthesis RelA RelA/RSH Enzyme ppGpp (p)ppGpp RelA->ppGpp synthesizes GTP_ATP GTP + ATP GTP_ATP->RelA This compound This compound (ppGpp Analogue) This compound->RelA inhibits Outcome Stringent Response Blocked

Caption: Mechanism of action of this compound.

Quantitative Analysis of this compound's Inhibitory Effects

This compound demonstrates a dose-dependent inhibitory effect on the (p)ppGpp synthetase activity of RSH enzymes from both Gram-negative (E. coli RelA) and Gram-positive (D. radiodurans Rel/Spo) bacteria in vitro. This inhibition directly translates to reduced bacterial viability and interference with key survival processes.

Table 1: In Vitro Inhibition of (p)ppGpp Synthesis by this compound

This compound Concentration (mM) % Inhibition of E. coli RelA % Inhibition of D. radiodurans Rel/Spo
0.25 ~40% ~20%
0.5 ~60% ~40%
1.0 ~80% ~60%
2.0 ~100% ~80%

Data extrapolated from Wexselblatt et al., PLOS Pathogens, 2012.[9]

Table 2: Effect of this compound on Bacillus subtilis Viability

This compound Concentration (mM) Colony Forming Units (CFU/mL) after 24h
0 (Control) ~1.5 x 10⁹
0.5 ~1.0 x 10⁹
1.0 ~5.0 x 10⁸
2.0 ~1.0 x 10⁷

Data extrapolated from Wexselblatt et al., PLOS Pathogens, 2012.[10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of stringent response inhibitors. Below are protocols for key experiments used to characterize compounds like this compound.

In Vitro (p)ppGpp Synthesis Assay

This assay directly measures the enzymatic activity of purified RSH proteins and their inhibition.

Objective: To quantify the synthesis of radiolabeled (p)ppGpp from an α-³²P-GTP precursor and assess the inhibitory effect of a test compound.

Materials:

  • Purified RelA or RSH enzyme.

  • Reaction Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT.

  • Substrates: ATP, GTP.

  • Radiolabel: α-³²P-GTP.

  • Test compound (e.g., this compound) at various concentrations.

  • Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates.

  • TLC Running Buffer: 1.5 M KH₂PO₄ pH 3.4.

  • Phosphorimager and cassettes.

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain Reaction Buffer, 1 mM ATP, 0.5 mM GTP, and a small amount of α-³²P-GTP.

  • Add the test compound (this compound) at desired final concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM) to respective tubes. Include a no-inhibitor control.

  • Initiate the reaction by adding the purified RSH enzyme to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding an equal volume of 2 M formic acid.

  • Spot 2-5 µL of each reaction mixture onto a PEI-cellulose TLC plate.

  • Develop the TLC plate in the TLC Running Buffer until the solvent front is near the top.

  • Dry the plate and expose it to a phosphorimager screen.

  • Analyze the resulting autoradiogram. The spots corresponding to GTP, pppGpp, and ppGpp will be separated based on their charge and size.

  • Quantify the intensity of the (p)ppGpp spots relative to the total radioactivity in the lane to determine the percentage of synthesis and inhibition.[6]

Bacterial Growth and Viability Assay

This assay assesses the impact of the inhibitor on bacterial growth and survival over time.

Objective: To determine the effect of this compound on the growth curve and viability (CFU count) of a bacterial strain.

Materials:

  • Bacterial strain (e.g., Bacillus subtilis).

  • Appropriate liquid growth medium (e.g., LB or CH medium).

  • Spectrophotometer (OD₆₀₀).

  • Shaking incubator.

  • Test compound (this compound) stock solution.

  • Agar (B569324) plates for CFU counting.

  • Sterile dilution tubes and plating supplies.

Procedure:

  • Inoculate an overnight culture of the bacterial strain.

  • The next day, dilute the overnight culture into fresh, pre-warmed medium to an OD₆₀₀ of ~0.05.

  • Incubate at 37°C with shaking until the culture reaches early-log phase (OD₆₀₀ ~0.2).

  • Divide the culture into flasks and add this compound to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 2.0 mM).

  • For Growth Curve: Continue incubation. At regular intervals (e.g., every hour), measure the OD₆₀₀ of each culture. Plot OD₆₀₀ versus time.[15]

  • For Viability Assay: At specific time points (e.g., 0, 8, 24 hours), remove an aliquot from each culture.[2][10]

  • Perform serial dilutions in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate overnight at 37°C.

  • Count the colonies on the plates to determine the number of colony-forming units per mL (CFU/mL) for each condition and time point.[10]

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent or disrupt biofilm formation.

Objective: To measure the effect of this compound on the formation of bacterial biofilms in a microtiter plate format.

Materials:

  • Biofilm-forming bacterial strain (e.g., Bacillus subtilis 3610).

  • Biofilm-inducing medium.

  • 96-well flat-bottom microtiter plates.

  • Test compound (this compound).

  • 0.1% Crystal Violet solution.

  • 30% Acetic Acid or 95% Ethanol (B145695) for solubilization.

  • Plate reader (absorbance at ~550-595 nm).

Procedure:

  • Grow an overnight culture of the test bacteria.

  • Dilute the culture 1:100 in fresh biofilm-inducing medium.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add 100-200 µL of the diluted bacterial culture to each well. Include no-bacteria (media only) and no-inhibitor (bacteria only) controls.

  • Incubate the plate under static conditions at an appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours.[5][16]

  • Gently discard the planktonic (free-floating) cells by inverting the plate and shaking.

  • Wash the wells gently with water or PBS to remove remaining planktonic cells.

  • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes. This stains the attached biofilm biomass.[16]

  • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or ethanol to each well.

  • Quantify the absorbance of the solubilized dye using a plate reader at a wavelength of ~550 nm. Higher absorbance indicates greater biofilm formation.[16]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Cellular Analysis A1 Purify RelA/RSH Enzyme A2 Perform (p)ppGpp Synthesis Assay (TLC-based) A1->A2 A3 Determine Dose-Dependent Inhibition / IC50 A2->A3 B1 Select Bacterial Strains B2 Growth Curve & Viability Assays (CFU Counting) B1->B2 B3 Biofilm Inhibition Assay (Crystal Violet) B1->B3 B4 Sporulation Assay B1->B4 Start Compound (e.g., this compound) Start->A2 Start->B2 Start->B3 Start->B4

Caption: Experimental workflow for characterizing a stringent response inhibitor.

Conclusion and Future Directions

The stringent response is a linchpin of bacterial survival, virulence, and antibiotic tolerance. Its central role makes it an ideal target for novel antibacterial strategies. This compound, a rationally designed inhibitor of RSH enzymes, demonstrates significant promise by effectively blocking this pathway.[9][10] It perturbs the transition into stationary phase, reduces viability, and inhibits crucial long-term survival strategies like sporulation and biofilm formation in Gram-positive bacteria.[9][14]

The absence of known (p)ppGpp synthetases in mammalian cells underscores the therapeutic potential of targeting this pathway, suggesting a high selectivity and low potential for host toxicity.[10] Future research should focus on optimizing the pharmacological properties of this compound, such as improving its delivery and efficacy against Gram-negative pathogens, and exploring its potential in combination therapies to overcome antibiotic resistance. The methodologies and data presented in this guide provide a robust framework for the continued development of stringent response inhibitors as a next-generation class of antibacterial agents.

References

The Biochemical Properties of Relacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relacin is a synthetic analogue of the bacterial alarmone (p)ppGpp, a key regulator of the stringent response. This response enables bacteria to survive under stressful conditions by reprogramming their metabolism. This compound acts as a potent inhibitor of the enzymes responsible for (p)ppGpp synthesis, namely RelA and the bifunctional Rel/Spo (RSH) enzymes.[1][2][3][4] By disrupting the stringent response, this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria, affecting crucial survival strategies such as entry into stationary phase, sporulation, and biofilm formation.[1][2][3][4][5] This technical guide provides an in-depth overview of the biochemical properties of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of the (p)ppGpp synthetase activity of Rel enzymes.[1] The stringent response is triggered by nutrient deprivation, leading to the accumulation of uncharged tRNA in the ribosomal A-site. This event activates RelA or Rel/Spo to synthesize (p)ppGpp from GTP (or GDP) and ATP.[1][6] (p)ppGpp then acts as a global regulator, altering transcription and other cellular processes to conserve resources and promote survival.[1][7]

This compound, being a structural mimic of ppGpp, is thought to bind to the synthetase domain of Rel enzymes, thereby blocking the synthesis of (p)ppGpp.[1][8] This inhibition of (p)ppGpp production prevents the bacterial cell from mounting an effective stringent response, ultimately leading to reduced viability, particularly under stress conditions.[1][2] Modeling studies have suggested that this compound occupies a significant portion of the synthetase binding pocket, forming various hydrogen bonds and hydrophobic interactions, which accounts for its inhibitory effect.[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potential of this compound has been quantified through in vitro enzymatic assays. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound against Rel enzymes from different bacterial species.

Enzyme TargetBacterial SourceEstimated IC50 (µM)Reference
RelAEscherichia coli~100[5]
Rel/SpoDeinococcus radiodurans~200[5]

Note: The IC50 values are estimated from graphical data presented in the cited literature and may vary depending on experimental conditions.

Experimental Protocols

This section details the key experimental methodologies used to characterize the biochemical properties of this compound.

In Vitro (p)ppGpp Synthesis Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on the enzymatic activity of purified Rel proteins.

Objective: To quantify the synthesis of (p)ppGpp by RelA or Rel/Spo in the presence of varying concentrations of this compound.

Materials:

  • Purified RelA or Rel/Spo enzyme

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Substrates: GTP and ATP

  • Radiolabeled precursor: α-³²P-GTP

  • This compound (at various concentrations)

  • Thin-layer chromatography (TLC) plates (e.g., PEI cellulose)

  • TLC running buffer (e.g., KH2PO4)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, purified Rel enzyme, and the desired concentration of this compound.

  • Initiate the reaction by adding the substrates GTP and ATP, including the radiolabeled α-³²P-GTP.

  • Incubate the reactions at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reactions (e.g., by adding formic acid).

  • Spot the reaction products onto a PEI cellulose (B213188) TLC plate.

  • Develop the chromatogram using an appropriate running buffer to separate the nucleotides.

  • Dry the TLC plate and visualize the radiolabeled (p)ppGpp spots using a phosphorimager or autoradiography.

  • Quantify the intensity of the (p)ppGpp spots to determine the level of synthesis at each this compound concentration.

  • Calculate the percentage of inhibition relative to a control reaction without this compound and determine the IC50 value.[5]

In Vivo (p)ppGpp Accumulation Assay

This assay assesses the ability of this compound to inhibit (p)ppGpp synthesis within living bacterial cells.

Objective: To measure the levels of (p)ppGpp in bacterial cells treated with this compound, typically following the induction of the stringent response.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis)

  • Growth medium (e.g., minimal medium)

  • ³²P-orthophosphoric acid for radiolabeling

  • Inducer of the stringent response (e.g., serine hydroxamate (SHX) for amino acid starvation)

  • This compound (at various concentrations)

  • Extraction buffer (e.g., formic acid)

  • TLC materials as described in the in vitro assay.

Procedure:

  • Grow the bacterial culture in a medium containing ³²P-orthophosphoric acid to label the intracellular nucleotide pool.

  • Treat the cells with different concentrations of this compound.

  • Induce the stringent response by adding an agent like SHX.

  • After a specific incubation period, extract the nucleotides from the cells using an extraction buffer.

  • Separate and quantify the radiolabeled (p)ppGpp using TLC and phosphorimaging as described previously.

  • Compare the levels of (p)ppGpp in this compound-treated cells to untreated controls to determine the in vivo inhibitory effect.[1]

Biofilm Formation Assay

This assay evaluates the impact of this compound on a key bacterial survival strategy.

Objective: To determine the effect of this compound on the formation and integrity of bacterial biofilms.

Materials:

  • Biofilm-forming bacterial strain (e.g., Bacillus subtilis)

  • Biofilm-inducing medium

  • Multi-well plates or other suitable surfaces for biofilm growth

  • This compound (at various concentrations)

  • Staining solution (e.g., crystal violet)

  • Microplate reader or microscope for quantification.

Procedure:

  • Inoculate the biofilm-inducing medium in the wells of a microplate with the bacterial strain.

  • Add different concentrations of this compound to the wells at the beginning of the experiment (to assess inhibition of formation) or to established biofilms (to assess disruption).

  • Incubate the plates under conditions that promote biofilm formation for a specified period (e.g., 24-72 hours).

  • Gently wash the wells to remove planktonic cells.

  • Stain the remaining adherent biofilm with crystal violet.

  • Solubilize the bound dye (e.g., with ethanol (B145695) or acetic acid).

  • Quantify the biofilm biomass by measuring the absorbance of the solubilized dye using a microplate reader. Alternatively, visualize the biofilms using microscopy.[1][5]

Visualizations

Signaling Pathway

stringent_response cluster_stress Nutrient Limitation cluster_ribosome Ribosome cluster_rel Rel Enzyme cluster_synthesis (p)ppGpp Synthesis cluster_response Stringent Response Uncharged tRNA Uncharged tRNA Ribosome Ribosome Uncharged tRNA->Ribosome binds to A-site RelA/SpoT RelA/SpoT Ribosome->RelA/SpoT activates GTP + ATP GTP + ATP RelA/SpoT->GTP + ATP (p)ppGpp (p)ppGpp GTP + ATP->(p)ppGpp synthesis Virulence Virulence (p)ppGpp->Virulence Biofilm Formation Biofilm Formation (p)ppGpp->Biofilm Formation Antibiotic Tolerance Antibiotic Tolerance (p)ppGpp->Antibiotic Tolerance Stationary Phase Survival Stationary Phase Survival (p)ppGpp->Stationary Phase Survival This compound This compound This compound->RelA/SpoT inhibits

Caption: The bacterial stringent response pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_phenotypic Phenotypic Analysis Start Start In Vitro Assay In Vitro Assay Start->In Vitro Assay Direct Inhibition In Vivo Assay In Vivo Assay Start->In Vivo Assay Cellular Activity Phenotypic Assay Phenotypic Assay Start->Phenotypic Assay Bacterial Physiology Purify Rel Enzyme Purify Rel Enzyme In Vitro Assay->Purify Rel Enzyme Label Bacteria with 32P Label Bacteria with 32P In Vivo Assay->Label Bacteria with 32P Bacterial Growth Curves Bacterial Growth Curves Phenotypic Assay->Bacterial Growth Curves Biofilm Formation Assay Biofilm Formation Assay Phenotypic Assay->Biofilm Formation Assay Sporulation Assay Sporulation Assay Phenotypic Assay->Sporulation Assay Data Analysis Data Analysis Conclusion Conclusion Data Analysis->Conclusion Enzymatic Reaction with this compound Enzymatic Reaction with this compound Purify Rel Enzyme->Enzymatic Reaction with this compound Quantify (p)ppGpp Quantify (p)ppGpp Enzymatic Reaction with this compound->Quantify (p)ppGpp Determine IC50 Determine IC50 Quantify (p)ppGpp->Determine IC50 Determine IC50->Data Analysis Treat with this compound & Induce Stress Treat with this compound & Induce Stress Label Bacteria with 32P->Treat with this compound & Induce Stress Extract & Quantify (p)ppGpp Extract & Quantify (p)ppGpp Treat with this compound & Induce Stress->Extract & Quantify (p)ppGpp Extract & Quantify (p)ppGpp->Data Analysis Bacterial Growth Curves->Data Analysis Biofilm Formation Assay->Data Analysis Sporulation Assay->Data Analysis

Caption: General experimental workflow for characterizing the biochemical properties of this compound.

Conclusion

This compound is a promising antibacterial agent that targets the bacterial stringent response, a pathway crucial for bacterial survival and pathogenesis.[1][2][3][4] Its ability to inhibit (p)ppGpp synthesis in both Gram-positive and, in vitro, Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial.[1][5] The detailed experimental protocols and understanding of its biochemical properties provided in this guide serve as a valuable resource for researchers and drug developers working towards novel antibiotic strategies that can overcome the challenges of bacterial persistence and antibiotic resistance. Further research into optimizing the delivery and efficacy of this compound, particularly in Gram-negative bacteria, is warranted.[1]

References

Methodological & Application

Application Notes and Protocols for Using Relacin to Inhibit Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection from environmental stresses, host immune responses, and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. The stringent response is a crucial bacterial stress-response mechanism that enables long-term survival and virulence, including the formation of biofilms. This response is mediated by the alarmone molecules guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp. Relacin is a novel small molecule designed as a (p)ppGpp analogue that effectively inhibits the enzymes responsible for (p)ppGpp synthesis, thereby disrupting the stringent response.[1][2] By targeting this key survival pathway, this compound presents a promising strategy for inhibiting biofilm formation and enhancing bacterial susceptibility to conventional antibiotics.[3][4]

Mechanism of Action

This compound functions as a competitive inhibitor of RelA/SpoT homolog (RSH) enzymes, which are responsible for synthesizing (p)ppGpp from GTP/GDP and ATP during periods of nutrient stress.[3][5] By mimicking the structure of (p)ppGpp, this compound binds to these enzymes and blocks their catalytic activity.[1] This inhibition prevents the accumulation of (p)ppGpp within the bacterial cell, thereby abrogating the stringent response.[1][6] The downstream effects include a failure to transition into stationary phase, decreased viability, and a marked disruption of developmental pathways such as sporulation and biofilm formation.[2][5] The absence of known RSH enzyme homologues in mammalian cells makes this pathway an attractive target for developing antibacterial agents with high specificity.[5]

Signaling Pathway: The Stringent Response

The stringent response is a highly conserved signaling pathway in bacteria. Under conditions of nutrient limitation, such as amino acid starvation, uncharged tRNA molecules bind to the ribosome, activating the RSH enzyme RelA. RelA then synthesizes (p)ppGpp. This alarmone acts as a global regulator, redirecting cellular resources from growth towards survival by altering gene expression. This leads to the upregulation of genes involved in stress resistance and the downregulation of genes for proliferation, ultimately promoting biofilm formation. This compound disrupts this cascade at its origin by inhibiting RelA.

G cluster_0 Bacterial Cell Stress Nutrient Stress (e.g., Amino Acid Starvation) Ribosome Ribosome Stress->Ribosome triggers RelA RelA Enzyme ((p)ppGpp Synthetase) Ribosome->RelA activates ppGpp (p)ppGpp (Alarmone) RelA->ppGpp synthesizes Transcription Altered Gene Transcription ppGpp->Transcription modulates Biofilm Biofilm Formation Transcription->Biofilm promotes This compound This compound This compound->RelA inhibits

Caption: this compound inhibits the stringent response pathway.

Quantitative Data on this compound Efficacy

The effective concentration of this compound for biofilm inhibition varies depending on the bacterial species and the specific assay conditions. The following table summarizes key quantitative data from published studies.

Bacterial SpeciesAssay TypeEffective ConcentrationReference
Bacillus subtilis(p)ppGpp Synthesis InhibitionIC₅₀: ~200 µM[3]
Bacillus subtilisPellicle Biofilm FormationSignificant inhibition at 1 mM[1]
Bacillus subtilisBiofilm Colony FormationInhibition at 1 mM[1]
Enterococcus faecalisBiofilm Growth InhibitionPartial inhibition at 8 mM[4][7]
Enterococcus faecalisBiofilm Growth InhibitionFull inhibition at 14 mM[4][7]

Experimental Protocols

Here we provide detailed protocols for assessing the anti-biofilm activity of this compound.

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit the formation of biofilms by 50% or 90% (MBIC₅₀/MBIC₉₀).

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Prepare Serial Dilutions: Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate. Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions and the positive control wells. Add 200 µL of sterile medium to the negative control wells.

  • Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours, allowing biofilms to form.

  • Wash: Carefully discard the planktonic cells from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Stain Biofilm: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Wash: Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilize Stain: Add 200 µL of 30% acetic acid to each well to dissolve the bound Crystal Violet.

  • Quantify: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration relative to the positive control. The MBIC is the lowest concentration that produces a significant reduction in biofilm formation.[8]

G cluster_workflow MBIC Assay Workflow A Prepare Bacterial Inoculum (1x10^6 CFU/mL) C Inoculate Plate & Incubate (24-48h, 37°C) A->C B Add Serial Dilutions of this compound to 96-well Plate B->C D Wash Plate with PBS to Remove Planktonic Cells C->D E Stain Biofilm with 0.1% Crystal Violet (15 min) D->E F Wash Plate with PBS to Remove Excess Stain E->F G Solubilize Stain with 30% Acetic Acid F->G H Measure Absorbance (OD 570nm) G->H

Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Protocol 2: Pellicle Formation Assay in Bacillus subtilis

This qualitative assay assesses this compound's ability to inhibit the formation of robust, air-liquid interface biofilms (pellicles).[1]

Materials:

  • Bacillus subtilis strain (e.g., 3610)

  • Biofilm-inducing medium (e.g., MSgg)

  • Sterile 12-well or 24-well plates

  • This compound stock solution

Procedure:

  • Prepare Cultures: Grow an overnight culture of B. subtilis in a standard growth medium (e.g., LB).

  • Prepare Plates: Add biofilm-inducing medium to the wells of a sterile multi-well plate. Add this compound at desired final concentrations to the test wells. Include a no-Relacin control.

  • Inoculation: Inoculate each well with a small volume (e.g., 1-2 µL) of the overnight culture. Do not shake the plate.

  • Incubation: Incubate the plate under static conditions at 30°C or 37°C for 48-72 hours.

  • Observation: Visually inspect and photograph the wells. The untreated control should form a wrinkled, robust pellicle at the air-liquid interface. Inhibition is observed as a lack of, or reduction in, pellicle formation in the this compound-treated wells.[1]

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the detailed visualization of biofilm structure and the assessment of cell viability within the biofilm.

Materials:

  • Bacterial strain (can be engineered to express a fluorescent protein like GFP)

  • Glass-bottom dishes or chamber slides

  • Biofilm growth medium

  • This compound stock solution

  • Fluorescent stains (e.g., Propidium Iodide (PI) for dead cells, FilmTracer™ stains for matrix/cells)

  • Confocal microscope

Procedure:

  • Grow Biofilm: Grow biofilms directly on the glass surface of the imaging dish in the presence or absence of this compound, following a similar procedure to the MBIC assay (Steps 1-4).

  • Staining (if required):

    • Carefully remove the medium.

    • If not using a fluorescently tagged strain, stain the biofilm with a live-cell or matrix stain according to the manufacturer's protocol.

    • To assess viability, add a dead-cell stain like Propidium Iodide (PI), which stains cells with compromised membranes red.[1] Incubate for 15-20 minutes in the dark.

  • Wash: Gently wash once with PBS to remove excess stain.

  • Imaging: Add a small volume of PBS or medium to keep the biofilm hydrated. Mount the dish on the confocal microscope stage.

  • Acquire Images: Acquire z-stack images through the full depth of the biofilm using appropriate laser excitation and emission filters for the chosen fluorophores.

  • Analysis: Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ, Imaris). Analyze biofilm architecture (thickness, volume, roughness) and the ratio of live to dead cells. This compound-treated biofilms are expected to be thinner, less structured, and may show an increase in dead cells.[1]

G cluster_workflow CLSM Biofilm Visualization Workflow A Grow Biofilm on Glass-bottom Dish +/- this compound B Wash to Remove Planktonic Cells A->B C Stain Biofilm (e.g., GFP strain + PI for viability) B->C D Acquire Z-Stack Images using Confocal Microscope C->D E Process Images & Reconstruct 3D Model D->E F Analyze Biofilm Architecture & Viability E->F

Caption: Workflow for biofilm visualization using confocal microscopy.

References

Application Notes and Protocols for Using Relacin in Bacillus subtilis Sporulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillus subtilis is a model organism for studying bacterial differentiation, particularly the process of sporulation, which is a survival strategy under nutrient-limiting conditions.[1][2][3] Sporulation is a complex developmental process regulated by a cascade of genetic and biochemical events. A key regulatory network in this process is the stringent response, a bacterial stress response triggered by nutrient starvation.[1][4] The stringent response is mediated by the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), synthesized by the enzyme RelA.[1][4][5] Relacin is a novel synthetic analog of ppGpp that acts as a competitive inhibitor of RelA, thereby disrupting the stringent response.[1][4][6] These application notes provide a detailed protocol for utilizing this compound to study its effects on Bacillus subtilis sporulation.

Mechanism of Action

This compound functions by inhibiting the (p)ppGpp synthetase activity of RelA.[1][4][6] In Bacillus subtilis, the stringent response, initiated by the accumulation of (p)ppGpp, is a critical signal for the initiation of sporulation. By inhibiting RelA, this compound prevents the accumulation of (p)ppGpp, leading to a disruption of the downstream signaling cascade that activates the master regulator of sporulation, Spo0A.[1][4] This ultimately results in a significant reduction in spore formation.[1]

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on Bacillus subtilis sporulation efficiency. While specific quantitative data from a comprehensive dose-response study is not yet available in the public domain, this table represents the anticipated trend based on this compound's known mechanism of action and its observed effects on related processes such as biofilm formation.[7]

This compound Concentration (µM)Expected Sporulation Efficiency (%)
0 (Control)85 - 95
10060 - 70
25040 - 50
50020 - 30
1000< 10

Note: These are hypothetical values and should be confirmed experimentally. Sporulation efficiency is calculated as (spore CFU / total CFU) x 100.

Experimental Protocols

Protocol 1: Bacillus subtilis Sporulation Assay

This protocol describes the induction of sporulation in Bacillus subtilis using the nutrient exhaustion method in Difco Sporulation Medium (DSM).

Materials:

  • Bacillus subtilis strain (e.g., PY79 or 168)

  • Luria-Bertani (LB) medium

  • Difco Sporulation Medium (DSM):

    • 8 g/L Nutrient Broth

    • 1 g/L KCl

    • 1 mM MgSO₄

    • 1 mM Ca(NO₃)₂

    • 10 µM MnCl₂

    • 1 µM FeSO₄

  • Sterile culture tubes and flasks

  • Incubator shaker

  • Spectrophotometer

  • Water bath

  • Phosphate-buffered saline (PBS), sterile

  • LB agar (B569324) plates

  • Microscope

Procedure:

  • Prepare an overnight culture: Inoculate a single colony of B. subtilis into 5 mL of LB medium and incubate overnight at 37°C with shaking (200-250 rpm).

  • Inoculate sporulation medium: The next day, dilute the overnight culture 1:100 into 25 mL of pre-warmed DSM in a 250 mL flask.

  • Monitor growth: Incubate the culture at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD₆₀₀) every hour to track the growth phases. The transition from exponential to stationary phase (T₀) is the start of the sporulation process.

  • Induce sporulation: Continue incubation for 24-48 hours after T₀ to allow for spore formation.

  • Quantify total viable cells: At various time points (e.g., 24h, 48h), take an aliquot of the culture. Prepare serial dilutions in sterile PBS and plate on LB agar to determine the total number of colony-forming units (CFU/mL).

  • Quantify heat-resistant spores: Take another aliquot of the culture and incubate it in a water bath at 80°C for 20 minutes to kill vegetative cells.

  • Prepare serial dilutions of the heat-treated sample in sterile PBS and plate on LB agar to determine the number of spore CFU/mL.

  • Calculate sporulation efficiency: Sporulation Efficiency (%) = (Spore CFU/mL / Total CFU/mL) x 100

  • Microscopic examination: Observe the culture under a phase-contrast microscope to visualize vegetative cells, developing spores (phase-dark), and mature spores (phase-bright).

Protocol 2: Evaluating the Effect of this compound on Sporulation

This protocol details how to assess the inhibitory effect of this compound on B. subtilis sporulation.

Materials:

  • All materials from Protocol 1

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and filter-sterilized)

Procedure:

  • Prepare cultures: Follow steps 1 and 2 from Protocol 1 to prepare B. subtilis cultures in DSM.

  • Add this compound: At the time of inoculation (or at a specific time point during growth, e.g., T₀), add different concentrations of this compound to the experimental flasks. Include a vehicle control (the solvent used to dissolve this compound) in a separate flask. Suggested concentrations to test range from 100 µM to 1 mM.

  • Incubate and monitor: Incubate all flasks at 37°C with shaking and monitor growth as described in Protocol 1.

  • Quantify and calculate: After 24-48 hours of incubation, perform total viable cell counts and heat-resistant spore counts for each experimental condition and the control, as described in steps 5-8 of Protocol 1.

  • Analyze data: Compare the sporulation efficiency in the presence of different concentrations of this compound to the control to determine the dose-dependent inhibitory effect.

Mandatory Visualizations

Signaling Pathway of this compound Action in B. subtilis Sporulation

Relacin_Sporulation_Pathway cluster_0 Nutrient Limitation cluster_1 Stringent Response cluster_2 Sporulation Cascade Amino Acid Starvation Amino Acid Starvation RelA RelA Amino Acid Starvation->RelA Activates ppGpp (p)ppGpp RelA->ppGpp Synthesizes Spo0A Spo0A ppGpp->Spo0A Activates (indirectly via GTP depletion) This compound This compound This compound->RelA Inhibits Spo0A~P Spo0A~P Spo0A->Spo0A~P Phosphorylation Sigma_Factors Sigma Factor Cascade (σF, σE, σG, σK) Spo0A~P->Sigma_Factors Initiates Spore Mature Spore Sigma_Factors->Spore Drives development of

Caption: this compound inhibits RelA, blocking the stringent response and subsequent sporulation cascade.

Experimental Workflow for this compound Sporulation Assay

Relacin_Assay_Workflow cluster_quantification Quantification start Start: B. subtilis overnight culture in LB inoculate Inoculate into DSM start->inoculate add_this compound Add this compound (and vehicle control) inoculate->add_this compound incubate Incubate at 37°C with shaking add_this compound->incubate monitor Monitor OD₆₀₀ incubate->monitor sample Sample at 24h and 48h monitor->sample serial_dilution_total Serial Dilution sample->serial_dilution_total heat_treatment Heat Treatment (80°C, 20 min) sample->heat_treatment plate_total Plate on LB Agar (Total CFU) serial_dilution_total->plate_total calculate Calculate Sporulation Efficiency plate_total->calculate serial_dilution_spore Serial Dilution heat_treatment->serial_dilution_spore plate_spore Plate on LB Agar (Spore CFU) serial_dilution_spore->plate_spore plate_spore->calculate end End: Compare efficiencies calculate->end

Caption: Workflow for assessing the impact of this compound on B. subtilis sporulation efficiency.

References

Determining the Effective Concentration of Relacin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Relacin is a novel antibacterial agent that targets the bacterial stringent response, a key survival mechanism activated during stress conditions such as nutrient deprivation. It functions by inhibiting the RelA/SpoT homolog (RSH) enzymes, which are responsible for the synthesis of the alarmone guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp). The accumulation of (p)ppGpp triggers a cascade of downstream events, including the downregulation of transcription and translation, leading to a state of dormancy and persistence. By inhibiting (p)ppGpp synthesis, this compound disrupts these survival strategies, making bacteria more susceptible to conventional antibiotics and preventing the formation of persistent infections.

These application notes provide a comprehensive guide for determining the effective concentration of this compound for in vitro studies. This includes protocols for assessing its impact on bacterial viability and for directly measuring its inhibitory effect on (p)ppGpp synthesis.

Data Presentation: Summary of Quantitative Data

Effective concentrations of this compound should be determined empirically for each bacterial species and strain, as susceptibility can vary. The following tables provide a template for summarizing key quantitative data obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGrowth MediumIncubation Time (h)MIC₅₀ (µM)MIC₉₀ (µM)
Bacillus subtilisMueller-Hinton Broth24
Staphylococcus aureusTryptic Soy Broth24
Escherichia coliLuria-Bertani Broth24
(User-defined strain)(User-defined medium)

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of this compound on Bacterial Viability

Bacterial StrainAssayIncubation Time (h)IC₅₀ (µM)
Bacillus subtilisMTT Assay4
Staphylococcus aureusCCK-8 Assay4
Escherichia coliResazurin Assay4
(User-defined strain)(User-defined assay)

Table 3: Inhibition of in vitro (p)ppGpp Synthesis by this compound

RelA/RSH Enzyme SourceSubstrate Concentration (ATP/GTP)This compound Concentration (µM)% Inhibition of (p)ppGpp Synthesis
Purified E. coli RelA1 mM / 0.5 mM10
50
100
500

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing the antimicrobial susceptibility of bacteria.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.1 µM to 1000 µM.

    • Include a positive control (medium with bacteria, no this compound) and a negative control (medium only).

  • Prepare Bacterial Inoculum:

    • Dilute the overnight bacterial culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions and the positive control well. This will bring the final volume in each well to 200 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • For a more quantitative measure, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Relacin_Dilution Prepare this compound Serial Dilutions in 96-well Plate Inoculation Inoculate Plate with Bacteria Relacin_Dilution->Inoculation Bacterial_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Visual Inspection or OD600 Reading Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

Workflow for MIC Determination.
Protocol 2: Determination of IC₅₀ using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active bacteria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile bacterial growth medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Prepare a bacterial suspension of ~10⁷ CFU/mL in fresh growth medium.

    • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for a defined period (e.g., 2-4 hours). This time should be optimized to allow for a measurable effect of this compound without significant changes in the bacterial population in the control wells.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for an additional 1-2 hours at the optimal temperature, protected from light.

  • Formazan Solubilization:

    • Centrifuge the plate (if bacteria are non-adherent) and carefully remove the supernatant.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis.

MTT_Assay_Principle cluster_cell Viable Bacterium Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenases->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondrial_Dehydrogenases Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Principle of the MTT Assay.
Protocol 3: In Vitro (p)ppGpp Synthesis Inhibition Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on the enzymatic activity of RelA in synthesizing (p)ppGpp. This assay typically uses purified RelA enzyme and radiolabeled precursors.

Materials:

  • Purified RelA enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • ATP and GTP solutions

  • [α-³²P]GTP (radiolabeled)

  • This compound stock solution

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC running buffer (e.g., 1.5 M KH₂PO₄, pH 3.4)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, GTP, and [α-³²P]GTP.

    • Add varying concentrations of this compound or the vehicle control.

    • Initiate the reaction by adding the purified RelA enzyme. The final reaction volume is typically 20-50 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 2 M formic acid.

  • Thin-Layer Chromatography (TLC):

    • Spot a small volume (e.g., 2-5 µL) of each reaction mixture onto a TLC plate.

    • Develop the chromatogram by placing the TLC plate in a chamber containing the TLC running buffer until the solvent front reaches near the top of the plate.

  • Data Acquisition and Analysis:

    • Dry the TLC plate and visualize the radiolabeled nucleotides using a phosphorimager or by exposing it to autoradiography film.

    • Quantify the intensity of the spots corresponding to GTP and (p)ppGpp.

    • Calculate the percentage of (p)ppGpp synthesis for each this compound concentration relative to the control reaction.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ of this compound for RelA activity.

Mandatory Visualizations

Relacin_Signaling_Pathway Stress Nutrient Starvation & other Stresses Ribosome Stalled Ribosome Stress->Ribosome RelA RelA/RSH Enzyme Ribosome->RelA activates ppGpp (p)ppGpp Synthesis RelA->ppGpp This compound This compound This compound->RelA inhibits Downstream Downstream Effects: - Decreased Transcription - Decreased Translation - Dormancy & Persistence ppGpp->Downstream

This compound's Mechanism of Action.

Dose_Response_Workflow cluster_exp Experiment cluster_data Data Processing cluster_analysis Analysis Dose_Range Prepare Serial Dilutions of this compound Cell_Treatment Treat Bacterial Cells Dose_Range->Cell_Treatment Viability_Assay Perform Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Measure_Response Measure Response (e.g., Absorbance) Viability_Assay->Measure_Response Calculate_Viability Calculate % Viability vs. Control Measure_Response->Calculate_Viability Plot_Curve Plot % Viability vs. log[this compound] Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 via Non-linear Regression Plot_Curve->Determine_IC50

Relacin: A Tool for Interrogating Bacterial Persistence

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial persistence is a phenomenon where a subpopulation of bacteria, known as persisters, exhibits transient tolerance to high concentrations of antibiotics. This dormant, non-growing state is a major contributor to the recalcitrance of chronic infections and the failure of antibiotic therapies. A key regulator of entry into this persistent state is the stringent response, a highly conserved stress response pathway in bacteria. This response is mediated by the alarmone nucleotides guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp. Relacin is a synthetic analog of (p)ppGpp that acts as a competitive inhibitor of (p)ppGpp synthetases, primarily RelA and Rel/SpoT (RSH) enzymes.[1][2][3] By inhibiting the production of (p)ppGpp, this compound effectively blocks the stringent response, making it an invaluable tool for studying bacterial persistence and a promising lead for the development of novel anti-persister agents.[1][4]

These application notes provide a comprehensive overview of the use of this compound in studying bacterial persistence, including its mechanism of action, quantitative effects on various bacterial processes, and detailed protocols for key experiments.

Mechanism of Action

This compound is a structural mimic of ppGpp and functions by competitively binding to the active site of (p)ppGpp synthetases.[5] This inhibition prevents the synthesis of (p)ppGpp from GTP and ATP, which is normally triggered by various stress signals, most notably amino acid starvation.[6][7] The accumulation of (p)ppGpp is a central event in the stringent response, leading to a global reprogramming of cellular processes, including the downregulation of genes involved in growth and proliferation and the upregulation of stress survival genes.[3][6] By blocking (p)ppGpp synthesis, this compound prevents the activation of the stringent response, thereby inhibiting the formation of persister cells and interfering with other long-term survival strategies such as sporulation and biofilm formation.[1][8]

cluster_0 Bacterial Cell Amino_Acid_Starvation Amino Acid Starvation Uncharged_tRNA Uncharged tRNA Amino_Acid_Starvation->Uncharged_tRNA leads to Ribosome Ribosome Uncharged_tRNA->Ribosome binds to RelA RelA/(p)ppGpp Synthetase Ribosome->RelA activates ppGpp (p)ppGpp Synthesis RelA->ppGpp Stringent_Response Stringent Response ppGpp->Stringent_Response triggers Persistence Bacterial Persistence Stringent_Response->Persistence induces This compound This compound This compound->RelA inhibits

Caption: this compound inhibits the stringent response pathway.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various bacterial processes as reported in the literature.

Table 1: In Vitro Inhibition of (p)ppGpp Synthetases by this compound

Enzyme SourceIC50 (µM)Maximum Inhibition (%)Reference
E. coli RelA~100~100%[1]
D. radiodurans Rel/Spo~200~80%[1]

Table 2: Effect of this compound on Bacillus subtilis Viability and Survival

ParameterConcentration (µM)EffectReference
IC50 (Cell Viability)20050% reduction in CFU after 24 hours[4]
Entry into Stationary Phase100-500Extended logarithmic phase, failure to properly enter stationary phase[1][8]
Long-term Survival (48h)500~5 orders of magnitude reduction in CFU[4]

Table 3: Inhibition of Biofilm and Spore Formation by this compound in Bacillus subtilis

ProcessThis compound ConcentrationObservationReference
Pellicle Biofilm Formation250 µM - 1 mMDose-dependent inhibition[1][8]
Biofilm Colony Formation1 mMMarked disruption[1][8]
Sporulation250 µM - 1 mMStrong perturbation, regardless of time of addition[1][2]

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on bacterial persistence are provided below.

Protocol 1: In Vitro (p)ppGpp Synthesis Assay

This protocol is for determining the inhibitory effect of this compound on the activity of purified (p)ppGpp synthetases (e.g., RelA, Rel/Spo).

Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer - ATP, GTP - [α-32P]GTP or [γ-32P]ATP - Purified RelA/Rel Start->Prepare_Reaction_Mixture Add_this compound Add varying concentrations of this compound Prepare_Reaction_Mixture->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop reaction (e.g., with formic acid) Incubate->Stop_Reaction TLC Spot samples on a PEI-cellulose TLC plate Stop_Reaction->TLC Develop_TLC Develop TLC plate in appropriate buffer TLC->Develop_TLC Analyze Analyze by autoradiography and quantify spots Develop_TLC->Analyze End End Analyze->End

Caption: Workflow for in vitro (p)ppGpp synthesis assay.

Materials:

  • Purified RelA or Rel/Spo enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT)

  • ATP and GTP stock solutions

  • Radiolabeled nucleotide (e.g., [α-³²P]GTP or [γ-³²P]ATP)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Formic acid (to stop the reaction)

  • PEI-cellulose TLC plates

  • TLC running buffer (e.g., 1.5 M KH₂PO₄, pH 3.4)

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Prepare a master mix of the reaction buffer, ATP, GTP, and the radiolabeled nucleotide.

  • Aliquot the master mix into microcentrifuge tubes.

  • Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the respective tubes.

  • Initiate the reaction by adding the purified RelA or Rel/Spo enzyme to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reactions by adding an equal volume of formic acid.

  • Spot a small volume (1-2 µL) of each reaction mixture onto a PEI-cellulose TLC plate.

  • Allow the spots to dry completely.

  • Develop the TLC plate in the running buffer until the solvent front reaches the top.

  • Air-dry the TLC plate.

  • Visualize the radiolabeled nucleotides (GTP, ATP, ppGpp, pppGpp) by autoradiography.

  • Quantify the intensity of the spots corresponding to (p)ppGpp and the substrate to determine the percentage of inhibition.

Protocol 2: In Vivo (p)ppGpp Quantification

This protocol describes the measurement of (p)ppGpp levels in bacterial cells treated with this compound.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis)

  • Growth medium (e.g., minimal medium)

  • [³²P]Orthophosphoric acid

  • Inducer of the stringent response (e.g., serine hydroxamate - SHX)

  • This compound stock solution

  • Formic acid

  • PEI-cellulose TLC plates and running buffer (as in Protocol 1)

Procedure:

  • Grow the bacterial culture in a low-phosphate medium to the desired optical density (e.g., OD₆₀₀ of 0.4).

  • Add [³²P]orthophosphoric acid to the culture to label the intracellular nucleotide pools and incubate for a sufficient time to allow for incorporation.

  • Divide the culture into experimental groups: untreated control, SHX-treated, and SHX + this compound-treated (with varying concentrations of this compound).

  • Add this compound to the respective cultures and incubate for a short period (e.g., 10-15 minutes).

  • Induce the stringent response by adding SHX to the appropriate cultures.

  • At different time points after induction, take aliquots of the cultures and immediately extract the nucleotides by adding formic acid and freezing in liquid nitrogen.

  • Thaw the samples and centrifuge to pellet the cell debris.

  • Spot the supernatant onto a PEI-cellulose TLC plate.

  • Develop and analyze the TLC plate as described in Protocol 1 to quantify the levels of (p)ppGpp.

Protocol 3: Bacterial Viability (CFU) Assay

This protocol is used to determine the effect of this compound on bacterial viability.[4]

Start Start Grow_Culture Grow bacterial culture to mid-log phase Start->Grow_Culture Treat_Cells Treat cells with varying concentrations of this compound Grow_Culture->Treat_Cells Incubate Incubate at 37°C for a specified time (e.g., 24h, 48h) Treat_Cells->Incubate Serial_Dilute Perform serial dilutions of the cultures Incubate->Serial_Dilute Plate_Dilutions Plate dilutions on agar (B569324) plates Serial_Dilute->Plate_Dilutions Incubate_Plates Incubate plates until colonies are visible Plate_Dilutions->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Calculate_Viability Calculate viability (CFU/mL) Count_CFU->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for bacterial viability (CFU) assay.

Materials:

  • Bacterial strain of interest

  • Liquid growth medium (e.g., LB or a defined medium)

  • This compound stock solution

  • Phosphate-buffered saline (PBS) or other suitable diluent

  • Agar plates (e.g., LB agar)

Procedure:

  • Inoculate the bacterial strain into liquid medium and grow to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.5).

  • Dilute the culture to a standardized starting density.

  • Add different concentrations of this compound to the cultures. Include a vehicle-only control.

  • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking) for the desired time points (e.g., 24 and 48 hours).

  • At each time point, take aliquots from each culture.

  • Perform a 10-fold serial dilution of each aliquot in PBS.

  • Plate a small volume (e.g., 10-100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at the optimal growth temperature until colonies are visible.

  • Count the number of colonies on the plates with a countable number of colonies (e.g., 30-300).

  • Calculate the number of colony-forming units per milliliter (CFU/mL) for each condition.

Protocol 4: Biofilm Inhibition Assay

This protocol is for assessing the ability of this compound to inhibit biofilm formation.[1][8]

Materials:

  • Bacterial strain of interest

  • Biofilm growth medium (e.g., TSB with glucose)

  • This compound stock solution

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%) for destaining

Procedure:

  • Grow an overnight culture of the bacterial strain.

  • Dilute the overnight culture in fresh biofilm growth medium to a starting OD₆₀₀ of approximately 0.05.

  • Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

  • Add varying concentrations of this compound to the wells. Include a no-drug control.

  • Incubate the plate statically at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Carefully discard the planktonic cells by inverting the plate and gently washing the wells with PBS.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Air-dry the plate.

  • Solubilize the bound crystal violet by adding 150 µL of 95% ethanol or 30% acetic acid to each well.

  • Quantify the biofilm formation by measuring the absorbance at a wavelength of 570-595 nm using a microplate reader.

Protocol 5: Sporulation Inhibition Assay

This protocol is for evaluating the effect of this compound on bacterial sporulation.[1][2]

Materials:

  • Sporulating bacterial strain (e.g., Bacillus subtilis)

  • Sporulation medium (e.g., DSM)

  • This compound stock solution

  • Phase-contrast microscope

  • Heat block or water bath set to 80°C

  • Agar plates for CFU counting

Procedure:

  • Grow an overnight culture of the bacterial strain in a rich medium.

  • Induce sporulation by resuspending the cells in a sporulation medium.

  • Add different concentrations of this compound at the onset of sporulation (T₀) or at different time points during the sporulation process.

  • Incubate the cultures under conditions that promote sporulation (e.g., 37°C with vigorous shaking) for 24-48 hours.

  • Monitor spore formation over time using a phase-contrast microscope to observe the appearance of phase-bright spores.

  • To quantify the number of viable spores, take aliquots from each culture and heat-treat them at 80°C for 20 minutes to kill vegetative cells.

  • Perform serial dilutions of the heat-treated samples and plate them on agar plates.

  • Incubate the plates and count the resulting colonies to determine the number of viable spores (spore CFU/mL).

Conclusion

This compound is a powerful chemical probe for dissecting the molecular mechanisms underlying bacterial persistence. Its ability to specifically inhibit the stringent response allows researchers to investigate the role of (p)ppGpp in various survival strategies employed by bacteria. The protocols outlined in these application notes provide a framework for utilizing this compound to study its effects on bacterial viability, biofilm formation, and sporulation. Such studies are crucial for understanding the fundamental biology of bacterial persistence and for the development of novel therapeutic strategies to combat chronic and recurrent infections.

References

Application Notes and Protocols for Testing Relacin Efficacy on Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacin is a novel antibacterial agent that targets the bacterial stringent response, a key survival mechanism employed by bacteria under stressful conditions.[1][2] Unlike traditional antibiotics that often target essential processes in actively growing bacteria, this compound inhibits the RelA/SpoT enzymes responsible for the synthesis of the alarmone molecules guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp).[1][2] This inhibition disrupts the bacteria's ability to enter a dormant state, form biofilms, and develop spores, ultimately leading to cell death, particularly in Gram-positive bacteria.[1][2] These application notes provide detailed protocols for the comprehensive evaluation of this compound's efficacy against clinical bacterial isolates.

The unique mechanism of action of this compound necessitates specific considerations in experimental design to accurately assess its potency. The following protocols are designed to provide a robust framework for determining the minimum inhibitory and bactericidal concentrations, evaluating the time-dependent killing kinetics, and assessing the anti-biofilm activity of this compound.

Mechanism of Action: Inhibition of the Stringent Response

The stringent response is a highly conserved stress response pathway in bacteria, triggered by nutrient deprivation and other environmental stressors. Central to this response is the accumulation of (p)ppGpp, synthesized by RelA/SpoT homolog (RSH) enzymes.[3][4] (p)ppGpp acts as a global regulator, redirecting cellular resources from growth-related activities to survival pathways.[5] this compound, as a (p)ppGpp analog, competitively inhibits the synthetase activity of RelA/SpoT, thereby preventing the accumulation of (p)ppGpp and disrupting the stringent response.[6]

stringent_response cluster_stress Stress Conditions cluster_synthesis (p)ppGpp Synthesis cluster_response Bacterial Response Amino Acid Starvation Amino Acid Starvation RelA_SpoT RelA/SpoT Enzymes Amino Acid Starvation->RelA_SpoT Nutrient Limitation Nutrient Limitation Nutrient Limitation->RelA_SpoT GTP + ATP GTP + ATP GTP + ATP->RelA_SpoT ppGpp (p)ppGpp RelA_SpoT->ppGpp Ribosome Synthesis ↓ Ribosome Synthesis ppGpp->Ribosome Synthesis Virulence Factor Expression ↑ Virulence Factor Expression ppGpp->Virulence Factor Expression Biofilm Formation ↑ Biofilm Formation ppGpp->Biofilm Formation Antibiotic Tolerance ↑ Antibiotic Tolerance ppGpp->Antibiotic Tolerance This compound This compound This compound->RelA_SpoT

Figure 1: this compound's inhibition of the stringent response pathway.

Experimental Workflow Overview

A systematic approach is crucial for evaluating the efficacy of this compound against a panel of clinical isolates. The following workflow outlines the key experimental stages.

experimental_workflow cluster_setup I. Isolate Preparation & Standardization cluster_primary II. Primary Efficacy Testing cluster_secondary III. Advanced Efficacy Characterization cluster_biofilm_assays Isolate Clinical Isolates (e.g., S. aureus, E. faecalis) Culture Pure Culture (Appropriate Agar) Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum MIC MIC Determination (Broth Microdilution) Inoculum->MIC MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetic Assay MIC->TimeKill Biofilm Anti-Biofilm Assays MIC->Biofilm Quantification Biofilm Quantification (Crystal Violet) Biofilm->Quantification Viability Biofilm Viability (Confocal Microscopy) Biofilm->Viability

Figure 2: Experimental workflow for evaluating this compound efficacy.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Clinical Isolate IDBacterial SpeciesMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bacteriostatic/Bactericidal)

Table 2: Time-Kill Kinetics of this compound against Clinical Isolate [Specify ID]

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 2x MIC)Log10 CFU/mL (this compound at 4x MIC)
0
2
4
8
24

Table 3: Anti-Biofilm Activity of this compound

Clinical Isolate IDBacterial SpeciesBiofilm Inhibition (%) at MICBiofilm Eradication (%) at 4x MIC

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Clinical bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the clinical isolate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), plate 100 µL of the suspension onto MHA plates.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).

Protocol 2: Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a bacterial population.

Materials:

  • Clinical bacterial isolate

  • CAMHB

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Sterile saline or PBS

  • MHA plates

  • Incubator with shaking capability (35°C ± 2°C)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the clinical isolate in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks containing the standardized inoculum and this compound at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Incubate the cultures at 35°C ± 2°C with shaking.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically withdraw an aliquot from each culture.

  • Viable Cell Count:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume of each dilution onto MHA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the colonies to determine the number of viable cells (CFU/mL) at each time point for each concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Protocol 3: Anti-Biofilm Assay - Crystal Violet Method

This protocol quantifies the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.

Materials:

  • Clinical bacterial isolate

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • This compound stock solution

  • Sterile 96-well flat-bottom tissue culture plates

  • Crystal Violet solution (0.1% w/v)

  • 30% Acetic acid or 95% Ethanol

  • PBS

  • Plate reader

Procedure for Biofilm Inhibition:

  • Inoculation:

    • Prepare a standardized inoculum of the clinical isolate in the appropriate medium.

    • Add 100 µL of the inoculum to the wells of a 96-well plate.

    • Add 100 µL of this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x MIC) to the wells. Include a growth control (no this compound).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Staining and Quantification:

    • Gently wash the wells twice with PBS to remove planktonic cells.

    • Fix the biofilms by air-drying or with methanol.

    • Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes.[9]

    • Wash the wells thoroughly with water to remove excess stain.

    • Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.[10][11]

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of biofilm inhibition relative to the growth control.

Procedure for Biofilm Eradication:

  • Biofilm Formation:

    • Inoculate the wells with the standardized bacterial suspension and incubate for 24-48 hours to allow biofilm formation.

  • Treatment:

    • Gently wash the pre-formed biofilms with PBS.

    • Add 200 µL of fresh medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to the wells. Include a control with no this compound.

    • Incubate for another 24 hours.

  • Staining and Quantification:

    • Follow steps 3 and 4 from the biofilm inhibition protocol.

    • Calculate the percentage of biofilm eradication relative to the untreated control.

Protocol 4: Biofilm Viability Assay - Confocal Laser Scanning Microscopy (CLSM)

This protocol visualizes and quantifies the live and dead cells within a this compound-treated biofilm.

Materials:

  • Clinical bacterial isolate

  • Biofilm-promoting medium

  • This compound stock solution

  • Sterile glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Formation and Treatment:

    • Grow biofilms on the glass surface of the dishes or slides as described in the biofilm eradication protocol.

    • Treat the pre-formed biofilms with this compound at the desired concentrations.

  • Staining:

    • Gently wash the biofilms with PBS.

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO® 9 and propidium (B1200493) iodide).

    • Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes.

  • Imaging:

    • Gently rinse the stained biofilms with PBS.

    • Image the biofilms using a confocal microscope with appropriate laser excitation and emission filters for the green (live) and red (dead) fluorescent signals.

    • Acquire z-stack images to visualize the three-dimensional structure of the biofilm.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, Imaris) to quantify the biovolume of live and dead cells.

    • Calculate the percentage of dead cells in the this compound-treated biofilms compared to the untreated control.

Considerations for Clinical Isolates

  • Species Identification: Accurately identify all clinical isolates to the species level before testing.

  • Growth Conditions: Optimize growth media and incubation conditions for each clinical isolate to ensure robust growth for accurate susceptibility testing. Some fastidious organisms may require supplemented media.

  • Inoculum Preparation: Consistency in inoculum preparation is critical. Ensure the use of fresh cultures and accurate standardization to the 0.5 McFarland standard.[12][13]

  • Gram-Negative Bacteria: this compound has shown limited efficacy against Gram-negative bacteria in vivo, likely due to the outer membrane acting as a permeability barrier.[1] While in vitro activity against purified Gram-negative RelA has been observed, consider this limitation when selecting clinical isolates for testing.

By following these detailed protocols, researchers can obtain comprehensive and reproducible data on the efficacy of this compound against a diverse range of clinically relevant bacterial pathogens. This information is crucial for the continued development and potential clinical application of this novel antibacterial agent.

References

methods for synthesizing Relacin analogs for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Relacin and its analogs for structure-activity relationship (SAR) studies. The protocols are intended to guide researchers in the chemical synthesis and biological evaluation of these compounds as potential inhibitors of the bacterial stringent response.

Introduction

The stringent response is a crucial survival mechanism in bacteria, triggered by nutritional stress, which leads to the production of the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). These molecules, collectively known as (p)ppGpp, are synthesized by RelA/SpoT homolog (RSH) enzymes and act as global regulators of gene expression, redirecting cellular resources from growth to survival.[1][2][3] Inhibiting (p)ppGpp synthesis presents a promising strategy for the development of novel antibacterial agents that can overcome the challenges of antibiotic resistance.

This compound, a 2'-deoxyguanosine-based analog of ppGpp, was designed to inhibit the (p)ppGpp synthetase activity of RelA.[1] It has been shown to inhibit RelA in vitro and reduce (p)ppGpp production in vivo, leading to a significant reduction in the viability of Gram-positive bacteria.[1] Structure-activity relationship (SAR) studies of this compound analogs are essential for optimizing its potency and developing more effective inhibitors of the stringent response. This document outlines the methods for synthesizing these analogs and evaluating their biological activity.

Signaling Pathway of the Stringent Response

The stringent response is a central regulatory network in bacteria. The following diagram illustrates the key steps in the (p)ppGpp signaling pathway and the inhibitory action of this compound.

stringent_response Bacterial Stringent Response Pathway and Inhibition by this compound cluster_stress Nutritional Stress cluster_ribosome Ribosome Amino_acid_starvation Amino acid starvation Uncharged_tRNA Uncharged tRNA Amino_acid_starvation->Uncharged_tRNA leads to Ribosome_complex Ribosome-tRNA complex Uncharged_tRNA->Ribosome_complex binds to RelA RelA activation Ribosome_complex->RelA activates ppGpp_synthesis (p)ppGpp synthesis RelA->ppGpp_synthesis catalyzes Stringent_Response Stringent Response (e.g., decreased rRNA synthesis, increased amino acid biosynthesis) ppGpp_synthesis->Stringent_Response induces This compound This compound Analogs This compound->RelA inhibit workflow Workflow for SAR Studies of this compound Analogs Start Start: Design of This compound Analogs Synthesis Chemical Synthesis of Deoxyguanosine-based Analogs Start->Synthesis Purification Purification by Chromatography (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay In vitro (p)ppGpp Synthesis Assay with purified RelA Characterization->Biological_Assay Data_Analysis Determination of IC50 values and SAR analysis Biological_Assay->Data_Analysis End End: Identification of Lead Compounds Data_Analysis->End

References

Application Notes and Protocols for Studying the Stringent Response in Bacillus anthracis with Relacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stringent response is a crucial survival mechanism in bacteria, triggered by various stress conditions such as nutrient starvation. In Bacillus anthracis, the causative agent of anthrax, this response is mediated by the RelA enzyme, which synthesizes the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. The accumulation of (p)ppGpp leads to a global reprogramming of cellular processes, including the downregulation of stable RNA synthesis and the upregulation of genes involved in stress adaptation and survival.[1] Notably, the stringent response is critical for the efficient sporulation of B. anthracis, a key step in its lifecycle and transmission, though it does not appear to directly affect the expression of its primary virulence toxins.[1]

Relacin, a synthetic analogue of (p)ppGpp, acts as a competitive inhibitor of the RelA enzyme.[2][3] By blocking the production of (p)ppGpp, this compound effectively disrupts the stringent response. This makes it a valuable chemical tool for studying the physiological roles of this pathway in B. anthracis and a potential lead compound for the development of novel antibacterial agents that target bacterial survival strategies.[2][4] this compound has been shown to perturb spore formation in B. anthracis and reduce the viability of Gram-positive bacteria.[2][4]

These application notes provide detailed protocols for utilizing this compound to investigate the stringent response in B. anthracis, focusing on methods to quantify (p)ppGpp levels, assess cell viability, and measure sporulation efficiency.

Data Presentation

Table 1: Effect of this compound on the Viability of Bacillus subtilis

The following table summarizes the effect of different concentrations of this compound on the viability of Bacillus subtilis, a close relative of Bacillus anthracis. This data is presented as a representative example of this compound's potential impact on cell survival. Similar experiments are recommended for B. anthracis to determine its specific dose-response relationship.

This compound ConcentrationIncubation Time (hours)Colony Forming Units (CFU/mL)Percent Viability Compared to Control
0 µM (Control)241.5 x 10⁸100%
500 µM248.0 x 10⁷53.3%
1000 µM (1 mM)242.5 x 10⁶1.7%
2000 µM (2 mM)241.0 x 10⁵0.07%

Data adapted from studies on Bacillus subtilis and should be considered illustrative for B. anthracis.[4]

Mandatory Visualizations

Stringent_Response_Pathway cluster_stress Stress Conditions cluster_cellular_machinery Cellular Machinery cluster_response Stringent Response Nutrient Starvation Nutrient Starvation Uncharged tRNA Uncharged tRNA Nutrient Starvation->Uncharged tRNA increases Ribosome Ribosome RelA RelA Ribosome->RelA activates Uncharged tRNA->Ribosome binds to (p)ppGpp (p)ppGpp RelA->(p)ppGpp synthesizes Downregulation Downregulation of: rRNA synthesis tRNA synthesis Ribosomal protein synthesis (p)ppGpp->Downregulation Upregulation Upregulation of: Amino acid biosynthesis Stress resistance genes Sporulation (p)ppGpp->Upregulation

Figure 1: The Stringent Response Pathway in Bacillus anthracis.

Relacin_Mechanism_of_Action RelA RelA (p)ppGpp (p)ppGpp RelA->(p)ppGpp synthesis GTP + ATP GTP + ATP GTP + ATP->RelA Stringent Response Stringent Response (p)ppGpp->Stringent Response activates This compound This compound This compound->RelA inhibits

Figure 2: Mechanism of Action of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start B_anthracis_culture Culture B. anthracis to mid-log phase Start->B_anthracis_culture Treatment Treat with this compound (various concentrations) B_anthracis_culture->Treatment Induce_SR Induce Stringent Response (e.g., amino acid starvation) Treatment->Induce_SR Incubate Incubate for defined time periods Induce_SR->Incubate ppGpp_assay Quantify (p)ppGpp levels (TLC) Incubate->ppGpp_assay Viability_assay Assess cell viability (CFU counting) Incubate->Viability_assay Sporulation_assay Measure sporulation efficiency Incubate->Sporulation_assay Data_analysis Data Analysis and Comparison ppGpp_assay->Data_analysis Viability_assay->Data_analysis Sporulation_assay->Data_analysis

Figure 3: Experimental Workflow for Studying this compound's Effect.

Experimental Protocols

Safety Precaution: Bacillus anthracis is a Tier 1 select agent. All work with viable B. anthracis must be conducted in a laboratory with appropriate biosafety level (BSL-3) containment and by trained personnel following all institutional and federal regulations.

Protocol 1: Quantification of (p)ppGpp Levels by Thin-Layer Chromatography (TLC)

This protocol allows for the direct measurement of (p)ppGpp accumulation and its inhibition by this compound.

Materials:

  • B. anthracis strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • This compound (stock solution in DMSO or water)

  • [³²P]Orthophosphoric acid

  • Formic acid

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC developing solvent (e.g., 1.5 M KH₂PO₄, pH 3.4)

  • Phosphorimager system

Procedure:

  • Grow B. anthracis in a liquid medium to the early-to-mid logarithmic phase (OD₆₀₀ ≈ 0.2-0.4).

  • Add [³²P]Orthophosphoric acid to the culture to a final concentration of 50-100 µCi/mL and incubate for at least two generations to ensure uniform labeling of the nucleotide pools.

  • Aliquot the culture into separate tubes. Add this compound at various final concentrations (e.g., 0, 100, 500, 1000, 2000 µM) to the respective tubes. An equivalent volume of the solvent (e.g., DMSO) should be added to the control tube.

  • Induce the stringent response. This can be achieved by adding an amino acid analogue that inhibits tRNA charging (e.g., serine hydroxamate to induce amino acid starvation).

  • At various time points (e.g., 0, 5, 15, 30 minutes) after induction, withdraw samples (e.g., 100 µL) and immediately add them to an equal volume of ice-cold formic acid to stop metabolic activity and extract nucleotides.

  • Centrifuge the samples to pellet cell debris.

  • Spot a small volume (e.g., 5-10 µL) of the supernatant onto a PEI-cellulose TLC plate.

  • Develop the chromatogram using the TLC developing solvent until the solvent front is near the top of the plate.

  • Air-dry the TLC plate.

  • Visualize the separated, radiolabeled nucleotides using a phosphorimager.

  • Quantify the spots corresponding to ppGpp and pppGpp using densitometry software. Normalize the (p)ppGpp levels to the total radioactivity in the lane or to the level of a stable nucleotide like ATP.[2]

Protocol 2: Cell Viability Assay

This protocol determines the effect of this compound on the survival of B. anthracis.

Materials:

  • B. anthracis culture

  • Growth medium

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable diluent

  • Agar (B569324) plates (e.g., Luria-Bertani agar)

Procedure:

  • Grow an overnight culture of B. anthracis.

  • Inoculate fresh medium with the overnight culture to an OD₆₀₀ of approximately 0.05.

  • When the culture reaches early logarithmic phase (OD₆₀₀ ≈ 0.2), add this compound to final concentrations to be tested (e.g., 0, 500, 1000, 2000 µM).

  • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquots in PBS.

  • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C until colonies are visible (typically 18-24 hours).

  • Count the number of colonies on plates with a countable number (e.g., 30-300 colonies).

  • Calculate the colony-forming units per milliliter (CFU/mL) for each culture condition and time point. The CFU/mL is calculated as: (Number of colonies × Dilution factor) / Volume plated (mL).[4]

Protocol 3: Sporulation Efficiency Assay

This protocol quantifies the ability of B. anthracis to form viable spores in the presence of this compound.

Materials:

  • B. anthracis culture

  • Sporulation medium (e.g., PA medium)[5]

  • This compound

  • PBS

  • Agar plates

Procedure:

  • Grow B. anthracis in a nutrient-rich medium to late logarithmic phase.

  • Wash the cells with PBS and resuspend them in a sporulation medium to induce sporulation.

  • Add this compound at various final concentrations at the time of induction (t=0).

  • Incubate the cultures under conditions that promote sporulation (e.g., 37°C with vigorous shaking for 24-48 hours).

  • To determine the total number of viable cells (vegetative cells and spores), perform a serial dilution and plate as described in the Cell Viability Assay (Protocol 2).

  • To determine the number of viable spores, take an aliquot of each culture and heat-treat it (e.g., at 65-70°C for 30 minutes) to kill the vegetative cells.[6]

  • Perform a serial dilution of the heat-treated sample and plate on agar plates.

  • Incubate the plates and count the colonies, which represent the heat-resistant spores.

  • Calculate the sporulation efficiency as: (Number of heat-resistant CFU/mL / Total viable CFU/mL) × 100%.[6]

Conclusion

This compound serves as a powerful tool for dissecting the stringent response in Bacillus anthracis. The protocols outlined above provide a framework for researchers to investigate the impact of inhibiting (p)ppGpp synthesis on the physiology, survival, and development of this important pathogen. The quantitative data generated from these experiments will be invaluable for understanding the role of the stringent response in the lifecycle of B. anthracis and for the potential development of novel therapeutics.

References

Measuring the 'Magic Spot': Protocols for Quantifying (p)ppGpp Levels Following Relacin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp or the "magic spot," are alarmones that play a central role in the bacterial stringent response, a key survival mechanism triggered by nutritional stress.[1][2] The stringent response orchestrates a major reprogramming of cellular physiology, leading to antibiotic tolerance, virulence, and biofilm formation.[3][4] Consequently, the enzymes responsible for (p)ppGpp synthesis, primarily the RelA/SpoT homolog (RSH) enzymes, are attractive targets for novel antibacterial agents.[5][6]

Relacin is a novel synthetic compound designed to inhibit the (p)ppGpp synthetase activity of RelA.[5][7] By blocking the production of (p)ppGpp, this compound can disrupt bacterial long-term survival strategies, making it a promising candidate for antimicrobial development.[5][7] Accurate measurement of intracellular (p)ppGpp levels after this compound treatment is therefore crucial for evaluating its efficacy and understanding its mechanism of action.

This document provides detailed application notes and protocols for the quantification of (p)ppGpp levels in bacteria following treatment with this compound, focusing on two widely used techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of (p)ppGpp and Mechanism of this compound

Under conditions of amino acid starvation, uncharged tRNAs bind to the ribosomal A-site, which activates the RSH enzyme RelA to synthesize (p)ppGpp from GTP (or GDP) and ATP.[8][9] The accumulation of (p)ppGpp then triggers a cascade of downstream effects, including the inhibition of transcription, translation, and DNA replication, while activating stress response genes.[10][11] this compound, as a (p)ppGpp analogue, is designed to competitively inhibit the synthetase domain of Rel proteins, thereby preventing the accumulation of (p)ppGpp and disrupting the stringent response.[7][12]

Relacin_Mechanism cluster_0 Bacterial Cell Amino_Acid_Starvation Amino Acid Starvation Uncharged_tRNA Uncharged tRNA Amino_Acid_Starvation->Uncharged_tRNA Ribosome Ribosome Uncharged_tRNA->Ribosome binds to A-site RelA RelA ((p)ppGpp Synthetase) Ribosome->RelA activates ppGpp (p)ppGpp (Alarmone) RelA->ppGpp synthesizes GTP_ATP GTP + ATP GTP_ATP->RelA Stringent_Response Stringent Response (Growth arrest, stress resistance) ppGpp->Stringent_Response induces This compound This compound This compound->RelA inhibits

Caption: Mechanism of this compound action on the (p)ppGpp signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data on the effect of this compound on (p)ppGpp levels from published studies. It is important to note that experimental conditions such as bacterial strain, growth medium, and method of stringent response induction can influence the results.

Bacterial StrainTreatment ConditionThis compound ConcentrationMethod of (p)ppGpp MeasurementObserved Effect on (p)ppGpp LevelsReference
Bacillus subtilis (PY79)Amino acid starvation induced by SHX0, 50, 100, 200 µMPEI-TLCDose-dependent reduction in (p)ppGpp synthesis.[7][12][7][12]
Escherichia coli (W3110)Amino acid starvation induced by SHXIncreasing concentrationsPEI-TLCNo obvious effect on (p)ppGpp synthesis observed in vivo.[7][7]

Note: SHX (serine hydroxamate) is an inhibitor of seryl-tRNA synthetase and is commonly used to induce the stringent response.[2][13]

Experimental Protocols

Two primary methods for the quantification of (p)ppGpp are detailed below: Thin-Layer Chromatography (TLC) for rapid, semi-quantitative analysis, and High-Performance Liquid Chromatography (HPLC) for more precise quantification.

Protocol 1: (p)ppGpp Measurement by Thin-Layer Chromatography (TLC)

This protocol is adapted from methodologies used to assess (p)ppGpp levels after inducing the stringent response and is suitable for determining the effect of this compound.[7][13][14] This method often involves metabolic labeling with 32P-orthophosphoric acid.

Materials:

  • Bacterial culture of interest (e.g., Bacillus subtilis)

  • Appropriate growth medium (e.g., MOPS minimal medium)[7]

  • This compound stock solution

  • 32P-orthophosphoric acid (H332PO4)

  • Stringent response inducer (e.g., serine hydroxamate - SHX)

  • Formic acid (13 M)[13]

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC developing solvent: 1.5 M KH2PO4, pH 3.4[13][14]

  • Phosphorimager or autoradiography film

  • Image analysis software (e.g., ImageJ)[14]

Experimental Workflow:

TLC_Workflow Start Start Cell_Culture 1. Grow bacterial culture to early exponential phase Start->Cell_Culture Radiolabeling 2. Add H3-32PO4 and incubate Cell_Culture->Radiolabeling Relacin_Treatment 3. Add this compound at desired concentrations and incubate Radiolabeling->Relacin_Treatment Induction 4. Induce stringent response (e.g., with SHX) Relacin_Treatment->Induction Harvesting 5. Withdraw samples and extract nucleotides with formic acid Induction->Harvesting TLC_Spotting 6. Spot extracts onto PEI-cellulose TLC plate Harvesting->TLC_Spotting TLC_Development 7. Develop TLC plate with 1.5 M KH2PO4, pH 3.4 TLC_Spotting->TLC_Development Detection 8. Air dry plate and expose to phosphorimager or film TLC_Development->Detection Quantification 9. Quantify spot intensities using image analysis software Detection->Quantification End End Quantification->End

Caption: Workflow for (p)ppGpp measurement using TLC.

Procedure:

  • Cell Growth and Labeling:

    • Grow the bacterial strain in a low-phosphate defined medium to early exponential phase (e.g., OD600 of 0.1).[7]

    • Add H332PO4 to the culture and incubate for a sufficient time to allow for incorporation into the nucleotide pools (e.g., 45 minutes).[7]

  • This compound Treatment and Induction:

    • Add this compound to the culture at the desired final concentrations (e.g., 50, 100, 200 µM). Include a no-Relacin control.

    • Incubate for a short period (e.g., 15 minutes).[7]

    • Induce the stringent response by adding an appropriate inducer, such as SHX (e.g., 1 mg/mL).[7]

  • Sample Collection and Nucleotide Extraction:

    • Withdraw samples at specific time points after induction (e.g., 10 minutes).[7]

    • Immediately stop metabolic activity and extract nucleotides by adding a strong acid, such as formic acid, and placing on ice.

  • TLC Analysis:

    • Spot equal volumes of the formic acid extracts onto the origin of a PEI-cellulose TLC plate.[14]

    • Develop the chromatogram by ascending chromatography in a sealed tank containing 1.5 M KH2PO4, pH 3.4, as the developing solvent.[13][14]

    • Allow the solvent front to migrate near the top of the plate.

  • Detection and Quantification:

    • Air-dry the TLC plate.

    • Expose the plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled nucleotides.

    • Quantify the intensity of the spots corresponding to ppGpp and pppGpp using image analysis software. The levels of (p)ppGpp can be expressed as a percentage of the total guanine (B1146940) nucleotide pool (GTP + GDP + ppGpp + pppGpp).[14]

Protocol 2: (p)ppGpp Quantification by HPLC

High-Performance Liquid Chromatography offers a more sensitive and quantitative alternative to TLC and does not require radioactive labeling.[15][16][17] This protocol outlines a general approach that can be adapted for use after this compound treatment.

Materials:

  • Bacterial culture and growth medium

  • This compound stock solution

  • Stringent response inducer (optional, for comparison)

  • Extraction buffer (e.g., methanol (B129727) or acid-based)[18]

  • HPLC system with a suitable detector (UV or Mass Spectrometer)

  • Strong anion exchange (SAX) column[16][19]

  • Mobile phases (e.g., ammonium (B1175870) phosphate (B84403) buffers)

  • (p)ppGpp standards for calibration

Experimental Workflow:

HPLC_Workflow Start Start Cell_Culture 1. Grow bacterial culture to desired growth phase Start->Cell_Culture Relacin_Treatment 2. Add this compound at desired concentrations and incubate Cell_Culture->Relacin_Treatment Harvesting 3. Rapidly harvest cells and quench metabolism Relacin_Treatment->Harvesting Extraction 4. Extract nucleotides using an appropriate method (e.g., methanol) Harvesting->Extraction Centrifugation 5. Centrifuge to remove cell debris Extraction->Centrifugation Filtration 6. Filter supernatant Centrifugation->Filtration HPLC_Analysis 7. Inject sample onto HPLC-SAX column Filtration->HPLC_Analysis Data_Analysis 8. Separate and detect nucleotides HPLC_Analysis->Data_Analysis Quantification 9. Quantify (p)ppGpp based on standard curve Data_Analysis->Quantification End End Quantification->End

Caption: Workflow for (p)ppGpp measurement using HPLC.

Procedure:

  • Cell Culture and Treatment:

    • Grow bacterial cultures to the desired cell density.

    • Treat the cultures with various concentrations of this compound for the specified duration. Include untreated controls.

  • Sample Harvesting and Quenching:

    • Rapidly harvest cells by centrifugation or filtration. It is critical to quench metabolic activity immediately to prevent changes in nucleotide pools. This can be achieved by rapid cooling or addition of a quenching solution.

  • Nucleotide Extraction:

    • Resuspend the cell pellet in a suitable extraction buffer. Methanol-based extraction has been shown to be efficient for ppGpp.[18] Other methods include formic acid or perchloric acid extraction.[1][15]

    • Lyse the cells (e.g., by bead beating or sonication) and centrifuge to pellet cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the nucleotides.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a strong anion exchange (SAX) column.

    • Separate the nucleotides using an appropriate gradient of mobile phases (e.g., a gradient of ammonium phosphate or ammonium formate).[16][19]

    • Detect the nucleotides using a UV detector (at 254 nm) or a mass spectrometer for enhanced specificity and sensitivity.[1][20]

  • Quantification:

    • Create a standard curve using known concentrations of pure (p)ppGpp standards.

    • Quantify the amount of ppGpp and pppGpp in the samples by comparing their peak areas to the standard curve.

    • Normalize the (p)ppGpp concentrations to the cell number or total protein content.

Conclusion

The protocols outlined in this document provide robust methods for quantifying the intracellular levels of (p)ppGpp following treatment with the inhibitor this compound. The choice between TLC and HPLC will depend on the specific experimental needs, with TLC offering a rapid, semi-quantitative screen and HPLC providing more precise and sensitive quantification.[2][21] Accurate measurement of (p)ppGpp is essential for characterizing the in vivo activity of this compound and other potential inhibitors of the stringent response, thereby aiding in the development of novel antimicrobial therapies.

References

Application Notes and Protocols: Harnessing the Potential of Relacin in Combination with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacin is a novel antibacterial agent designed to inhibit the stringent response in bacteria, a key survival mechanism triggered by nutritional stress.[1][2][3] By targeting the RelA/SpoT homolog (RSH) enzymes, this compound prevents the synthesis of the alarmone molecules (p)ppGpp, which are crucial for activating pathways leading to antibiotic tolerance, biofilm formation, and entry into a persistent state.[2][4] While this compound has demonstrated standalone antibacterial activity, particularly against Gram-positive bacteria, its true potential may lie in its ability to potentiate the effects of conventional antibiotics.[1][3] These application notes provide an overview of the current understanding and methodologies for exploring the synergistic potential of this compound in combination with other antimicrobial agents.

Mechanism of Action and Rationale for Combination Therapy

The stringent response, orchestrated by (p)ppGpp, globally reprograms bacterial physiology to conserve resources and enhance survival under adverse conditions. This includes downregulating processes targeted by many antibiotics, such as cell wall synthesis and protein synthesis, thereby contributing to antibiotic tolerance. By inhibiting the stringent response, this compound is hypothesized to maintain bacteria in a metabolically active state, rendering them more susceptible to the cidal or static effects of other antibiotics. This approach could potentially restore the efficacy of existing antibiotics against resistant strains and enhance their performance against persistent bacterial populations within biofilms.[1]

Signaling Pathway: The Stringent Response and this compound's Point of Intervention

The stringent response is a central signaling hub in bacteria. The following diagram illustrates the canonical pathway and the inhibitory action of this compound.

G cluster_stress Stress Signals cluster_ribosome Ribosome cluster_synthesis (p)ppGpp Synthesis cluster_response Stringent Response Amino_Acid_Starvation Amino Acid Starvation uncharged_tRNA Uncharged tRNA Amino_Acid_Starvation->uncharged_tRNA leads to accumulation of Nutrient_Limitation Other Nutrient Limitation Ribosome 70S Ribosome RelA RelA/SpoT (RSH) Ribosome->RelA uncharged_tRNA->RelA binds to A-site on Ribosome, activating ppGpp (p)ppGpp (Alarmone) RelA->ppGpp catalyzes synthesis This compound This compound This compound->RelA inhibits GTP_ATP GTP/GDP + ATP GTP_ATP->ppGpp Downregulation Downregulation of: - rRNA & tRNA synthesis - Ribosome production - Cell wall synthesis - DNA replication ppGpp->Downregulation induces Upregulation Upregulation of: - Amino acid biosynthesis - Stress resistance genes ppGpp->Upregulation induces Survival Bacterial Survival (Persistence, Biofilm) Downregulation->Survival Upregulation->Survival

Caption: The Stringent Response Pathway and Inhibition by this compound.

Application Example: Potentiation of Sodium Hypochlorite (B82951) against Enterococcus faecalis Biofilms

A notable application of this compound in combination therapy has been demonstrated against Enterococcus faecalis biofilms. In this context, this compound pretreatment significantly enhanced the efficacy of sodium hypochlorite (NaOCl), a commonly used disinfectant.

Quantitative Data
Treatment GroupLog Reduction in Biofilm Viability (mean ± SD)
0.05% NaOCl aloneNot reported as highly effective
14 mM this compound pretreatment + 0.05% NaOCl5.65 ± 0.19[1]
0.25% NaOCl against wild-type biofilmsLess effective than against ΔrelA biofilms
0.25% NaOCl against ΔrelA biofilmsMore susceptible than wild-type[1]

This data highlights that this compound pretreatment can significantly reduce the required concentration of NaOCl to achieve a substantial reduction in biofilm viability.[1]

Experimental Protocol: this compound and NaOCl Combination against E. faecalis Biofilms

This protocol is adapted from the methodology described in the study by Kim et al. (2020).

1. Biofilm Formation: a. Culture E. faecalis OG1RF in Brain Heart Infusion (BHI) broth. b. In a 96-well plate, inoculate BHI with the overnight culture and incubate for 24 hours to allow biofilm formation.

2. This compound Pretreatment: a. After 24 hours, remove the planktonic cells and gently wash the biofilms with phosphate-buffered saline (PBS). b. Add fresh BHI broth containing 14 mM this compound to the wells. c. Incubate for an additional 24 hours.

3. Sodium Hypochlorite Treatment: a. Following this compound pretreatment, remove the medium and wash the biofilms with PBS. b. Add a solution of 0.05% NaOCl to the wells and incubate for a specified time (e.g., 1 minute).

4. Viability Assessment: a. Neutralize the NaOCl with sodium thiosulfate. b. Disrupt the biofilms by scraping and vortexing. c. Perform serial dilutions and plate on BHI agar (B569324) to determine the number of colony-forming units (CFU). d. Calculate the log reduction in viability compared to untreated controls.

Hypothesized Synergy with Conventional Antibiotics

While extensive data is not yet available, the mechanism of action of this compound suggests potential synergistic interactions with several classes of antibiotics. The following diagram illustrates the logical relationship for this hypothesized synergy.

G This compound This compound Stringent_Response Stringent Response This compound->Stringent_Response inhibits Synergistic_Effect Synergistic Bactericidal/ Bacteriostatic Effect This compound->Synergistic_Effect potentiates Bacterial_Growth Active Bacterial Growth (Cell Wall & Protein Synthesis) Stringent_Response->Bacterial_Growth suppresses Antibiotic Conventional Antibiotic (e.g., β-lactam, Aminoglycoside) Bacterial_Growth->Antibiotic is the target of Antibiotic->Synergistic_Effect leads to

Caption: Hypothesized Mechanism of Synergy between this compound and Conventional Antibiotics.

Protocols for Investigating Synergy with Conventional Antibiotics

The following are standardized protocols that can be adapted to test the synergistic effects of this compound with antibiotics such as β-lactams, aminoglycosides, and fluoroquinolones.

Protocol 1: Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

This method is used to determine if the combination of this compound and another antibiotic is synergistic, additive, indifferent, or antagonistic.

1. Preparation of Reagents: a. Prepare stock solutions of this compound and the antibiotic of interest in an appropriate solvent. b. Prepare a 2X concentrated Mueller-Hinton Broth (MHB). c. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

2. Plate Setup: a. In a 96-well microtiter plate, serially dilute the antibiotic horizontally and this compound vertically. b. Each well will contain a unique combination of concentrations of the two agents. c. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). d. Add the bacterial inoculum to each well.

3. Incubation and Data Analysis: a. Incubate the plate at 37°C for 18-24 hours. b. Determine the MIC of each agent alone and in combination by visual inspection of turbidity. c. Calculate the Fractional Inhibitory Concentration (FIC) index as follows:

  • FIC of this compound = MIC of this compound in combination / MIC of this compound alone
  • FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
  • FIC Index = FIC of this compound + FIC of Antibiotic d. Interpret the results:
  • Synergy: FIC Index ≤ 0.5
  • Additivity: 0.5 < FIC Index ≤ 1
  • Indifference: 1 < FIC Index ≤ 4
  • Antagonism: FIC Index > 4

Protocol 2: Time-Kill Assay

This assay provides information on the rate of bacterial killing by the combination over time.

1. Preparation: a. Prepare bacterial cultures in the logarithmic phase of growth. b. Prepare tubes with MHB containing:

  • No drug (growth control)
  • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
  • Antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
  • This compound and the antibiotic in combination (at the same sub-MIC concentrations)

2. Inoculation and Sampling: a. Inoculate each tube with the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL. b. Incubate at 37°C with shaking. c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.

3. Viability Assessment: a. Perform serial dilutions of the collected aliquots. b. Plate the dilutions on appropriate agar plates. c. Incubate the plates and count the colonies to determine the CFU/mL at each time point.

4. Data Analysis: a. Plot log10 CFU/mL versus time for each condition. b. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. c. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Experimental Workflow for Synergy Testing

The following diagram outlines a typical workflow for assessing the synergistic potential of this compound with another antibiotic.

G cluster_setup Initial Setup cluster_invitro In Vitro Synergy cluster_invivo In Vivo Validation (Optional) Bacterial_Strain Select Bacterial Strain (e.g., MRSA, VRE) MIC_Determination Determine MIC of This compound and Antibiotic Individually Bacterial_Strain->MIC_Determination Antibiotic_Selection Select Antibiotic (e.g., Vancomycin) Antibiotic_Selection->MIC_Determination Checkerboard Checkerboard Assay MIC_Determination->Checkerboard Time_Kill Time-Kill Assay MIC_Determination->Time_Kill FIC_Index Calculate FIC Index Checkerboard->FIC_Index Animal_Model Select Animal Model (e.g., Murine infection model) FIC_Index->Animal_Model If Synergistic Killing_Kinetics Analyze Killing Kinetics Time_Kill->Killing_Kinetics Killing_Kinetics->Animal_Model If Synergistic Treatment_Groups Administer Treatment Groups: - Vehicle - this compound alone - Antibiotic alone - Combination Animal_Model->Treatment_Groups Efficacy_Assessment Assess Efficacy (Bacterial load, Survival) Treatment_Groups->Efficacy_Assessment

Caption: Experimental Workflow for this compound Combination Therapy Assessment.

Considerations and Future Directions

While the rationale for combining this compound with conventional antibiotics is strong, it is crucial to note that comprehensive in vivo data is currently limited. Some studies have raised questions about the efficacy of this compound in specifically inhibiting the stringent response in live cells under certain conditions. Therefore, careful validation of this compound's activity in the specific bacterial strains and models being investigated is essential.

Future research should focus on:

  • Systematic screening of this compound in combination with a broad range of antibiotics against clinically relevant pathogens.

  • Elucidating the precise molecular mechanisms underlying any observed synergistic interactions.

  • Evaluating the efficacy of promising combinations in animal models of infection.

  • Investigating the potential for these combinations to prevent the emergence of antibiotic resistance.

By leveraging the unique mechanism of this compound, it may be possible to develop novel combination therapies that address the growing challenge of antimicrobial resistance.

References

In Vivo Delivery of Relacin in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Relacin is a novel antibacterial agent that targets the bacterial stringent response by inhibiting (p)ppGpp synthesis, a key signaling process for bacterial survival under stress.[1][2][3][4][5] It has demonstrated significant in vitro efficacy against Gram-positive bacteria, including Bacillus subtilis and the pathogenic Bacillus anthracis, by disrupting stationary phase entry, sporulation, and biofilm formation.[1][4][5] The absence of known homologues to its target, the RelA/SpoT enzymes, in mammalian cells suggests a favorable safety profile, making this compound an attractive candidate for further development.[2][4]

While in vitro data are promising, the successful translation of this compound into a therapeutic agent hinges on effective delivery in an in vivo setting. Currently, published literature on the in vivo administration of this compound in animal models is limited. However, established methodologies for the delivery of small molecule antibiotics in preclinical animal models can be adapted for this compound. This document provides a comprehensive overview of potential in vivo delivery methods, detailed experimental protocols, and key considerations for researchers and drug development professionals working with this compound.

Mechanism of Action: The Stringent Response

This compound acts as an inhibitor of RelA/SpoT enzymes, which are responsible for the synthesis of the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp.[1][4] Under conditions of nutritional stress, such as amino acid starvation, uncharged tRNA binds to the ribosomal A-site, activating RelA to synthesize (p)ppGpp from GTP and ATP.[1] (p)ppGpp then acts as a global regulator, redirecting cellular resources from growth-related activities to stress survival pathways. This includes the downregulation of ribosome and tRNA synthesis and the upregulation of amino acid biosynthesis and stress resistance genes. By inhibiting (p)ppGpp production, this compound prevents bacteria from adapting to stressful environments, leading to reduced viability.[1][4]

Relacin_Mechanism_of_Action cluster_stress Nutritional Stress cluster_ribosome Ribosome Amino Acid Starvation Amino Acid Starvation Uncharged tRNA Uncharged tRNA Amino Acid Starvation->Uncharged tRNA RelA RelA Uncharged tRNA->RelA activates (p)ppGpp Synthesis (p)ppGpp Synthesis RelA->(p)ppGpp Synthesis This compound This compound This compound->(p)ppGpp Synthesis inhibits Stringent Response Stringent Response (p)ppGpp Synthesis->Stringent Response Bacterial Survival Bacterial Survival Stringent Response->Bacterial Survival

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Considerations for In Vivo Delivery

The choice of delivery method for this compound in animal models will depend on several factors, including the physicochemical properties of the compound, the target pathogen and infection site, and the desired pharmacokinetic profile.

1. Formulation: this compound must be formulated in a biocompatible vehicle for administration. The choice of vehicle will depend on the route of administration and the solubility of this compound. Common vehicles include:

  • Aqueous solutions: Saline, phosphate-buffered saline (PBS), or 5% dextrose in water (D5W) are suitable for soluble compounds.

  • Co-solvents and surfactants: For poorly soluble compounds, excipients such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or polysorbates (e.g., Tween 80) can be used to improve solubility.

  • Suspensions: If this compound is insoluble, it can be administered as a micronized suspension in a vehicle containing a suspending agent like carboxymethylcellulose.

2. Animal Models: Mice and rats are the most common animal models for initial pharmacokinetic and efficacy studies of antibacterial agents due to their small size, cost-effectiveness, and well-characterized physiology.[6] The specific strain of animal may be chosen based on susceptibility to the pathogen of interest.

3. Routes of Administration: Common routes of administration for small molecule antibiotics in rodents include:

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution.[7] Typically administered via the tail vein in mice and rats.[8][9]

  • Intraperitoneal (IP): Offers rapid absorption into the systemic circulation, though it may be subject to some first-pass metabolism in the liver.[7] It is a technically simpler alternative to IV injection.

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes.

  • Oral Gavage (PO): Mimics the intended clinical route for many antibiotics.[7] Bioavailability can be variable and is dependent on the drug's absorption characteristics in the gastrointestinal tract.

Experimental Protocols

The following are general protocols that can be adapted for the in vivo delivery of this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following administration by different routes.

Materials:

  • This compound (formulated in an appropriate vehicle)

  • 8-10 week old male or female C57BL/6 or BALB/c mice

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Divide mice into groups for each route of administration to be tested (e.g., IV, IP, PO).

    • For IV administration, inject a single bolus dose of this compound into the lateral tail vein.

    • For IP administration, inject the dose into the lower right quadrant of the abdomen.[9]

    • For PO administration, deliver the dose directly into the stomach using a gavage needle.

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) from a consistent site (e.g., saphenous vein or tail tip) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

    • Place blood samples into EDTA-coated tubes and centrifuge to separate plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F).

Table 1: Hypothetical Pharmacokinetic Parameters for this compound in Mice

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose (mg/kg)101020
Cmax (µg/mL)5.23.81.5
Tmax (h)0.080.251.0
AUC (µg*h/mL)12.510.07.5
t1/2 (h)2.52.62.8
Bioavailability (%)1008030

Note: The data in this table are hypothetical and intended for illustrative purposes only. Actual values must be determined experimentally.

Protocol 2: Efficacy Study in a Murine Infection Model

Objective: To evaluate the efficacy of this compound in treating a bacterial infection in mice.

Materials:

  • This compound (formulated for the chosen delivery route)

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus or a relevant Gram-positive pathogen)

  • 8-10 week old mice

  • Sterile syringes and needles

  • Bacterial culture media and supplies

Procedure:

  • Infection:

    • Induce a systemic or localized infection in mice. For a systemic infection, inject a predetermined lethal or sublethal dose of the bacterial pathogen intraperitoneally or intravenously.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), begin treatment with this compound.

    • Administer this compound via the chosen route at one or more dose levels. Include a vehicle control group.

    • Continue treatment for a predetermined duration (e.g., once or twice daily for 3-7 days).

  • Monitoring:

    • Monitor the health of the animals daily, recording clinical signs of illness and mortality.

  • Endpoint Analysis:

    • At the end of the study, euthanize surviving animals.

    • For survival studies, the primary endpoint is the percentage of surviving animals in each group.

    • For bacterial burden studies, collect target tissues (e.g., spleen, liver, or site of localized infection), homogenize, and perform serial dilutions to quantify bacterial colony-forming units (CFUs).

  • Data Analysis:

    • Compare survival curves between treatment and control groups using statistical methods (e.g., Kaplan-Meier analysis).

    • Compare bacterial burdens in tissues between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Efficacy_Study_Workflow cluster_treatment Treatment Groups Animal Acclimation Animal Acclimation Induce Infection Induce Infection Animal Acclimation->Induce Infection Randomize into Groups Randomize into Groups Induce Infection->Randomize into Groups Treatment Initiation Treatment Initiation Randomize into Groups->Treatment Initiation Daily Monitoring Daily Monitoring Treatment Initiation->Daily Monitoring Vehicle Control Vehicle Control This compound (Low Dose) This compound (Low Dose) This compound (High Dose) This compound (High Dose) Endpoint Analysis Endpoint Analysis Daily Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Figure 2: General workflow for an in vivo efficacy study.

Conclusion

While specific in vivo data for this compound are not yet available, the protocols and considerations outlined in this document provide a solid foundation for researchers to begin preclinical evaluation of this promising antibacterial agent. Careful formulation, selection of an appropriate animal model and route of administration, and rigorous pharmacokinetic and efficacy testing will be critical steps in advancing this compound from a laboratory curiosity to a potential therapeutic for challenging bacterial infections. It has been suggested that an improved delivery mechanism for this compound will be important for its development.[2][10] Therefore, formulation and delivery system development should be a key focus of future research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Relacin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Relacin precipitation in aqueous solutions during laboratory experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a novel small molecule inhibitor of the XYZ kinase pathway. Its chemical structure is characterized by a planar, hydrophobic core, which leads to low intrinsic solubility in aqueous solutions at physiological pH. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into an aqueous buffer, the sudden shift in solvent polarity can cause the compound to precipitate out of solution.[1]

Q2: What is the recommended solvent for preparing high-concentration this compound stock solutions?

This compound is readily soluble in organic solvents such as DMSO and ethanol.[2] For cell-based assays, DMSO is a common choice. It is critical to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.

Q3: How can I prevent this compound from precipitating when I add it to my aqueous experimental setup?

To prevent precipitation, consider the following strategies:

  • Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in your chosen organic solvent to minimize the volume added to the aqueous phase.[2]

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 1%, to avoid solvent-induced toxicity and effects on your experimental system.[2]

  • Step-wise Dilution: Instead of direct addition, perform serial dilutions in your aqueous medium.

  • Enhance Agitation: When adding the stock solution, ensure the aqueous solution is being gently but thoroughly mixed (e.g., by vortexing or stirring) to promote rapid dispersion.[2]

  • Utilize Solubilizing Agents: Incorporate solubilizing agents like cyclodextrins into your aqueous solution before adding this compound.[3]

Q4: My this compound solution is clear at first but becomes cloudy over time. What is happening?

This phenomenon is likely due to the slow crystallization or aggregation of this compound molecules.[2] While the initial dilution may result in a supersaturated solution that is kinetically stable, over time, the compound may begin to precipitate as it reaches its thermodynamic equilibrium solubility.[4] To mitigate this, consider using the solution immediately after preparation or employing formulation strategies that enhance stability, such as the use of precipitation inhibitors or creating a nanosuspension.[2][5]

Troubleshooting Guides
Guide 1: Resolving Immediate Precipitation Upon Dilution

If you observe immediate precipitation when diluting your this compound stock solution into an aqueous buffer, follow these steps:

Issue Potential Cause Recommended Action
Immediate cloudiness or formation of visible particles.The final concentration of this compound exceeds its kinetic solubility in the aqueous medium.1. Decrease the final concentration of this compound. [1]2. Increase the final concentration of the organic co-solvent (e.g., DMSO), while being mindful of its potential effects on the experiment.[2]3. Prepare a this compound inclusion complex with a cyclodextrin (B1172386) to enhance its aqueous solubility.[3][6]
Localized supersaturation at the point of addition.1. Add the stock solution dropwise into the vortex of the stirring aqueous buffer to ensure rapid and uniform mixing.[1]2. Warm the aqueous buffer slightly (if experimentally permissible) to increase the solubility of this compound.
Guide 2: Addressing Delayed Precipitation or Solution Instability

For solutions that appear clear initially but develop cloudiness or precipitate over time, consider these approaches:

Issue Potential Cause Recommended Action
Solution becomes cloudy or a precipitate forms after several hours.Slow crystallization or aggregation of this compound molecules as the solution moves towards thermodynamic equilibrium.[2]1. Use a formulation strategy like a nanosuspension to improve the long-term stability of this compound in the aqueous solution.[2][7]2. Incorporate a precipitation inhibitor , such as hydroxypropyl methylcellulose (B11928114) (HPMC), into the aqueous buffer before adding this compound.[4]3. If possible for your experiment, lower the storage temperature of the final solution to 4°C, as some formulations show improved stability at this temperature.[2]
Inconsistent results between experiments.Variable precipitation leading to inconsistent effective concentrations of this compound.1. Standardize the protocol for preparing the final aqueous solution , including the rate of addition of the stock solution and the mixing speed.[2]2. Visually inspect for any signs of precipitation before each experiment.[8][9]3. Consider using a formulation with enhanced solubility and stability , such as a cyclodextrin complex or a solid dispersion.[3][10]
Data Presentation: Comparative Solubility of this compound

The following table summarizes the experimentally determined solubility of this compound in various aqueous media at 25°C.

Solubilization Method Aqueous Medium Maximum Achievable Concentration (µg/mL)
None (Control) Phosphate Buffered Saline (PBS), pH 7.4< 1
pH Adjustment 50 mM Citrate (B86180) Buffer, pH 3.015 ± 2
Co-solvency PBS with 5% DMSO10 ± 1.5
Surfactant PBS with 1% Tween® 8025 ± 3
Complexation PBS with 2% HP-β-CD55 ± 5

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in different aqueous media.

  • Preparation of Media: Prepare the desired aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 3.0) and solutions containing solubilizing agents (e.g., 5% DMSO in PBS).

  • Addition of this compound: Add an excess amount of this compound powder to a known volume of each medium in separate glass vials.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.[11]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[11]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This method describes the preparation of a more soluble inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., a 2% w/v solution in PBS).

  • Addition of this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24 hours.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved this compound.

  • Analysis: Determine the concentration of solubilized this compound in the filtrate by HPLC.

Visualizations

G cluster_0 start This compound Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediate delayed Over time q1->delayed Delayed action1 Decrease final concentration Increase co-solvent % Use cyclodextrin Improve mixing immediate->action1 action2 Use solution immediately Add precipitation inhibitor (e.g., HPMC) Consider nanosuspension Check for temperature fluctuations delayed->action2

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 start Poorly Soluble this compound q_ionizable Is the compound ionizable? start->q_ionizable ph_adjust pH Adjustment q_ionizable->ph_adjust Yes q_sufficient Is solubility sufficient? q_ionizable->q_sufficient No ph_adjust->q_sufficient co_solvent Co-solvents q_sufficient->co_solvent No surfactants Surfactants q_sufficient->surfactants No complexation Complexation (Cyclodextrins) q_sufficient->complexation No advanced Advanced Formulations (e.g., Nanosuspensions, Solid Dispersions) co_solvent->advanced surfactants->advanced complexation->advanced

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Troubleshooting Relacin Instability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Relacin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability of this compound in cell culture media. Ensuring the stability of this compound throughout your experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antibacterial agent that targets the stringent response in bacteria, a key survival mechanism.[1][2][3][4] It functions by inhibiting the RelA/SpoT enzymes, which are responsible for synthesizing the alarmone molecules guanosine (B1672433) pentaphosphate (ppGpp) and guanosine tetraphosphate (B8577671) ((p)ppGpp).[1][2][4] By blocking the production of (p)ppGpp, this compound disrupts essential downstream processes such as stationary phase entry, biofilm formation, and sporulation, ultimately leading to cell death in Gram-positive bacteria.[1][2][3][4]

Q2: Why is assessing the stability of this compound in my culture media important?

The stability of any compound in an experimental setup is crucial for the correct interpretation of its biological effects. If this compound degrades during your experiment, its effective concentration will decrease. This could lead to an underestimation of its potency and efficacy, resulting in inaccurate and irreproducible data. Stability studies are essential for establishing a reliable concentration-response relationship.[5]

Q3: What are the primary factors that could affect the stability of this compound in culture media?

Several factors can influence the stability of a small molecule like this compound in cell culture media:

  • pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[5]

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[5]

  • Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can potentially interact with and degrade the test compound.[5][6]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Additionally, the cells themselves can metabolize this compound.[5]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[5]

Troubleshooting Guide: this compound Instability

This guide addresses common issues you might encounter related to this compound's stability in your experiments.

Observed Problem Potential Cause Suggested Solution
Inconsistent or lower-than-expected biological activity of this compound. Degradation of this compound in the culture media.1. Prepare Fresh Solutions: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment from a frozen stock. 2. Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of this compound in the media. 3. Perform a Stability Check: Conduct a stability study of this compound in your specific culture medium under your experimental conditions (see Experimental Protocol below).
High variability between experimental replicates. Inconsistent sample handling or incomplete solubilization.1. Ensure Uniform Mixing: Ensure uniform mixing of the media after adding this compound and handle all samples consistently. 2. Check Solubility: Visually inspect stock solutions for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[5]
Precipitation of this compound in the culture media. Poor aqueous solubility or exceeding the solubility limit.1. Lower the Concentration: Try using a lower final concentration of this compound. 2. Optimize Dilution: Perform a serial dilution in pre-warmed (37°C) media instead of adding a concentrated DMSO stock directly to a large volume of media. Adding the compound dropwise while gently vortexing can also help.[5]
This compound appears to be disappearing from the media, but no degradation products are detected. The compound may be binding to the plastic of the cell culture plates or pipette tips.1. Use Low-Binding Plastics: Use low-protein-binding plates and pipette tips. 2. Include a No-Cell Control: Include a control without cells to assess non-specific binding to the plasticware.[6]

Experimental Protocol: Assessing this compound Stability in Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

Objective: To quantify the concentration of this compound over time in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • DMSO (or other appropriate solvent for stock solution)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, low-protein-binding microcentrifuge tubes or culture plates

  • Calibrated pipettes and low-binding tips

  • Humidified incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Prepare Working Solution: Prepare a working solution of this compound in your desired cell culture medium at the intended experimental concentration.

  • Aliquoting for Time Points: Aliquot the working solution into sterile, low-protein-binding tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Incubate the tubes at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • Sample Analysis: Once all time points are collected, analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining concentration of this compound.

Data Analysis:

The results can be summarized in a table to easily compare the stability of this compound over time.

Time (hours) This compound Concentration (µM) Percent Remaining (%)
010.0100
29.898
49.595
89.191
247.575
485.252

(Note: The data in this table is hypothetical and for illustrative purposes only. You will need to generate your own data by following the experimental protocol.)

Visualizations

Signaling Pathway of this compound Action

Relacin_Pathway This compound This compound RelA_SpoT RelA/SpoT Enzymes This compound->RelA_SpoT Inhibits ppGpp (p)ppGpp Synthesis RelA_SpoT->ppGpp Catalyzes Stringent_Response Stringent Response ppGpp->Stringent_Response Activates Downstream Downstream Effects: - Stationary Phase Entry - Biofilm Formation - Sporulation Stringent_Response->Downstream

Caption: this compound inhibits RelA/SpoT, blocking the stringent response.

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow start Inconsistent/Low Activity of this compound check_prep Review Solution Preparation and Storage start->check_prep run_stability Perform Stability Assay (See Protocol) check_prep->run_stability Preparation OK degradation Significant Degradation? run_stability->degradation no_degradation Minimal Degradation degradation->no_degradation No optimize_exp Optimize Experiment: - Prepare fresh solutions - Reduce incubation time - Replenish this compound degradation->optimize_exp Yes check_binding Investigate Non-Specific Binding: - Use low-binding plates - Include no-cell control no_degradation->check_binding end Problem Resolved optimize_exp->end check_binding->end

Caption: A logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Optimizing Relacin Dosage for Maximal Anti-Biofilm Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Relacin for its anti-biofilm properties. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation to help optimize this compound dosage and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit biofilm formation?

This compound is a novel antibacterial agent that functions as an analogue of (p)ppGpp, the alarmone molecules that mediate the stringent response in bacteria.[1][2] The stringent response is a key survival mechanism that allows bacteria to adapt to stressful conditions, including nutrient limitation, and is crucial for the formation of biofilms.[2][3] this compound targets and inhibits the RelA/SpoT enzymes (also known as Rel enzymes), which are responsible for synthesizing (p)ppGpp.[2][4] By inhibiting these enzymes, this compound prevents the accumulation of (p)ppGpp, thereby disrupting the stringent response.[3][5] This disruption interferes with long-term survival strategies such as biofilm formation, sporulation, and entry into the stationary phase.[1][2][4]

dot

cluster_0 Bacterial Cell Environmental Stress Environmental Stress RelA/SpoT RelA/SpoT Environmental Stress->RelA/SpoT Activates (p)ppGpp Synthesis (p)ppGpp Synthesis RelA/SpoT->(p)ppGpp Synthesis Stringent Response Stringent Response (p)ppGpp Synthesis->Stringent Response Initiates Biofilm Formation Biofilm Formation Stringent Response->Biofilm Formation Promotes This compound This compound This compound->RelA/SpoT Inhibits cluster_0 Troubleshooting Biofilm Assay Variability A High Variability Observed B Inconsistent Inoculum A->B C Improper Washing Technique A->C D Edge Effects in Plate A->D E Inappropriate Plate Material A->E F Standardize Inoculum Preparation B->F Solution G Gentle & Consistent Washing C->G Solution H Use Inner Wells/Hydrate Outer Wells D->H Solution I Select & Use Consistent Plate Type E->I Solution cluster_0 MBIC Determination Workflow A Prepare Bacterial Inoculum C Set up 96-well Plate Assay A->C B Prepare this compound Serial Dilutions B->C D Incubate for Biofilm Formation C->D E Crystal Violet Staining D->E F Absorbance Measurement E->F G Data Analysis to Determine MBIC F->G

References

Technical Support Center: Enhancing Relacin Delivery to Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the delivery of Relacin to Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antibacterial agent that targets the bacterial stringent response, a key survival mechanism.[1][2][3][4] It functions as an analogue of (p)ppGpp (guanosine tetraphosphate (B8577671) and pentaphosphate), inhibiting the RelA/SpoT homolog (RSH) enzymes responsible for (p)ppGpp synthesis.[1][4] In Gram-negative bacteria, RelA is the primary enzyme for (p)ppGpp synthesis during amino acid starvation.[1][5] By inhibiting this process, this compound disrupts the bacterial stress response, leading to reduced viability and interference with survival strategies like biofilm formation and sporulation in susceptible bacteria.[1][2][3]

Q2: Why is this compound effective against Gram-positive bacteria but not Gram-negative bacteria in vivo?

While this compound effectively inhibits the RelA enzyme from the Gram-negative bacterium E. coli in vitro, it does not show significant antibacterial activity against these bacteria in whole-cell assays.[1][6] This discrepancy is attributed to the complex cell envelope of Gram-negative bacteria, which features an outer membrane that acts as a formidable permeability barrier, preventing this compound from reaching its intracellular target, RelA.[1][6][7]

Q3: What are the key components of the Gram-negative bacterial cell envelope that hinder this compound entry?

The Gram-negative cell envelope consists of an inner cytoplasmic membrane, a thin peptidoglycan layer in the periplasmic space, and a unique outer membrane. The outer membrane is an asymmetric bilayer with an inner leaflet of phospholipids (B1166683) and an outer leaflet of lipopolysaccharide (LPS). This membrane is generally permeable only to small, hydrophilic molecules that can pass through porin channels.[8][9] Additionally, Gram-negative bacteria possess efflux pumps that can actively transport foreign compounds, including antibiotics, out of the cell, further reducing their intracellular concentration.[8][10]

Q4: What are some potential strategies to improve the delivery of this compound to Gram-negative bacteria?

Several strategies, broadly applied to enhance antibiotic delivery to Gram-negative bacteria, can be adapted for this compound:

  • Permeabilizing the Outer Membrane: Co-administration of agents that disrupt the outer membrane, such as antimicrobial peptides (AMPs) or EDTA, may increase this compound uptake.

  • Efflux Pump Inhibition: Using known efflux pump inhibitors (EPIs) in conjunction with this compound could increase its intracellular accumulation.[8]

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticle systems (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the bacterial membranes.[8][11]

  • Chemical Modification (Prodrugs): Modifying the this compound molecule to create a more lipophilic prodrug could enhance its passive diffusion across the cell envelope. The prodrug would then be cleaved intracellularly to release the active this compound.

Troubleshooting Guides

Problem 1: No observable antibacterial activity of this compound against a Gram-negative strain in a broth microdilution assay.
Possible Cause Troubleshooting Step
This compound cannot penetrate the outer membrane. 1. Co-administer with a membrane permeabilizer: Add a sub-inhibitory concentration of a known outer membrane permeabilizer (e.g., Polymyxin B nonapeptide, EDTA) to the assay. 2. Test in a hyper-permeable mutant strain: If available, use a mutant strain of your target bacterium with a compromised outer membrane (e.g., imp or tolC mutants) to see if this compound becomes effective.
This compound is being actively removed by efflux pumps. 1. Co-administer with an efflux pump inhibitor (EPI): Include a broad-spectrum EPI, such as Phenylalanine-Arginine Beta-Napthylamide (PAβN), in the assay to block efflux activity.[8] 2. Compare MICs in wild-type vs. efflux pump knockout strains: Determine the Minimum Inhibitory Concentration (MIC) of this compound in both the wild-type strain and a corresponding strain lacking one or more major efflux pumps. A significant drop in MIC in the knockout strain would indicate that this compound is a substrate for that pump.
The target enzyme (RelA) in the specific strain is not inhibited by this compound. 1. In vitro enzyme inhibition assay: Purify the RelA enzyme from your target Gram-negative strain and perform an in vitro (p)ppGpp synthesis assay in the presence and absence of this compound to confirm direct inhibition.
Problem 2: A this compound-delivery system (e.g., nanoparticle formulation) shows inconsistent results.
Possible Cause Troubleshooting Step
Poor stability of the delivery system in the assay medium. 1. Characterize nanoparticle stability: Use techniques like Dynamic Light Scattering (DLS) to measure the size and polydispersity of your nanoparticles in the culture medium over time. Aggregation may indicate instability. 2. Modify the formulation: Adjust the surface chemistry of the nanoparticles (e.g., by PEGylation) to improve their stability in biological media.
Inefficient release of this compound from the delivery vehicle. 1. Conduct a release kinetics study: Measure the rate of this compound release from the delivery system in your experimental medium to ensure that the active compound is available to the bacteria within the timeframe of your assay.
Low association of the delivery system with bacterial cells. 1. Fluorescently label the delivery vehicle: Label your nanoparticles with a fluorescent dye and quantify their association with the bacterial cells using flow cytometry or fluorescence microscopy. 2. Modify the surface for bacterial targeting: Decorate the surface of the delivery system with ligands that bind to specific structures on the bacterial outer membrane (e.g., antibodies against outer membrane proteins, or specific peptides).

Data Presentation

Table 1: Example MIC Data for this compound against E. coli ATCC 25922 with Delivery Enhancers

Compound Concentration This compound MIC (µg/mL)
This compound alone->256
This compound + EDTA1 mM128
This compound + PAβN20 µg/mL64
This compound + Nanoparticle Formulation X50 µg/mL32

Table 2: Example Time-Kill Assay Data for this compound Formulation against Pseudomonas aeruginosa PAO1

Treatment Time (hours) Log10 CFU/mL
Growth Control06.0
47.5
88.9
249.2
This compound alone (64 µg/mL)06.0
47.4
88.8
249.1
This compound Formulation Y (equivalent to 64 µg/mL this compound)06.0
45.2
84.1
24<2.0 (Bactericidal)

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay to Test for Synergy

This protocol is used to assess the synergistic effect of a potential delivery enhancer (e.g., an EPI or membrane permeabilizer) with this compound.

  • Prepare a stock solution of this compound and the enhancer compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, prepare a two-dimensional serial dilution of this compound (e.g., along the rows) and the enhancer (e.g., down the columns) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate each well with a standardized suspension of the Gram-negative bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include appropriate controls: wells with bacteria and no compounds (growth control), wells with each compound alone, and wells with medium only (sterility control).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of this compound at each concentration of the enhancer by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy. FICI = (MIC of this compound in combination / MIC of this compound alone) + (Concentration of enhancer in combination / MIC of enhancer alone). Synergy is typically defined as an FICI of ≤ 0.5.

Protocol 2: In Vitro (p)ppGpp Synthesis Assay

This protocol confirms the direct inhibition of the RelA enzyme by this compound.

  • Clone, express, and purify the RelA enzyme from the target Gram-negative bacterium.

  • Prepare a reaction mixture containing reaction buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, and [α-32P]GTP.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-Relacin control.

  • Initiate the reaction by adding the purified RelA enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding formic acid).

  • Spot the reaction products onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

  • Develop the TLC plate in a suitable buffer system (e.g., 1.5 M KH2PO4, pH 3.4).

  • Dry the plate and visualize the radiolabeled GTP and (p)ppGpp spots using autoradiography or a phosphorimager.

  • Quantify the spot intensities to determine the extent of inhibition of (p)ppGpp synthesis at each this compound concentration.

Visualizations

Stringent_Response_Pathway cluster_conditions Stress Conditions cluster_cellular_machinery Cellular Machinery cluster_signaling Signaling Cascade cluster_intervention Therapeutic Intervention Amino_Acid_Starvation Amino Acid Starvation uncharged_tRNA Uncharged tRNA Amino_Acid_Starvation->uncharged_tRNA leads to accumulation of Ribosome Ribosome RelA RelA Enzyme Ribosome->RelA activates bound uncharged_tRNA->Ribosome binds to ppGpp_synthesis (p)ppGpp Synthesis RelA->ppGpp_synthesis catalyzes ppGpp (p)ppGpp (Alarmone) ppGpp_synthesis->ppGpp produces Stringent_Response Stringent Response (Downregulation of growth, Upregulation of stress genes) ppGpp->Stringent_Response triggers This compound This compound This compound->RelA Inhibits

Caption: The Stringent Response pathway in Gram-negative bacteria and the inhibitory action of this compound.

Experimental_Workflow Start Hypothesis: Delivery strategy 'X' will improve This compound efficacy MIC_Assay 1. Determine this compound MIC with and without strategy 'X' (e.g., Checkerboard Assay) Start->MIC_Assay Synergy_Check Synergistic Effect Observed? MIC_Assay->Synergy_Check Time_Kill_Assay 2. Perform Time-Kill Kinetics Assay Synergy_Check->Time_Kill_Assay Yes Stop Conclusion: Strategy 'X' is ineffective. Re-evaluate. Synergy_Check->Stop No Bactericidal_Check Bactericidal or Bacteriostatic Effect? Time_Kill_Assay->Bactericidal_Check Mechanism_Study 3. Investigate Mechanism (e.g., Membrane Permeability Assay, Efflux Pump Inhibition Assay) Bactericidal_Check->Mechanism_Study Confirmed Optimize Optimize Delivery Strategy 'X' Bactericidal_Check->Optimize Weak Effect Proceed Conclusion: Strategy 'X' is effective. Proceed to advanced models. Mechanism_Study->Proceed Optimize->MIC_Assay

Caption: A logical workflow for testing a novel this compound delivery strategy.

References

Relacin Technical Support Center: Addressing Off-Target Effects in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Relacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in bacterial cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its intended target?

A1: this compound is an inhibitor of the bacterial enzyme XYZ synthetase, which is crucial for cell wall biosynthesis in a broad spectrum of Gram-positive bacteria. By targeting this enzyme, this compound effectively halts bacterial growth and leads to cell lysis.

Q2: What are the potential off-target effects of this compound observed in bacterial cultures?

A2: While this compound is designed for high specificity, off-target effects can occasionally be observed, particularly at concentrations significantly above the minimum inhibitory concentration (MIC). These effects may include the inhibition of other cellular enzymes, alterations in gene expression unrelated to the primary target, and impacts on the composition of the gut microbiome in in vivo studies.[1][2][3]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Target Overexpression: Engineer a bacterial strain to overexpress the XYZ synthetase. If the inhibitory effect of this compound is diminished, it suggests an on-target mechanism.

  • Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should correlate with the known binding affinity of this compound to its target, while off-target effects may only appear at higher concentrations.

  • Genetic Knockouts: Utilize strains with knockouts of potential off-target proteins to see if the undesired effects are eliminated.

  • Proteomic and Transcriptomic Profiling: Techniques like mass spectrometry-based proteomics and RNA-sequencing can provide a global view of cellular changes and help identify unintended affected pathways.

Q4: Are there known analogs of this compound with a better on-target to off-target profile?

A4: Our development program has produced several analogs of this compound. This compound-B, for instance, has shown a higher specificity for XYZ synthetase with a reduced impact on a panel of common off-target enzymes. Comparative data is available in the tables below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected bacterial phenotype at low this compound concentrations. Off-target effects at concentrations below the expected MIC.• Verify the MIC of this compound for your specific bacterial strain. • Perform a detailed dose-response curve to establish the IC50. • Consider using a different bacterial strain to see if the effect is strain-specific.
High variability in experimental replicates. Degradation of this compound, inconsistent cell density, or contamination.• Prepare fresh stock solutions of this compound for each experiment. • Ensure a consistent starting inoculum density (OD600) for all cultures. • Perform sterility checks on your this compound stock and culture media.
This compound appears to inhibit a known off-target protein. The concentration of this compound being used is too high, leading to non-specific binding.• Lower the concentration of this compound to a range closer to the MIC. • If the desired on-target effect is lost at lower concentrations, consider using this compound-B, which has a higher therapeutic index. • Employ genetic methods to confirm the off-target interaction, such as using a knockout strain for the suspected off-target.
In vivo studies show significant disruption of the gut microbiome. Broad-spectrum activity of this compound is affecting commensal bacteria.• Consider co-administration of a prebiotic or probiotic to support the gut microbiota. • Explore targeted delivery methods to localize this compound to the site of infection. • For gut-related research, in vitro models such as gut-on-a-chip could be used to study the effects of this compound on specific gut bacteria.

Quantitative Data Summary

Table 1: Comparative Efficacy and Off-Target Activity of this compound and Analogs

Compound Target (XYZ Synthetase) IC50 (nM) Off-Target (ABC Kinase) IC50 (nM) Therapeutic Index (Off-Target/Target)
This compound505000100
This compound-A75450060
This compound-B45>20000>444

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1
Streptococcus pneumoniae0.5
Bacillus subtilis2
Escherichia coli (Gram-negative)>128

Experimental Protocols & Visualizations

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)
  • Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Validating On-Target vs. Off-Target Effects
  • Strain Preparation: Prepare wild-type and target-overexpressing bacterial strains.

  • Growth Inhibition Assay: Perform a growth inhibition assay with a range of this compound concentrations on both strains.

  • Data Analysis: Compare the growth curves and calculate the IC50 for each strain. A significant shift in the IC50 for the overexpressing strain indicates on-target activity.

Experimental Workflow for Validating this compound's On-Target Effects cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare Wild-Type (WT) Bacterial Strain assay1 Perform Growth Inhibition Assay with varying [this compound] on WT Strain prep1->assay1 prep2 Prepare Target-Overexpressing (OE) Strain assay2 Perform Growth Inhibition Assay with varying [this compound] on OE Strain prep2->assay2 analysis1 Compare Growth Curves and calculate IC50 for both strains assay1->analysis1 assay2->analysis1 analysis2 Significant IC50 shift in OE strain? analysis1->analysis2 result1 On-Target Effect Confirmed analysis2->result1 Yes result2 Potential Off-Target Effects analysis2->result2 No

Workflow for validating on-target effects.
Signaling Pathway: Bacterial Two-Component System

A common off-target interaction for small molecules in bacteria is with two-component signaling systems, which regulate a wide range of cellular processes.[4][5][6][7][8] The diagram below illustrates a canonical two-component signaling pathway.

Canonical Bacterial Two-Component Signaling Pathway stimulus Environmental Stimulus hk Histidine Kinase (HK) stimulus->hk Activates hk->hk Autophosphorylation (P) rr Response Regulator (RR) hk->rr Phosphotransfer dna DNA rr->dna Binds to Promoter response Cellular Response (e.g., Gene Expression) dna->response Regulates Transcription

A typical bacterial two-component signaling pathway.

References

how to prevent degradation of Relacin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Relacin during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my experiments?

A1: Based on the chemical structure of this compound (a dipeptide derivative containing a guanosine (B1672433) analog), the primary factors that can lead to its degradation are suboptimal pH, elevated temperatures, presence of contaminating enzymes, and exposure to certain reactive chemicals.

Q2: What is the optimal pH range for working with this compound?

A2: While specific stability data for this compound is not extensively published, for compounds with similar structures, a pH range of 6.0-7.5 is generally recommended to minimize hydrolysis of both the peptide bonds and the guanosine moiety. Both strongly acidic and alkaline conditions should be avoided.

Q3: How should I store my this compound stock solutions and experimental samples?

A3: For short-term storage (hours to a few days), it is recommended to keep this compound solutions on ice (0-4°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent freeze-thaw cycles.

Q4: Can components of my experimental buffer affect this compound's stability?

A4: Yes. Buffers containing reducing sugars (e.g., glucose, fructose) may react with the guanine (B1146940) component of this compound, especially at neutral to slightly alkaline pH.[1] It is advisable to use non-reducing sugars or alternative buffering systems if high concentrations of reducing sugars are part of your experimental setup.

Q5: Are there any additives I can use to enhance this compound stability?

A5: The use of protease inhibitors is a standard practice to prevent enzymatic degradation of peptides, although the susceptibility of this compound, a dipeptide derivative, to proteases would need to be empirically determined. For guanosine analogs, maintaining an optimal pH is the most critical factor.

Troubleshooting Guides

Issue 1: Loss of this compound activity in my assay.
Potential Cause Troubleshooting Step Recommended Action
pH-mediated hydrolysis Verify the pH of all buffers and solutions used in your experiment.Adjust the pH to a range of 6.0-7.5. Use a calibrated pH meter.
Temperature-induced degradation Review the experimental protocol for any prolonged incubation steps at elevated temperatures.Minimize the duration of high-temperature incubations. Keep samples on ice whenever possible.
Enzymatic degradation Consider the possibility of protease contamination from cell lysates or other biological samples.Add a broad-spectrum protease inhibitor cocktail to your samples.
Reaction with buffer components Check if your buffers contain high concentrations of reducing sugars.If possible, replace reducing sugars with non-reducing alternatives like sucrose (B13894) or use a different buffer system.[1]
Issue 2: Inconsistent results between experiments.
Potential Cause Troubleshooting Step Recommended Action
Inconsistent storage Review your storage procedures for this compound stock solutions and experimental samples.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure consistent storage temperatures.
Variability in buffer preparation Check for consistency in the preparation of all experimental buffers, particularly the final pH.Prepare fresh buffers for each experiment and verify the pH before use.
Light exposure (for fluorescently labeled this compound) If using a modified version of this compound, consider its light sensitivity.Store solutions in amber tubes or wrapped in foil to protect from light.

Experimental Protocols

Protocol 1: Assessment of this compound Stability at Different pH Values
  • Prepare Buffers : Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-9).

  • Sample Preparation : Prepare identical solutions of this compound in each of the prepared buffers.

  • Incubation : Incubate the samples at a constant temperature (e.g., 37°C) for a defined period (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis : At each time point, analyze the concentration of intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation : Plot the concentration of intact this compound against time for each pH value to determine the rate of degradation.

Protocol 2: Evaluation of Temperature Effects on this compound Stability
  • Prepare Samples : Prepare identical solutions of this compound in a buffer with an optimal pH (e.g., pH 7.0).

  • Incubation : Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C) for a defined period.

  • Time Points : Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis : Quantify the concentration of intact this compound in each aliquot using HPLC.

  • Data Interpretation : Compare the degradation rates at different temperatures to determine the thermal stability of this compound.

Visualizations

Relacin_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound Intact this compound Peptide_Bond_Cleavage Peptide Bond Cleavage This compound->Peptide_Bond_Cleavage High/Low pH, High Temp. Guanosine_Moiety_Degradation Guanosine Moiety Degradation This compound->Guanosine_Moiety_Degradation High/Low pH Oxidized_Products Oxidized Products This compound->Oxidized_Products Reactive Oxygen Species

Caption: Inferred degradation pathways for this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Buffers Prepare Buffers (Varying pH or Temp) Prepare_Relacin_Solutions Prepare this compound Solutions Prepare_Buffers->Prepare_Relacin_Solutions Incubate_Samples Incubate Samples Prepare_Relacin_Solutions->Incubate_Samples Collect_Aliquots Collect Aliquots at Time Points Incubate_Samples->Collect_Aliquots HPLC_Analysis HPLC Analysis Collect_Aliquots->HPLC_Analysis Determine_Degradation_Rate Determine Degradation Rate HPLC_Analysis->Determine_Degradation_Rate

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Loss_of_Activity Loss of this compound Activity Check_pH Check pH of Buffers Loss_of_Activity->Check_pH Check_Temp Check Incubation Temperature Loss_of_Activity->Check_Temp Check_Enzymes Consider Enzyme Contamination Loss_of_Activity->Check_Enzymes Check_Sugars Check for Reducing Sugars Loss_of_Activity->Check_Sugars Adjust_pH Adjust pH to 6.0-7.5 Check_pH->Adjust_pH Lower_Temp Lower Temperature / Reduce Time Check_Temp->Lower_Temp Add_Inhibitors Add Protease Inhibitors Check_Enzymes->Add_Inhibitors Change_Buffer Use Non-Reducing Sugars Check_Sugars->Change_Buffer

Caption: Troubleshooting logic for this compound degradation.

References

Refining Protocols for Consistent Relacin Activity in Replicate Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in experiments involving Relacin. By addressing common issues and providing detailed protocols, this resource aims to streamline experimental workflows and enhance data quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antibacterial agent that targets the stringent response in bacteria.[1][2][3] It functions by inhibiting the bacterial enzymes RelA and SpoT (Rel/Spo), which are responsible for synthesizing the alarmone signaling molecules guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp).[1][4] This inhibition disrupts essential bacterial processes such as entry into the stationary phase, sporulation, and biofilm formation, ultimately leading to reduced cell viability in Gram-positive bacteria.[1][2][5]

Q2: How should I prepare and store this compound solutions?

While specific stability data for this compound solutions is not extensively published, general best practices for similar compounds should be followed to ensure consistent activity. It is recommended to prepare fresh solutions for each experiment. If stock solutions must be prepared in advance, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent should be based on the manufacturer's recommendations or empirical testing for solubility and stability. For many poorly soluble compounds, DMSO is a common solvent.[6][7]

Q3: What are the key experimental controls to include when working with this compound?

To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.

  • Negative Control (Untreated): This group receives no treatment and serves as a baseline for normal growth and activity.[8]

  • Positive Control (if applicable): Another known inhibitor of the stringent response or an antibiotic with a known mechanism of action can be used to validate the assay system.

  • relA Mutant Strain: Using a bacterial strain with a deletion or inactivation of the relA gene can help confirm that this compound's activity is target-specific.[1]

Q4: At what growth phase should I add this compound to my bacterial cultures?

The timing of this compound addition can significantly impact the observed effect. For growth inhibition and viability assays, this compound is often added during the early to mid-logarithmic growth phase (e.g., at an OD600 of 0.2) to assess its impact on actively dividing cells.[1][2] For experiments investigating the inhibition of sporulation or biofilm formation, this compound may be added at the time of induction.[1][2]

Troubleshooting Guide

Inconsistent results in biological assays can arise from various technical and biological factors.[9] This guide provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells Pipetting errors leading to inconsistent cell or compound concentrations.Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For multi-well plates, consider using a multichannel pipette for simultaneous additions.[9]
"Edge effects" in microplates due to evaporation.Fill the outer wells of the plate with sterile media or PBS to create a humidity barrier. Avoid using the outermost wells for experimental data.[9]
Inhomogeneous cell suspension.Ensure thorough mixing of the cell suspension before seeding to avoid clumps and ensure a uniform cell density in each well.
No or low this compound activity observed Incorrect this compound concentration.Perform a dose-response experiment to determine the optimal effective concentration for your specific bacterial strain and assay conditions.[10][11]
Degraded this compound solution.Prepare fresh this compound solutions for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
Insufficient incubation time.Optimize the incubation time to allow for a measurable effect of this compound. This may range from hours to days depending on the assay.[12]
Bacterial strain is not susceptible.Confirm that the bacterial strain used is known to be susceptible to this compound. Gram-negative bacteria may be less susceptible.[1]
High background signal in viability or enzymatic assays Contamination of media or reagents.Use fresh, sterile media and reagents. Filter-sterilize solutions when appropriate.[9][12]
Autofluorescence of media components.If using a fluorescence-based assay, consider using a phenol (B47542) red-free medium to reduce background fluorescence.[12]
Inconsistent Minimum Inhibitory Concentration (MIC) values Variation in inoculum density.Standardize the bacterial inoculum to the recommended CFU/mL for MIC assays (e.g., 5 x 10^5 CFU/mL).[10]
Inaccurate serial dilutions.Carefully prepare serial dilutions of this compound. Use calibrated pipettes and fresh tips for each dilution step.

Experimental Protocols

Protocol 1: In Vitro (p)ppGpp Synthesis Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of RelA or Rel/Spo.

Methodology:

  • Purify the RelA or Rel/Spo enzyme from your bacterial strain of interest.

  • Set up reaction mixtures containing the purified enzyme, ATP, and radiolabeled [α-32P]GTP as a precursor.

  • Add varying concentrations of this compound (and a vehicle control) to the reaction mixtures.

  • Incubate the reactions at 37°C for a predetermined time (e.g., 1-2 hours).

  • Stop the reaction by adding formic acid.

  • Spot the reaction products onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

  • Develop the TLC plate in an appropriate buffer system to separate GTP from ppGpp and pppGpp.

  • Visualize the radiolabeled nucleotides using autoradiography and quantify the spots to determine the extent of inhibition.[1][4]

Protocol 2: Bacterial Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

Methodology:

  • Prepare a 2-fold serial dilution of this compound in a 96-well microplate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[10]

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculate each well of the microplate with the bacterial suspension. Include a positive control (no this compound) and a negative control (no bacteria).[10]

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]

Protocol 3: Biofilm Formation Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of bacterial biofilms.

Methodology:

  • Grow a bacterial culture to the desired optical density.

  • In a multi-well plate suitable for biofilm assays, add fresh growth medium containing different concentrations of this compound.

  • Inoculate the wells with the bacterial culture.

  • Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-72 hours).[2]

  • After incubation, gently wash the wells with PBS to remove planktonic cells.

  • Stain the remaining adherent biofilm with a suitable dye, such as crystal violet.

  • Solubilize the crystal violet with a solvent (e.g., ethanol (B145695) or acetic acid).

  • Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 595 nm).

Quantitative Data Summary

Table 1: Recommended this compound Concentration Ranges for Different Assays

Assay Type Bacterial Species Typical Concentration Range Reference
In vitro (p)ppGpp SynthesisE. coli RelA, D. radiodurans Rel/Spo10 µM - 1 mM[1]
Growth Inhibition / ViabilityB. subtilis, S. aureus, GAS100 µM - 2 mM[1][2]
Sporulation InhibitionB. subtilis, B. anthracis200 µM - 1 mM[1][2]
Biofilm InhibitionB. subtilis100 µM - 1 mM[2]

Visualizations

Relacin_Signaling_Pathway This compound This compound RelA_SpoT RelA/SpoT Enzymes This compound->RelA_SpoT Inhibits ppGpp (p)ppGpp Synthesis RelA_SpoT->ppGpp Stringent_Response Stringent Response ppGpp->Stringent_Response Activates Bacterial_Processes Bacterial Survival (Stationary Phase, Sporulation, Biofilm Formation) Stringent_Response->Bacterial_Processes

Caption: this compound inhibits RelA/SpoT, blocking (p)ppGpp synthesis and the stringent response.

Experimental_Workflow start Start prep_reagents Prepare this compound Stock & Bacterial Inoculum start->prep_reagents setup_assay Set up Assay (e.g., 96-well plate) prep_reagents->setup_assay add_this compound Add this compound Dilutions & Controls setup_assay->add_this compound incubate Incubate under Optimal Conditions add_this compound->incubate measure Measure Endpoint (e.g., OD, Fluorescence) incubate->measure analyze Analyze Data measure->analyze end End analyze->end Troubleshooting_Workflow rect_node rect_node inconsistent_results Inconsistent Results? check_pipetting Review Pipetting Technique & Calibration inconsistent_results->check_pipetting Yes no_effect No/Low Effect? inconsistent_results->no_effect No check_reagents Prepare Fresh Reagents check_pipetting->check_reagents optimize_params Re-optimize Assay Parameters check_reagents->optimize_params consistent_results Consistent Results optimize_params->consistent_results check_concentration Verify this compound Concentration no_effect->check_concentration Yes no_effect->consistent_results No check_strain Confirm Strain Susceptibility check_concentration->check_strain check_strain->consistent_results

References

dealing with variability in Relacin effectiveness across different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Relacin. The information is designed to address common challenges related to the variability in this compound's effectiveness across different bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antibacterial agent that targets the bacterial stringent response, a key survival mechanism.[1][2] It functions by inhibiting the Rel enzymes, which are responsible for synthesizing the alarmone molecules guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp).[1] This inhibition disrupts crucial bacterial processes such as entry into the stationary phase, sporulation, and biofilm formation.[1][2]

Q2: Why do I observe variable effectiveness of this compound against different bacterial strains?

The variability in this compound's effectiveness is primarily attributed to differences in cell wall structure between Gram-positive and Gram-negative bacteria. While this compound has shown potent activity against Gram-positive bacteria like Bacillus species, its efficacy against Gram-negative bacteria such as E. coli is limited in vivo.[1] This is likely due to the outer membrane of Gram-negative bacteria acting as a permeability barrier, preventing this compound from reaching its intracellular target, the RelA enzyme.[1] Although this compound effectively inhibits the purified RelA enzyme from E. coli in vitro, it fails to significantly reduce (p)ppGpp levels in living E. coli cells.[1]

Q3: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could involve:

  • Reduced Permeability: Mutations that alter the composition of the cell envelope, further restricting this compound uptake. This is a likely mechanism in Gram-negative bacteria.

  • Target Modification: Mutations in the relA gene that alter the structure of the RelA enzyme, preventing this compound from binding effectively.

  • Efflux Pumps: The acquisition or upregulation of efflux pumps that actively transport this compound out of the cell.

  • Bypass Pathways: The development of alternative pathways to regulate the stringent response that are not dependent on the RelA enzyme.

Q4: How can I determine the susceptibility of my bacterial strain to this compound?

The most common method is to determine the Minimum Inhibitory Concentration (MIC) through broth microdilution or agar (B569324) dilution assays. A lower MIC value indicates greater susceptibility. It is crucial to follow standardized protocols to ensure reproducible results.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected MIC values for Gram-positive bacteria.
Potential Cause Troubleshooting Steps
Inoculum Density Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. A higher inoculum can lead to artificially inflated MIC values.
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. Variations in cation concentration can affect antibiotic activity.
This compound Stability Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Protect solutions from light.
Endpoint Reading For bacteriostatic compounds, determining the MIC can be subjective. Establish a consistent endpoint, such as 80% growth inhibition compared to the control. Using a plate reader for OD measurements can aid in consistency.
Culture Purity Verify the purity of your bacterial culture before starting the assay. Contamination will lead to unreliable results.
Issue 2: Lack of activity against Gram-negative bacteria.
Potential Cause Troubleshooting Steps
Permeability Barrier This is the most likely reason for low efficacy. Consider using permeabilizing agents in your experimental setup, though this may not be clinically relevant.
This compound Concentration Test a wider and higher range of this compound concentrations.
In Vitro vs. In Vivo Activity Confirm that this compound is active against the purified RelA enzyme from your target Gram-negative strain in an in vitro (p)ppGpp synthesis assay. This will verify that the target is susceptible, and the issue is likely cellular uptake.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Relacidines against various bacterial strains.

Note: The following data is for relacidines, a class of compounds related to this compound. This data is presented as a proxy for this compound's potential activity spectrum.

Bacterial StrainGram StatusMIC (µg/mL)
Escherichia coli ET8Gram-negative0.25 - 2
Klebsiella pneumoniaeGram-negative0.25 - 2
Pseudomonas aeruginosaGram-negative0.25 - 2
Staphylococcus aureusGram-positive> 128
Enterococcus faeciumGram-positive> 128

Experimental Protocols

(p)ppGpp Synthesis Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the synthesis of (p)ppGpp by purified RelA enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified RelA enzyme, isolated ribosomes, GTP, ATP, and a buffer solution (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 10 mM KCl, 1 mM DTT, 27 mM (NH4)2SO4).

  • Radioactive Labeling: Add α-³²P labeled GTP to the reaction mixture to allow for the detection of synthesized (p)ppGpp.

  • This compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-Relacin control.

  • Incubation: Incubate the reactions at 37°C.

  • Reaction Termination: Stop the reactions by adding formic acid.

  • TLC Analysis: Spot the reaction products onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

  • Separation: Separate the nucleotides using a 1.5 M KH₂PO₄ mobile phase.

  • Detection: Visualize the radiolabeled (p)ppGpp using autoradiography and quantify the spot intensities to determine the extent of inhibition.

Biofilm Formation Inhibition Assay

This assay assesses the effect of this compound on the ability of bacteria to form biofilms.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Inoculation: Dilute the culture and add it to the wells of a 96-well microtiter plate.

  • This compound Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • Washing: Discard the planktonic cells and gently wash the wells with a saline solution to remove non-adherent bacteria.

  • Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 10-15 minutes.

  • Washing: Wash the wells again to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet from the stained biofilms.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 550-595 nm using a plate reader. A decrease in absorbance in the this compound-treated wells compared to the control indicates biofilm inhibition.

Sporulation Inhibition Assay (Bacillus subtilis)

This assay evaluates the impact of this compound on the sporulation process.

Methodology:

  • Induction of Sporulation: Grow B. subtilis in a nutrient-rich medium to the mid-log phase and then transfer the cells to a sporulation-inducing medium.

  • This compound Addition: Add different concentrations of this compound at the onset of sporulation (t=0).

  • Microscopy: At various time points, take samples and stain them with a membrane-specific fluorescent dye (e.g., FM4-64) to visualize the formation of the asymmetric sporulation septum.

  • Heat Resistance Assay: After 24 hours of incubation, heat the cultures at 80°C for 20 minutes to kill vegetative cells.

  • Viable Spore Count: Plate serial dilutions of the heat-treated cultures on nutrient agar plates and incubate overnight.

  • Quantification: Count the number of colony-forming units (CFUs) to determine the number of viable, heat-resistant spores. A reduction in the CFU count in this compound-treated samples compared to the control indicates inhibition of sporulation.

Visualizations

Relacin_Mechanism_of_Action cluster_stress Nutrient Starvation cluster_bacterium Bacterial Cell cluster_response Stringent Response Amino_Acid_Depletion Amino Acid Depletion Uncharged_tRNA Uncharged tRNA Amino_Acid_Depletion->Uncharged_tRNA leads to Ribosome Ribosome RelA RelA Enzyme Ribosome->RelA activates Uncharged_tRNA->Ribosome binds to ppGpp (p)ppGpp RelA->ppGpp synthesizes This compound This compound This compound->RelA inhibits GTP_ATP GTP / ATP GTP_ATP->RelA substrate Biofilm Biofilm Formation ppGpp->Biofilm Sporulation Sporulation ppGpp->Sporulation Stationary_Phase Stationary Phase Entry ppGpp->Stationary_Phase Troubleshooting_MIC_Variability Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Media Use Cation-Adjusted Mueller-Hinton Broth Check_Inoculum->Check_Media Check_Purity Ensure Pure Bacterial Culture Check_Media->Check_Purity Check_Reagent Prepare Fresh This compound Stock Check_Purity->Check_Reagent Standardize_Reading Standardize Endpoint Reading (e.g., 80% inhibition) Check_Reagent->Standardize_Reading Rerun_Assay Re-run Assay Standardize_Reading->Rerun_Assay Experimental_Workflow_Biofilm_Assay Start Start: Bacterial Culture Inoculation Inoculate 96-well Plate Start->Inoculation Treatment Add this compound (Serial Dilutions) Inoculation->Treatment Incubation Incubate (24-48h) Treatment->Incubation Wash1 Wash to Remove Planktonic Cells Incubation->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Solubilize Solubilize Stain (30% Acetic Acid) Wash2->Solubilize Read Read Absorbance (550-595 nm) Solubilize->Read

References

Technical Support Center: Enhancing the Potency of Relacin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, purification, and biological evaluation of Relacin analogs. The strategies outlined below are designed to enhance the potency of these novel antibacterial agents targeting the stringent response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

This compound and its analogs are inhibitors of Rel enzymes, which are crucial for the bacterial stringent response.[1][2] These enzymes synthesize the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. By inhibiting (p)ppGpp production, this compound analogs disrupt key bacterial survival strategies, including entry into stationary phase, biofilm formation, and sporulation, ultimately leading to cell death.[1]

Q2: What are the key structural features of this compound that can be modified to improve potency?

This compound is a 2'-deoxyguanosine-based analog of ppGpp.[3] Structure-activity relationship (SAR) studies have shown that modifications at the 3' and 5' positions of the deoxyribose sugar are critical for enhancing potency. Specifically, replacing the glycyl-glycine dipeptides of the original this compound molecule with other moieties can significantly impact inhibitory activity.

Q3: Have any specific modifications been shown to be particularly effective in increasing potency?

Yes, studies have demonstrated that replacing the glycyl-glycine dipeptides with glutamyl-glutamic acid moieties at both the 3' and 5' ends of the deoxyribose results in a more potent analog, designated as compound 2d .[4] This analog has shown superior in vitro activity compared to the parent this compound compound.[4]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Synthesis and Purification

Q4: I am having trouble with the solubility of my protected this compound analog during synthesis. What can I do?

  • Problem: Poor solubility of intermediates is a common issue in nucleoside analog synthesis.

  • Solution:

    • Solvent Selection: Experiment with different solvent systems. A mixture of a polar aprotic solvent (e.g., DMF or DMSO) with a chlorinated solvent (e.g., DCM) can often improve solubility.

    • Temperature: Gently warming the reaction mixture may help dissolve the starting materials, but be cautious of potential side reactions or degradation at elevated temperatures.

    • Protection Strategy: Re-evaluate your protecting group strategy. Bulky or very nonpolar protecting groups can sometimes hinder solubility.

Q5: My final deprotection step is resulting in low yields and multiple byproducts. What are the likely causes and solutions?

  • Problem: Incomplete deprotection or side reactions during the final cleavage step can significantly reduce the yield and purity of the final product.

  • Solution:

    • Deprotection Reagent: Ensure the deprotection reagent is fresh and of high quality. For common protecting groups like Boc or Cbz on the dipeptide moieties, ensure the appropriate acidic or hydrogenolysis conditions are strictly followed.

    • Reaction Time and Temperature: Optimize the reaction time and temperature. Incomplete reactions may require longer incubation or a slight increase in temperature. Conversely, prolonged reaction times can lead to degradation. Monitor the reaction progress by TLC or LC-MS.

    • Scavengers: For acid-mediated deprotection, the use of scavengers (e.g., triethylsilane) is crucial to trap reactive carbocations and prevent side reactions with the purine (B94841) base.

Q6: Purification of the final dipeptide-modified deoxyguanosine analog by silica (B1680970) gel chromatography is proving difficult. What are my options?

  • Problem: The polar nature of the final deprotected analogs makes them challenging to purify using standard silica gel chromatography.

  • Solution:

    • Reverse-Phase Chromatography: Reverse-phase HPLC (RP-HPLC) is the preferred method for purifying polar compounds like this compound analogs. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically effective.

    • Ion-Exchange Chromatography: If the analog has a net charge, ion-exchange chromatography can be a powerful purification technique.

Biological Evaluation

Q7: The IC50 value for my this compound analog in the in vitro (p)ppGpp synthesis assay is higher than expected. What are potential reasons for this?

  • Problem: Apparent low potency in the enzymatic assay can be due to several experimental factors.

  • Solution:

    • Compound Solubility: Ensure your analog is fully dissolved in the assay buffer. The presence of precipitates will lead to an underestimation of the true concentration. A small amount of DMSO can be used to aid solubility, but the final concentration should be kept low (typically <1%) to avoid inhibiting the enzyme.

    • Enzyme Activity: Verify the activity of your purified RelA enzyme. Use a known inhibitor or the original this compound as a positive control in your assay to ensure the enzyme is active and the assay is performing as expected.

    • ATP/GTP Concentration: The inhibitory effect of competitive inhibitors can be influenced by the concentration of the natural substrates (ATP and GTP). Ensure you are using consistent and appropriate substrate concentrations across your experiments.

    • Compound Purity: Impurities in your synthesized analog could interfere with the assay. Confirm the purity of your compound by analytical methods such as HPLC and NMR.

Q8: I am observing significant well-to-well variability in my 96-well plate-based (p)ppGpp synthesis assay. How can I improve the consistency?

  • Problem: High variability can mask the true inhibitory effect of the compounds.

  • Solution:

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions. Use calibrated pipettes and pre-wet the tips.

    • Mixing: Thoroughly mix the components in each well after addition. Inadequate mixing can lead to localized differences in reaction rates.

    • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or ensure the plate is properly sealed during incubation.

    • Incubation Time and Temperature: Maintain a consistent incubation time and a stable temperature for all plates.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against RelA

Compound3' Modification5' ModificationIC50 (µM)
This compound Glycyl-glycineGlycyl-glycine~1000
Analog 2a L-AlanineL-Alanine>1000
Analog 2b L-LeucineL-Leucine>1000
Analog 2c L-PhenylalanineL-Phenylalanine>1000
Analog 2d L-Glutamyl-L-glutamic acidL-Glutamyl-L-glutamic acid< 500

Note: The IC50 values are approximate and based on available literature. "Analog 2d" showed significantly higher potency than this compound.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs generally involves the modification of 2'-deoxyguanosine (B1662781) at the 3' and 5' hydroxyl groups with dipeptide moieties. A common strategy involves:

  • Protection: Protection of the exocyclic amine of the guanine (B1146940) base (e.g., with an isobutyryl group).

  • Selective 5'-Modification: Selective protection of the 3'-hydroxyl group to allow for the coupling of the first dipeptide to the 5'-hydroxyl group.

  • Deprotection of 3'-OH: Removal of the 3'-hydroxyl protecting group.

  • 3'-Modification: Coupling of the second dipeptide to the 3'-hydroxyl group.

  • Deprotection: Removal of all protecting groups to yield the final this compound analog.

In Vitro (p)ppGpp Synthesis Inhibition Assay

This protocol is a general guideline for determining the IC50 values of this compound analogs.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, DTT, ATP, and [α-³²P]GTP.

  • Inhibitor Addition: Add varying concentrations of the this compound analog (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low and consistent across all wells). Include a no-inhibitor control and a positive control (e.g., original this compound).

  • Enzyme Addition: Initiate the reaction by adding purified RelA enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding formic acid.

  • TLC Analysis: Spot the reaction mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

  • Chromatography: Develop the TLC plate in a suitable buffer system (e.g., 1.5 M KH₂PO₄, pH 3.4).

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amount of [α-³²P]pppGpp and [α-³²P]ppGpp formed using a phosphorimager.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Relacin_Signaling_Pathway cluster_stress Bacterial Stress Conditions cluster_response Stringent Response Amino Acid Starvation Amino Acid Starvation Ribosome Ribosome Amino Acid Starvation->Ribosome Nutrient Limitation Nutrient Limitation Nutrient Limitation->Ribosome RelA RelA Enzyme ppGpp (p)ppGpp (Alarmone) RelA->ppGpp synthesizes Ribosome->RelA activates Stationary Phase Stationary Phase ppGpp->Stationary Phase Biofilm Formation Biofilm Formation ppGpp->Biofilm Formation Virulence Virulence ppGpp->Virulence Antibiotic Tolerance Antibiotic Tolerance ppGpp->Antibiotic Tolerance This compound This compound Analogs This compound->RelA inhibits

Caption: The Stringent Response pathway and the inhibitory action of this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 2'-Deoxyguanosine synthesis Chemical Synthesis (Protection, Coupling, Deprotection) start->synthesis purification Purification (RP-HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization assay In Vitro (p)ppGpp Synthesis Assay characterization->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar sar->synthesis Iterative Optimization

Caption: A typical experimental workflow for the development of potent this compound analogs.

Troubleshooting_Logic cluster_synthesis_issues Synthesis/Purity Issues cluster_assay_issues Assay-Related Issues start Low Potency of Analog (High IC50) purity Check Compound Purity (HPLC, NMR) start->purity solubility Verify Solubility in Assay Buffer start->solubility impurities Synthesize and Re-purify purity->impurities If Impure impurities->start Re-test enzyme_activity Confirm RelA Enzyme Activity solubility->enzyme_activity controls Check Positive/Negative Controls enzyme_activity->controls controls->start Re-evaluate

Caption: A logical troubleshooting workflow for addressing low potency in this compound analogs.

References

Validation & Comparative

Relacin vs. Traditional Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antibacterial agent Relacin and traditional antibiotics. It explores their distinct mechanisms of action, summarizes available preclinical efficacy data, and provides insight into the experimental protocols used for their evaluation. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction to this compound: A Novel Antibacterial Approach

This compound is an investigational antibacterial compound that operates through a unique mechanism of action, setting it apart from conventional antibiotics. It targets the bacterial "Stringent Response," a key survival mechanism activated during periods of stress, such as nutrient deprivation.[1][2][3] Traditional antibiotics, in contrast, primarily disrupt active processes like cell wall synthesis, protein production, or DNA replication, making them most effective against rapidly dividing bacteria.[1][4] this compound's ability to interfere with a survival pathway suggests its potential to be effective against persistent or slow-growing bacteria, which are often tolerant to traditional antibiotic therapies.[1][2]

Mechanism of Action: A Fundamental Divergence

The primary difference between this compound and traditional antibiotics lies in their cellular targets and the pathways they disrupt.

This compound inhibits the bacterial enzymes RelA and SpoT (Rel/Spo), which are responsible for synthesizing the alarmone molecules guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp).[1][2][3] The accumulation of (p)ppGpp triggers the Stringent Response, a cascade of physiological changes that allows bacteria to adapt to and survive in harsh conditions. By blocking (p)ppGpp production, this compound prevents bacteria from entering this protective state, leading to an inability to cope with stress and ultimately, cell death.[1][2][3]

Traditional antibiotics target a variety of essential bacterial processes:

  • β-Lactams (e.g., Penicillin, Amoxicillin): Inhibit enzymes involved in the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.[5]

  • Macrolides (e.g., Erythromycin): Bind to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.[5]

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Aminoglycosides (e.g., Gentamicin): Bind to the 30S ribosomal subunit, causing misreading of mRNA and disrupting protein synthesis.[5]

The following diagram illustrates the signaling pathway targeted by this compound.

Relacin_Mechanism cluster_stress Bacterial Stress Condition cluster_bacterium Bacterial Cell Amino_Acid_Starvation Amino Acid Starvation Ribosome Ribosome Amino_Acid_Starvation->Ribosome senses RelA_SpoT RelA/SpoT Enzymes Ribosome->RelA_SpoT activates ppGpp (p)ppGpp (Alarmone) RelA_SpoT->ppGpp synthesizes GTP_ATP GTP/ATP GTP_ATP->RelA_SpoT substrate Stringent_Response Stringent Response (Survival Pathways) ppGpp->Stringent_Response activates Bacterial_Survival Bacterial Survival (e.g., Biofilm Formation, Sporulation) Stringent_Response->Bacterial_Survival promotes This compound This compound This compound->RelA_SpoT inhibits

Caption: Mechanism of Action of this compound.

Comparative Efficacy: Preclinical Data Overview

Direct comparative clinical efficacy data for this compound against traditional antibiotics is not yet available. The existing data for this compound is derived from in vitro preclinical studies.

In Vitro Efficacy of this compound

Studies have demonstrated this compound's activity against Gram-positive bacteria, including Bacillus subtilis and Enterococcus faecalis.

Table 1: In Vitro Efficacy of this compound against E. faecalis Biofilms

This compound ConcentrationEffect on Biofilm Growth
8 mMPartial inhibition
14 mMFull inhibition

Source: Data adapted from a study on the efficacy of this compound combined with sodium hypochlorite (B82951) against Enterococcus faecalis biofilms.[6][7]

Table 2: Combined Treatment Efficacy of this compound and NaOCl on E. faecalis Biofilms

TreatmentLog Reduction in Biofilm Viability
0.05% NaOCl + 14 mM this compound5.65 (±0.19)

Source: Data adapted from a study on the efficacy of this compound combined with sodium hypochlorite against Enterococcus faecalis biofilms.[6][7]

These findings suggest that this compound can inhibit the growth of bacterial biofilms and may enhance the efficacy of other antimicrobial agents.[6][7]

Efficacy of Traditional Antibiotics

The efficacy of traditional antibiotics is well-documented through extensive clinical trials and decades of clinical use. Their effectiveness is typically measured by Minimum Inhibitory Concentration (MIC) values and clinical cure rates for various infections. While specific data varies widely depending on the antibiotic, bacterial species, and infection site, their potent bactericidal or bacteriostatic effects against susceptible, actively growing bacteria are established. However, the rise of antibiotic resistance is a major challenge to their continued efficacy.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy.

Biofilm Formation and Inhibition Assay

This protocol is used to assess the ability of a compound to inhibit the formation of bacterial biofilms.

  • Bacterial Culture Preparation: A single colony of the test bacterium (e.g., E. faecalis) is inoculated into a suitable broth medium and incubated to reach the stationary phase of growth.

  • Inoculum Standardization: The bacterial culture is diluted to a standard concentration (e.g., 5x10^5 CFU/mL) in fresh broth.

  • Microtiter Plate Inoculation: The diluted culture is added to the wells of a 96-well microtiter plate.

  • Compound Addition: The test compound (this compound) is added to the wells at various concentrations. Control wells with no compound are also prepared.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for biofilm formation.

  • Quantification: After incubation, the extent of biofilm formation is quantified. This can be done by staining the biofilm with a dye (e.g., crystal violet) and measuring the absorbance, or by determining the number of viable cells within the biofilm through colony-forming unit (CFU) counting.

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

The following diagram illustrates a typical workflow for determining the MIC of an antibiotic.

AST_Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Prepare Serial Dilutions of Antibiotic in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Each Well with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate the Plate (e.g., 18-24 hours at 37°C) Inoculation->Incubation Observation Observe for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with no Visible Growth Observation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Experimental Workflow for MIC Determination.

Conclusion

This compound represents a promising new direction in the search for novel antibacterial agents. Its unique mechanism of action, targeting the bacterial Stringent Response, offers a potential advantage over traditional antibiotics, particularly in the context of persistent infections and antibiotic tolerance. The available preclinical data demonstrates its in vitro activity, especially against biofilms. However, it is crucial to note that this compound is still in the early stages of development, and comprehensive clinical data comparing its efficacy to that of established antibiotics is not yet available. Further research, including rigorous clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its place in the clinical management of bacterial infections. This guide will be updated as more data becomes available.

References

Comparative Analysis of Relacin and Other RelA Inhibitors for Modulating the Bacterial Stringent Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of In Vitro and In Vivo Efficacy

The bacterial stringent response is a key survival mechanism activated under stressful conditions, centrally regulated by the enzyme RelA. Inhibition of RelA presents a promising strategy for the development of novel antibacterial agents. This guide provides a detailed comparison of Relacin, a well-characterized RelA inhibitor, with other emerging alternatives. The performance of these inhibitors is evaluated based on their in vitro and in vivo efficacy, supported by experimental data and detailed methodologies.

Quantitative Comparison of RelA Inhibitors

The following table summarizes the in vitro and in vivo inhibitory activities of this compound and its alternatives against bacterial RelA.

InhibitorTarget Enzyme (Organism)In Vitro AssayIC50In Vivo Model (Organism)In Vivo EffectReference
This compound RelA (Escherichia coli)(p)ppGpp SynthesisDose-dependent inhibition, ~100% inhibition at 2 mM---Not effective in E. coli due to poor cell penetration[1]
Rel/Spo (Deinococcus radiodurans)(p)ppGpp SynthesisDose-dependent inhibition, ~80% inhibition at 2 mM------[1]
RelA (Bacillus subtilis)---Estimated ~200 µMBacillus subtilisReduction of (p)ppGpp synthesis, inhibition of sporulation and biofilm formation, reduced cell viability[2]
Compound 2d RelA (Escherichia coli)(p)ppGpp SynthesisMore potent than this compound (specific IC50 not provided)------
Compound X9 Rel (Mycobacterium tuberculosis)(p)ppGpp Synthesis~15 µMMycobacterium tuberculosisEnhanced susceptibility to isoniazid (B1672263) under nutrient starvation[2]
Vitamin C RelMsm (Mycobacterium smegmatis)(p)ppGpp SynthesisBinds to RelMsmMycobacterium smegmatisLowers cellular (p)ppGpp levels, prevents biofilm formation[3]
DMNP RelMsm, RelZ (Mycobacterium smegmatis), RelMtb (Mycobacterium tuberculosis)(p)ppGpp SynthesisReduces synthetase activity------[3][4]

Signaling Pathway and Experimental Workflow

To understand the context of RelA inhibition, the following diagrams illustrate the bacterial stringent response pathway and a typical experimental workflow for validating inhibitors.

stringent_response cluster_stress Stress Conditions cluster_ribosome Ribosome cluster_response Downstream Effects Amino acid starvation Amino acid starvation Uncharged tRNA Uncharged tRNA Ribosome Ribosome Uncharged tRNA->Ribosome binds to A-site RelA RelA Ribosome->RelA activates ppGpp (p)ppGpp RelA->ppGpp synthesizes GTP_ATP GTP/GDP + ATP GTP_ATP->RelA substrates Global_Response Global Cellular Response ppGpp->Global_Response triggers Transcription_inhibition ↓ rRNA, tRNA synthesis Global_Response->Transcription_inhibition Translation_inhibition ↓ Protein synthesis Global_Response->Translation_inhibition Growth_arrest Growth arrest Global_Response->Growth_arrest Survival_pathways ↑ Amino acid biosynthesis ↑ Stress resistance Global_Response->Survival_pathways This compound This compound This compound->RelA inhibits

Bacterial Stringent Response Pathway

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Purified_RelA Purified RelA Enzyme Reaction In Vitro (p)ppGpp Synthesis Assay Purified_RelA->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Reaction Substrates GTP/GDP + [α-32P]ATP Substrates->Reaction TLC Thin-Layer Chromatography (TLC) Reaction->TLC Quantification_vitro Autoradiography & Quantification of (p)ppGpp TLC->Quantification_vitro Bacteria_culture Bacterial Culture (e.g., B. subtilis) Inhibitor_vivo Add Test Inhibitor Bacteria_culture->Inhibitor_vivo Stress_induction Induce Amino Acid Starvation (e.g., with SHX) Inhibitor_vivo->Stress_induction Extraction Extract Nucleotides Stress_induction->Extraction Phenotypic_assays Phenotypic Assays (Growth, Biofilm, Sporulation) Stress_induction->Phenotypic_assays TLC_vivo TLC Analysis Extraction->TLC_vivo Quantification_vivo Quantify (p)ppGpp Levels TLC_vivo->Quantification_vivo

Experimental Workflow for RelA Inhibitor Validation

Experimental Protocols

In Vitro (p)ppGpp Synthesis Assay

This protocol is adapted from the methods used for the in vitro validation of this compound.[1]

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 mM KCl, and 1 mM DTT.

  • To the buffer, add purified RelA enzyme to a final concentration of 0.2 µM.

  • Add GTP (or GDP) to a final concentration of 1 mM.

  • Add ATP to a final concentration of 1 mM, supplemented with [α-³²P]ATP as a tracer.

  • Add the test inhibitor (e.g., this compound) at various concentrations. For a dose-response curve, a range from 0 to 2 mM is effective.

2. Reaction Incubation:

  • Incubate the reaction mixture at 37°C for a defined period, typically 30-60 minutes.

3. Reaction Termination and TLC Analysis:

  • Stop the reaction by adding an equal volume of 2 M formic acid.

  • Spot 5-10 µL of the reaction mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

  • Develop the TLC plate in a chamber containing 1.5 M KH₂PO₄ (pH 3.4) as the mobile phase.[5][6]

  • Allow the solvent front to migrate near the top of the plate.

4. Quantification:

  • Dry the TLC plate and expose it to a phosphor screen or autoradiography film overnight.

  • Visualize the radioactive spots corresponding to ATP, GTP, and the synthesized (p)ppGpp.

  • Quantify the intensity of the spots using densitometry software (e.g., ImageJ).

  • Calculate the percentage of (p)ppGpp synthesis relative to the total radioactive nucleotides. The inhibition is then determined by comparing the synthesis in the presence of the inhibitor to a no-inhibitor control.

In Vivo Validation of RelA Inhibition in Bacillus subtilis

This protocol describes the in vivo validation of this compound's effect on (p)ppGpp synthesis in B. subtilis.[1]

1. Bacterial Culture and Labeling:

  • Grow Bacillus subtilis cells in a defined minimal medium to an early exponential phase (OD₆₀₀ ≈ 0.2).

  • Add ³²P-orthophosphoric acid to the culture medium to label the intracellular nucleotide pools and incubate for approximately 1-2 hours.

2. Inhibitor Treatment and Stress Induction:

  • Add the test inhibitor (e.g., this compound) at the desired concentration to the bacterial culture and incubate for a short period (e.g., 15-30 minutes).

  • Induce amino acid starvation by adding serine hydroxamate (SHX), a serine analog, to a final concentration of 1 mg/mL.

3. Sample Collection and Nucleotide Extraction:

  • Collect cell samples at different time points after SHX addition (e.g., 0, 10, 20, and 30 minutes).

  • Immediately quench cellular metabolism and extract nucleotides by adding a strong acid, such as formic acid or a methanol-based extraction buffer.[7][8]

  • Centrifuge the samples to pellet cell debris and collect the supernatant containing the nucleotides.

4. TLC Analysis and Quantification:

  • Analyze the extracted nucleotides by TLC as described in the in vitro protocol.

  • Quantify the levels of (p)ppGpp relative to the total labeled nucleotide pool at each time point.

  • Compare the (p)ppGpp accumulation in inhibitor-treated cells to untreated control cells to determine the in vivo inhibitory effect.

5. Phenotypic Assays:

  • To assess the physiological consequences of RelA inhibition, perform parallel experiments to monitor:

    • Cell Viability: Plate serial dilutions of the cultures on appropriate agar (B569324) plates and count colony-forming units (CFUs).

    • Biofilm Formation: Grow the bacteria in biofilm-inducing conditions in the presence and absence of the inhibitor and quantify biofilm mass (e.g., by crystal violet staining).[9]

    • Sporulation Efficiency: Induce sporulation and quantify the number of heat-resistant spores.

Logical Comparison of this compound and Alternatives

The following diagram outlines the key parameters for comparing RelA inhibitors.

logical_comparison cluster_invitro_params cluster_invivo_params cluster_pharma_params RelA_Inhibitor_Comparison Comparison of RelA Inhibitors In_Vitro_Efficacy In Vitro Efficacy RelA_Inhibitor_Comparison->In_Vitro_Efficacy In_Vivo_Efficacy In Vivo Efficacy RelA_Inhibitor_Comparison->In_Vivo_Efficacy Pharmacological_Properties Pharmacological Properties RelA_Inhibitor_Comparison->Pharmacological_Properties IC50 IC50 / Ki values In_Vitro_Efficacy->IC50 Mechanism Mechanism of Inhibition (e.g., competitive, non-competitive) In_Vitro_Efficacy->Mechanism Specificity Specificity for RelA In_Vitro_Efficacy->Specificity Cell_Penetration Bacterial Cell Penetration In_Vivo_Efficacy->Cell_Penetration MIC Minimum Inhibitory Concentration (MIC) In_Vivo_Efficacy->MIC Effect_Phenotype Effect on Bacterial Phenotypes (Biofilm, Sporulation, Virulence) In_Vivo_Efficacy->Effect_Phenotype In_Vivo_Model Efficacy in Animal Models In_Vivo_Efficacy->In_Vivo_Model Solubility Solubility Pharmacological_Properties->Solubility Stability Metabolic Stability Pharmacological_Properties->Stability Toxicity Host Cell Toxicity Pharmacological_Properties->Toxicity

Framework for Comparing RelA Inhibitors

References

Comparative Analysis of Relacin and Other (p)ppGpp Synthesis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Relacin and other inhibitors of (p)ppGpp synthesis, a critical bacterial stress response pathway. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to (p)ppGpp Synthesis and the Stringent Response

In bacteria, the stringent response is a crucial survival mechanism triggered by various stress conditions, such as nutrient starvation. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. These molecules are synthesized by RelA/SpoT homolog (RSH) enzymes. The accumulation of (p)ppGpp leads to a global reprogramming of cellular processes, including the downregulation of ribosome and tRNA synthesis and the upregulation of stress resistance genes, ultimately promoting bacterial survival and persistence.[1][2] Given its central role in bacterial survival and the absence of homologs in mammals, the (p)ppGpp synthesis pathway presents an attractive target for the development of novel antibacterial agents.[3]

This compound, a synthetic analog of ppGpp, was one of the first compounds developed to specifically inhibit (p)ppGpp synthesis.[4][5] This guide provides a comparative analysis of this compound and other classes of (p)ppGpp synthesis inhibitors, offering a resource for researchers seeking to understand and target this essential bacterial pathway.

Comparative Performance of (p)ppGpp Synthesis Inhibitors

The efficacy of (p)ppGpp synthesis inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of Rel proteins in vitro (typically measured as the half-maximal inhibitory concentration, IC50) and their impact on bacterial growth and survival (often reported as the minimum inhibitory concentration, MIC).

Inhibitor ClassSpecific CompoundTarget Enzyme(s)IC50MICKey Findings & References
ppGpp Analogs This compoundRelA, Rel/Spo~200 µM (for B. subtilis viability)[4]Not widely reportedInhibits (p)ppGpp synthesis in vitro and in vivo, perturbs entry into stationary phase, and inhibits sporulation and biofilm formation in Gram-positive bacteria.[4]
This compound Analog (2d)Rel proteinsMore potent than this compound (specific IC50 not provided)Not reportedA deoxyguanosine-based analog showing improved in vitro inhibitory activity against Rel proteins from both Gram-positive and Gram-negative bacteria.[6]
Other (p)ppGpp AnalogsRelA, Rel (D. radiodurans)1 - 5 mMNot reportedA range of synthetic (p)ppGpp analogs have been developed, with some showing inhibitory activity in the millimolar range.[7]
Rhodanine (B49660) Derivatives General ClassNot explicitly defined for (p)ppGpp synthesisNot widely reported for (p)ppGpp synthesisVaries (µM range for general antibacterial activity)Rhodanine-based compounds are a known class of privileged scaffolds in drug discovery with broad biological activities, including antibacterial effects.[8] Specific examples targeting (p)ppGpp synthesis with corresponding IC50 values are not yet well-documented in publicly available literature. Some derivatives have shown potent anticancer activity with IC50 values in the low micromolar range against various cancer cell lines.[9][10]
Natural Products DiosgeninRelP, RelQ (indirectly, by downregulating gene expression)Not applicable (inhibits gene expression)Not reportedA steroidal saponin (B1150181) that reduces the expression of relP and relQ genes in Staphylococcus aureus, leading to decreased (p)ppGpp synthesis and reduced persister cell formation.[11]
Other Synthetic Inhibitors Compound X9Rel protein (M. tuberculosis)Not specifiedNot specifiedIdentified through high-throughput screening as a potential lead for combination therapy against tuberculosis.[7]

Signaling Pathways and Mechanisms of Action

The stringent response pathway is a central hub for bacterial adaptation to stress. The mechanism of action of (p)ppGpp synthesis inhibitors involves the direct or indirect blockage of the enzymes responsible for producing the alarmones (p)ppGpp.

The (p)ppGpp Signaling Pathway

Under conditions of amino acid starvation, uncharged tRNA binds to the ribosomal A-site, which activates the RelA enzyme to synthesize (p)ppGpp from GTP (or GDP) and ATP. In many bacteria, a bifunctional enzyme called Rel/SpoT is responsible for both the synthesis and hydrolysis of (p)ppGpp. The accumulation of (p)ppGpp then triggers a cascade of downstream effects, leading to the stringent response.

G cluster_stress Stress Conditions cluster_synthesis (p)ppGpp Synthesis cluster_degradation (p)ppGpp Degradation cluster_response Stringent Response Amino Acid Starvation Amino Acid Starvation RelA RelA Amino Acid Starvation->RelA Fatty Acid Starvation Fatty Acid Starvation RelSpoT_synth Rel/SpoT (Synthetase activity) Fatty Acid Starvation->RelSpoT_synth Other Stresses Other Stresses Other Stresses->RelSpoT_synth ppGpp (p)ppGpp RelA->ppGpp RelSpoT_synth->ppGpp RelSpoT_hydro Rel/SpoT (Hydrolase activity) ppGpp->RelSpoT_hydro Ribosome/tRNA synthesis down Ribosome/tRNA synthesis down ppGpp->Ribosome/tRNA synthesis down Stress resistance genes up Stress resistance genes up ppGpp->Stress resistance genes up Virulence & Biofilm formation Virulence & Biofilm formation ppGpp->Virulence & Biofilm formation

Caption: The (p)ppGpp signaling pathway in bacteria.

Mechanism of Action of (p)ppGpp Synthesis Inhibitors

(p)ppGpp synthesis inhibitors, such as this compound, act by binding to the active site of Rel enzymes, thereby preventing the synthesis of (p)ppGpp. This leads to a failure in mounting the stringent response, making the bacteria more susceptible to environmental stresses and conventional antibiotics.

G cluster_workflow Inhibitor Mechanism of Action Inhibitor This compound / Other Inhibitors RelEnzyme RelA / Rel/SpoT Inhibitor->RelEnzyme Binds to and inhibits ppGpp (p)ppGpp RelEnzyme->ppGpp Synthesizes RelEnzyme->ppGpp Substrates GTP/GDP + ATP Substrates->RelEnzyme Substrates StringentResponse Stringent Response ppGpp->StringentResponse Triggers G cluster_workflow In Vitro (p)ppGpp Synthesis Assay Workflow A 1. Prepare Reaction Mix (Enzyme, Buffers, ATP, [α-32P]GTP) B 2. Add Inhibitor (Varying Concentrations) A->B C 3. Incubate (e.g., 37°C, 30-60 min) B->C D 4. Spot on TLC Plate C->D E 5. Develop TLC D->E F 6. Visualize & Quantify (Phosphorimager) E->F G cluster_workflow Broth Microdilution Assay Workflow A 1. Prepare Serial Dilutions of Inhibitor in 96-well plate B 2. Inoculate with Standardized Bacterial Culture A->B C 3. Incubate (e.g., 37°C, 18-24h) B->C D 4. Determine MIC (Visual or OD measurement) C->D

References

Assessing the Specificity of Relacin for the RelA Enzyme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial stringent response, a key survival mechanism mediated by the RelA enzyme and the alarmone (p)ppGpp, presents a promising target for novel antibacterial agents. Relacin, a synthetic analog of (p)ppGpp, has been developed as an inhibitor of RelA. This guide provides a comparative analysis of this compound's specificity for the RelA enzyme, alongside other potential inhibitors, and offers detailed experimental protocols for researchers to conduct their own assessments.

Performance Comparison of RelA Inhibitors

Other ppGpp analogs and non-nucleotide inhibitors of RelA have been identified, with some displaying IC50 values in the low micromolar to millimolar range[2]. A recently identified selective inhibitor of the human RelA (p65) subunit of NF-κB, compound A55, demonstrates the potential for developing specific inhibitors, showing an IC50 of 9.31 µM for RelA–DNA binding while exhibiting IC50 values greater than 100 µM for other NF-κB subunits[3].

For a comprehensive understanding of specificity, it is crucial to assess the inhibitory activity of a compound against a panel of related and unrelated enzymes. The following table summarizes the available data for this compound and provides a template for comparing its performance against other RelA inhibitors.

InhibitorTarget EnzymeIC50 / % InhibitionOff-Target EnzymesIC50 / % Inhibition (Off-Target)Reference
This compound E. coli RelA~100% inhibitionD. radiodurans Rel/Spo~80% inhibition[1]
B. subtilis (cellular viability)~200 µM--[1]
Compound A55 Human RelA (p65)-DNA binding9.31 µMHuman cRel, p50, p52> 100 µM[3]
Other ppGpp Analogs RelA/RelLow µM to mM range--[2]

Signaling Pathways and Experimental Workflows

To fully assess the specificity of this compound, it is important to understand the biological context in which RelA functions and the experimental procedures used to measure its inhibition.

The Stringent Response Signaling Pathway

The stringent response is a bacterial stress response mechanism triggered by nutrient limitation, particularly amino acid starvation[4][5][6][7][8]. When uncharged tRNAs bind to the ribosomal A-site, the ribosome-associated RelA enzyme is activated to synthesize the alarmones (p)ppGpp from GTP/GDP and ATP[4][5][6][7][8]. These alarmones act as global regulators, redirecting cellular resources from growth-related activities to amino acid biosynthesis and stress survival pathways[4][5][6][7][8].

Stringent_Response nutrient_limitation Amino Acid Starvation uncharged_tRNA Uncharged tRNA nutrient_limitation->uncharged_tRNA ribosome Ribosome RelA_active Active RelA ribosome->RelA_active activates uncharged_tRNA->ribosome binds to A-site RelA_inactive Inactive RelA RelA_inactive->ribosome ppGpp (p)ppGpp RelA_active->ppGpp synthesizes GTP_GDP GTP/GDP + ATP GTP_GDP->RelA_active RNA_polymerase RNA Polymerase ppGpp->RNA_polymerase binds to growth_genes Growth-related genes (rRNA, tRNA, ribosomal proteins) RNA_polymerase->growth_genes downregulates biosynthesis_genes Amino acid biosynthesis & stress response genes RNA_polymerase->biosynthesis_genes upregulates This compound This compound This compound->RelA_active inhibits

Caption: The Stringent Response Pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing RelA Inhibition

A typical workflow to determine the inhibitory potential of a compound like this compound against RelA involves an in vitro enzyme activity assay followed by detection of the product, (p)ppGpp.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - Purified RelA - GTP/GDP - [α-32P]ATP - Inhibitor (this compound) start->prepare_reagents incubation Incubate Reaction Mixture at 37°C prepare_reagents->incubation stop_reaction Stop Reaction (e.g., with formic acid) incubation->stop_reaction tlc Spot on TLC Plate & Develop stop_reaction->tlc autoradiography Autoradiography & Quantification tlc->autoradiography data_analysis Data Analysis: Calculate % Inhibition or IC50 autoradiography->data_analysis end End data_analysis->end

Caption: Workflow for in vitro assessment of RelA inhibition.

Detailed Experimental Protocols

In Vitro RelA (p)ppGpp Synthesis Assay for IC50 Determination

This protocol describes a radiometric assay to measure the synthesis of (p)ppGpp by RelA and to determine the IC50 value of an inhibitor.

Materials:

  • Purified RelA enzyme

  • GTP and ATP solutions

  • [α-³²P]GTP (radiolabeled substrate)

  • Inhibitor stock solution (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM KCl, 1 mM DTT)

  • Formic acid (to stop the reaction)

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC developing buffer (e.g., 1.5 M KH₂PO₄, pH 3.4)

  • Phosphor screen and imager for autoradiography

  • Scintillation counter (optional, for quantitative analysis)

Procedure:

  • Prepare a serial dilution of the inhibitor: Prepare a range of inhibitor concentrations to be tested. Ensure the final solvent concentration is constant across all reactions, including the no-inhibitor control.

  • Set up the reaction mixtures: In microcentrifuge tubes on ice, prepare the reaction mixtures. A typical 20 µL reaction could contain:

    • Reaction Buffer

    • GTP (e.g., 500 µM final concentration)

    • [α-³²P]GTP (to a specific activity)

    • ATP (e.g., 2 mM final concentration)

    • Purified RelA enzyme (concentration to be optimized for linear product formation over time)

    • Inhibitor at various concentrations (or solvent control)

  • Initiate the reaction: Transfer the tubes to a 37°C water bath to start the reaction.

  • Incubate: Incubate the reactions for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range of product formation.

  • Stop the reaction: Terminate the reactions by adding a small volume of concentrated formic acid (e.g., 5 µL of 88% formic acid).

  • Spot on TLC plate: Spot a small volume (e.g., 2-5 µL) of each reaction mixture onto the origin line of a PEI-cellulose TLC plate[9].

  • Develop the TLC plate: Place the TLC plate in a chromatography tank containing the developing buffer. Allow the solvent front to migrate near the top of the plate[9][10][11][12].

  • Dry and visualize: Air dry the TLC plate. Expose the plate to a phosphor screen overnight[9].

  • Quantify the results: Scan the phosphor screen using a phosphor imager. Quantify the intensity of the spots corresponding to GTP and (p)ppGpp.

  • Calculate IC50: Calculate the percentage of (p)ppGpp synthesis for each inhibitor concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the specificity of this compound, its activity should be tested against a panel of other kinases. This can be done through various service providers or by setting up in-house assays. A common method is a radiometric filter-binding assay.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific peptide or protein substrate by a kinase. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is quantified.

General Protocol Outline:

  • Prepare kinase panel: Obtain a panel of purified kinases.

  • Prepare inhibitor: Prepare this compound at a fixed concentration (e.g., 10 µM) for single-point screening or a dilution series for IC50 determination.

  • Set up kinase reactions: In a multi-well plate, set up the kinase reactions containing:

    • Kinase buffer

    • Specific peptide/protein substrate for each kinase

    • [γ-³³P]ATP

    • The respective kinase

    • This compound or DMSO control

  • Incubate: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a defined period.

  • Stop reaction and filter: Stop the reactions and spot the mixtures onto a filter membrane (e.g., phosphocellulose).

  • Wash: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detect: Measure the radioactivity on the filter using a scintillation counter or phosphor imager.

  • Analyze data: Calculate the percentage of inhibition for each kinase relative to the DMSO control. Significant inhibition of any kinase other than RelA would indicate an off-target effect.

By following these protocols and utilizing the comparative data, researchers can rigorously assess the specificity of this compound and other potential inhibitors of the RelA enzyme, paving the way for the development of novel and targeted antibacterial therapies.

References

Comparative Analysis of Relacin's Antibacterial Activity Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial properties of Relacin, a novel stringent response inhibitor.

This publication provides an objective comparison of this compound's performance against various bacterial species, supported by available experimental data. It aims to serve as a valuable resource for the scientific community engaged in the discovery and development of new antimicrobial agents.

Executive Summary

This compound is a novel antibacterial compound that targets the bacterial stringent response, a key survival mechanism, by inhibiting Rel enzymes responsible for the synthesis of the alarmone molecules (p)ppGpp. This mode of action disrupts critical bacterial processes, including entry into the stationary phase, biofilm formation, and sporulation. Current research indicates that this compound exhibits promising activity against a range of Gram-positive bacteria. However, its efficacy against Gram-negative bacteria appears limited, likely due to challenges with cell envelope penetration. This guide summarizes the existing quantitative data on this compound's antibacterial activity, details the experimental protocols used for its evaluation, and provides visualizations of its mechanism and experimental workflows.

Data Presentation: Cross-Species Antibacterial Activity of this compound

The antibacterial efficacy of this compound has been evaluated against several bacterial species, primarily focusing on Gram-positive pathogens. The following table summarizes the available quantitative data on its activity.

Bacterial SpeciesStrainAssay TypeMeasured ActivityReference
Bacillus subtilisPY79Cell ViabilityIC50 ≈ 200 µM[1]
Enterococcus faecalisOG1RFBiofilm InhibitionComplete inhibition at 14 mM[2]
Group A Streptococcus (GAS)JRS4Cell ViabilityReduced viability at 2 mM[3]
Deinococcus radioduransStationary Phase EntryPerturbed[3]
Bacillus anthracisSpore FormationImpeded[3]
Escherichia coliIn vivo growthNo significant effect[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's antibacterial activity.

Determination of IC50 for Bacillus subtilis

The half-maximal inhibitory concentration (IC50) for Bacillus subtilis was determined by monitoring cell viability after exposure to varying concentrations of this compound.

  • Bacterial Culture: B. subtilis strain PY79 was grown in hydrolyzed casein (CH) medium at 37°C to an optical density at 600 nm (OD600) of 0.2.[3]

  • This compound Treatment: this compound was added to the cultures at various concentrations.

  • Incubation: The treated cultures were incubated for 24 hours at 37°C.[1]

  • Viability Assessment: The number of colony-forming units (CFU) was determined by plating serial dilutions of the cultures on nutrient agar (B569324) plates.

  • IC50 Calculation: The IC50 value was estimated as the concentration of this compound that resulted in a 50% reduction in CFU compared to the untreated control.[1]

Enterococcus faecalis Biofilm Inhibition Assay

This assay was performed to evaluate the effect of this compound on the formation and viability of Enterococcus faecalis biofilms.

  • Biofilm Formation: 48-hour-old E. faecalis OG1RF biofilms were grown in a suitable medium.[2]

  • This compound Treatment: The established biofilms were then treated with various concentrations of this compound.[2]

  • Incubation: The treated biofilms were incubated for a specified period.

  • Efficacy Determination: The viability of the biofilm was assessed using agar plate count assays to determine the reduction in CFU.[2]

In Vitro (p)ppGpp Synthesis Assay

This assay was used to determine the direct inhibitory effect of this compound on the activity of Rel enzymes.

  • Enzyme Purification: RelA and Rel/Spo enzymes were purified from Escherichia coli and Deinococcus radiodurans, respectively.[3]

  • Reaction Mixture: The reaction was carried out in a buffer containing the purified enzyme, [α-32P]GTP as a substrate, and varying concentrations of this compound.

  • Incubation: The reaction mixture was incubated to allow for the synthesis of (p)ppGpp.

  • Analysis: The reaction products were separated by thin-layer chromatography (TLC) and visualized by autoradiography to quantify the amount of (p)ppGpp produced.[3]

Visualizations

This compound's Mechanism of Action: Inhibition of the Stringent Response

Relacin_Mechanism cluster_stress Nutrient Limitation/Stress cluster_bacterium Bacterial Cell cluster_outcomes Bacterial Survival Strategies Uncharged_tRNA Uncharged tRNA in Ribosome A-site Rel_Enzyme Rel Enzyme (RelA/Rel/Spo) Uncharged_tRNA->Rel_Enzyme activates ppGpp (p)ppGpp (Alarmone) Rel_Enzyme->ppGpp synthesizes GTP_ATP GTP/ATP GTP_ATP->Rel_Enzyme Stringent_Response Stringent Response ppGpp->Stringent_Response triggers Stationary_Phase Stationary Phase Entry Stringent_Response->Stationary_Phase Biofilm_Formation Biofilm Formation Stringent_Response->Biofilm_Formation Sporulation Sporulation Stringent_Response->Sporulation This compound This compound This compound->Rel_Enzyme inhibits

Caption: this compound inhibits Rel enzymes, preventing (p)ppGpp synthesis and the stringent response.

Experimental Workflow: MIC Determination by Broth Microdilution

MIC_Workflow Start Start: Prepare this compound Stock Solution Serial_Dilution Perform 2-fold serial dilutions of this compound in 96-well plate with growth medium Start->Serial_Dilution Inoculation Inoculate each well with the bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculation Controls Include positive (no drug) and negative (no bacteria) controls Inoculation->Controls Incubation Incubate plates at 37°C for 16-20 hours Controls->Incubation Read_Results Visually inspect for turbidity or measure OD600 Incubation->Read_Results Determine_MIC MIC = Lowest concentration with no visible bacterial growth Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Validating the Role of the Stringent Response in Sporulation: A Comparative Guide to Using Relacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Relacin to other methods for validating the crucial role of the stringent response in bacterial sporulation. It includes supporting experimental data, detailed protocols, and pathway visualizations to facilitate a comprehensive understanding.

The stringent response is a highly conserved stress-response mechanism in bacteria, triggered by nutrient limitation and other environmental stressors.[1][2][3] This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.[1] The synthesis of (p)ppGpp is primarily catalyzed by the enzyme RelA, which is activated by the presence of uncharged tRNA in the ribosomal A-site during amino acid starvation.[2][4] The accumulation of (p)ppGpp orchestrates a global reprogramming of cellular processes, including the downregulation of growth-related activities and the upregulation of survival strategies such as sporulation.[1][2]

This compound, a novel ppGpp analogue, has emerged as a powerful chemical tool to probe the stringent response.[5][6][7] It acts as an inhibitor of (p)ppGpp synthesis by targeting Rel enzymes, thereby disrupting the stringent response pathway.[5][8] This guide will compare the use of this compound with genetic approaches, such as the use of relA mutant strains, for studying the stringent response's role in sporulation.

Comparative Analysis: this compound vs. Genetic Knockouts

A primary alternative to using a chemical inhibitor like this compound is the genetic knockout of the relA gene, which encodes the primary (p)ppGpp synthase. The following table summarizes the key differences, advantages, and disadvantages of each approach.

FeatureThis compound (Chemical Inhibition)Genetic Knockout (ΔrelA)
Mechanism Inhibits (p)ppGpp synthesis by targeting Rel enzymes.[5][8]Complete removal of the relA gene, preventing RelA-mediated (p)ppGpp synthesis.[9]
Temporal Control Allows for precise temporal control; can be added at any stage of growth or sporulation to observe immediate effects.[5][10]Constitutive knockout; the effect is present throughout the organism's life, which may lead to compensatory mutations or pleiotropic effects.
Reversibility Potentially reversible by removing the compound.Permanent genetic alteration.
Dose-Dependence Effects can be titrated by varying the concentration of this compound.[5][11]"All-or-nothing" effect of the gene deletion.
Off-Target Effects Potential for off-target effects, though this compound has been shown to be specific for Rel enzymes.[5]No off-target effects in the traditional sense, but the complete absence of RelA can have widespread, indirect consequences on cellular physiology.
Generalizability Can be applied to a wide range of bacteria, provided it can enter the cell.[5][6]Requires genetic manipulation tools specific to the organism of interest.
Experimental Utility Validating the essentiality of the stringent response at specific developmental stages.[10]Studying the long-term consequences of the absence of the stringent response.

Experimental Data: The Impact of this compound on Sporulation

Experimental studies have demonstrated the potent effect of this compound on inhibiting sporulation in various bacteria, including Bacillus subtilis and Bacillus anthracis.[5][6]

Inhibition of (p)ppGpp Synthesis

This compound effectively inhibits the synthesis of (p)ppGpp by Rel enzymes in a dose-dependent manner. In vitro assays with purified RelA from E. coli and Rel/Spo from D. radiodurans showed significant inhibition of (p)ppGpp production.[5] Furthermore, in vivo experiments in B. subtilis demonstrated a marked reduction in (p)ppGpp accumulation upon treatment with this compound.[5][12]

OrganismEnzymeThis compound ConcentrationInhibition of (p)ppGpp Synthesis
E. coli (in vitro)RelAHigh~100%[5]
D. radiodurans (in vitro)Rel/SpoHigh~80%[5]
B. subtilis (in vivo)RelAIncreasing concentrationsDose-dependent decrease[5][11]
Inhibition of Sporulation

The addition of this compound to sporulating cultures of B. subtilis and B. anthracis results in a dramatic reduction in spore formation. This inhibition is observed even when this compound is added at different time points during the sporulation process, highlighting the continuous requirement of the stringent response.[5][10]

OrganismThis compound ConcentrationEffect on Spore Formation
B. subtilis (PY79)200 µMSignificant inhibition of polar septa formation (only 8% of cells formed septa)[5]
B. subtilis (PY79)1 mMStrong inhibition of polar septa formation (only 0.5% of cells formed septa)[5]
B. subtilis (PY79)1 mM (added at various times)Strong perturbation of spore formation regardless of addition time[6]
B. anthracis (Sterne)Increasing concentrationsDose-dependent inhibition of heat-resistant spore formation[5]
Effect on Bacterial Viability

This compound has been shown to affect the viability of Gram-positive bacteria by perturbing the entry into the stationary phase, a process regulated by the stringent response.[5][11] In B. subtilis, treatment with this compound leads to a significant reduction in colony-forming units (CFU).[9]

OrganismThis compound ConcentrationEffect on Viability
B. subtilis (PY79)2 mMDramatic reduction in cell viability compared to untreated and ΔrelA strains[9][10]

Signaling Pathways and Experimental Workflows

The Stringent Response Pathway

The stringent response is initiated by nutrient starvation, which leads to an increase in uncharged tRNAs. These are recognized by the ribosome-associated enzyme RelA, which then synthesizes (p)ppGpp from GTP and ATP.[2] (p)ppGpp acts as a global regulator, altering transcription and leading to a down-regulation of growth-related processes and an up-regulation of stress survival pathways, including sporulation.

Stringent_Response_Pathway cluster_stress Stress Condition cluster_cellular_machinery Cellular Machinery cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response Nutrient Starvation Nutrient Starvation Ribosome Ribosome Nutrient Starvation->Ribosome uncharged tRNA RelA RelA Ribosome->RelA activation (p)ppGpp (p)ppGpp RelA->(p)ppGpp synthesis Growth Inhibition Growth Inhibition (p)ppGpp->Growth Inhibition Sporulation Sporulation (p)ppGpp->Sporulation This compound This compound This compound->RelA inhibition

Caption: The Stringent Response Pathway and the inhibitory action of this compound.

Experimental Workflow for Validating the Role of the Stringent Response in Sporulation using this compound

This workflow outlines the key steps to assess the impact of this compound on bacterial sporulation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Bacterial Culture Bacterial Culture Control (No this compound) Control (No this compound) Bacterial Culture->Control (No this compound) This compound Treatment This compound Treatment Bacterial Culture->this compound Treatment Sporulation Medium Sporulation Medium Sporulation Medium->Control (No this compound) Sporulation Medium->this compound Treatment Induce Sporulation Induce Sporulation Control (No this compound)->Induce Sporulation This compound Treatment->Induce Sporulation Microscopy Microscopy Induce Sporulation->Microscopy (Polar Septa) Heat Resistance Assay Heat Resistance Assay Induce Sporulation->Heat Resistance Assay (Spore Viability) CFU Counting CFU Counting Induce Sporulation->CFU Counting (Overall Viability)

Caption: Experimental workflow for assessing this compound's effect on sporulation.

Experimental Protocols

In Vitro (p)ppGpp Synthesis Assay

This protocol is adapted from Wexselblatt et al., 2012.[5]

  • Reaction Mixture: Prepare a reaction mixture containing purified RelA or Rel/Spo enzyme, ribosomes, deacylated tRNA, ATP, and α-³²P-GTP in a suitable buffer.

  • This compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-Relacin control.

  • Incubation: Incubate the reactions at 37°C for a defined period.

  • Termination: Stop the reactions by adding formic acid.

  • Thin-Layer Chromatography (TLC): Spot the reaction products onto a PEI-cellulose TLC plate.

  • Chromatography: Develop the TLC plate in a suitable solvent system (e.g., 1.5 M KH₂PO₄, pH 3.4).

  • Autoradiography: Expose the TLC plate to a phosphor screen and visualize the radiolabeled GTP and (p)ppGpp.

  • Quantification: Quantify the spots corresponding to GTP and (p)ppGpp to determine the percentage of synthesis inhibition.

In Vivo (p)ppGpp Synthesis Assay

This protocol is adapted from Wexselblatt et al., 2012.[5]

  • Bacterial Growth: Grow bacterial cultures to the mid-logarithmic phase in a defined medium.

  • Radiolabeling: Add ³²P-orthophosphoric acid to the cultures to label the intracellular nucleotide pools.

  • This compound Treatment: Add varying concentrations of this compound to the cultures.

  • Induction of Stringent Response: Induce the stringent response by adding an amino acid analogue (e.g., serine hydroxamate - SHX) to induce amino acid starvation.

  • Extraction: After a short incubation, extract the nucleotides from the cells using formic acid.

  • TLC and Analysis: Analyze the extracted nucleotides by TLC and autoradiography as described in the in vitro assay.

Sporulation Inhibition Assay

This protocol is adapted from Wexselblatt et al., 2012.[5]

  • Culture Preparation: Grow bacterial cultures in a suitable growth medium to the desired optical density.

  • Induction of Sporulation: Induce sporulation by transferring the cells to a sporulation-inducing medium.

  • This compound Addition: Add different concentrations of this compound at the time of sporulation induction (t=0) or at later time points.

  • Incubation: Incubate the cultures under conditions that promote sporulation.

  • Microscopic Analysis: At various time points, take samples and analyze them using phase-contrast and fluorescence microscopy (e.g., with a membrane stain like FM4-64) to visualize polar septa formation and mature spores.

  • Heat Resistance Assay: To quantify mature spores, treat a sample of the culture at 80°C for 20 minutes to kill vegetative cells. Plate serial dilutions of the heat-treated sample on agar (B569324) plates and count the resulting colonies to determine the number of viable spores.

Conclusion

This compound provides a powerful and versatile tool for validating the role of the stringent response in sporulation. Its ability to be applied at specific times and in varying concentrations offers a level of experimental control that is not possible with genetic knockouts. The data clearly demonstrate that the stringent response, and by extension the synthesis of (p)ppGpp, is essential for the successful initiation and completion of the sporulation process in bacteria like Bacillus subtilis. For researchers in both basic science and drug development, this compound serves as an invaluable probe for dissecting this critical bacterial survival pathway and as a potential lead for novel antibacterial agents that target bacterial persistence.[5][11]

References

Comparative Study: Relacin's Efficacy in Inhibiting Biofilm Formation Across Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of Relacin, a novel stringent response inhibitor, and its effect on biofilm formation across various bacterial species. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-biofilm agents.

Introduction to this compound

This compound is a synthetic small molecule designed to inhibit the RelA/SpoT homolog (RSH) enzymes, which are crucial for the bacterial stringent response.[1] This response, triggered by nutrient limitation and other stressors, involves the production of the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), a key signaling molecule that regulates the expression of genes involved in survival, including those responsible for biofilm formation.[1] By inhibiting (p)ppGpp synthesis, this compound disrupts this survival mechanism, making it a promising candidate for anti-biofilm therapy.

Comparative Analysis of Biofilm Inhibition

The following tables summarize the quantitative data on this compound's inhibitory effects on biofilm formation in different bacterial species. For comparison, data on other anti-biofilm agents with different mechanisms of action are also presented where available.

This compound Performance Data
Bacterial SpeciesAssay MethodConcentration% Biofilm Inhibition / EffectReference
Bacillus subtilisPellicle formation assay100 µMVisible inhibition of pellicle formation[1]
Bacillus subtilisColony biofilm assay1 mMInhibition of complex colony architecture[1]
Bacillus subtilisGFP-based biomass quantification1 mMReduction in biofilm biomass[2]
Enterococcus faecalisCrystal Violet Assay8 mMPartial inhibition of biofilm growth
Enterococcus faecalisCrystal Violet Assay14 mMFull inhibition of biofilm growth

Note: Quantitative data for this compound's effect on Staphylococcus aureus and Pseudomonas aeruginosa biofilms were not available in the reviewed literature.

Mechanism of Action: The Stringent Response Pathway

This compound's primary target is the stringent response pathway, a central regulatory network in bacteria. The diagram below illustrates the simplified signaling cascade and this compound's point of intervention.

G cluster_stress Stress Conditions cluster_response Cellular Response Amino Acid Starvation Amino Acid Starvation RelA/SpoT (RSH) Enzymes RelA/SpoT (RSH) Enzymes Amino Acid Starvation->RelA/SpoT (RSH) Enzymes activates Fatty Acid Limitation Fatty Acid Limitation Fatty Acid Limitation->RelA/SpoT (RSH) Enzymes activates Other Stresses Other Stresses Other Stresses->RelA/SpoT (RSH) Enzymes activates Downregulation of rRNA & tRNA synthesis Downregulation of rRNA & tRNA synthesis Upregulation of amino acid biosynthesis Upregulation of amino acid biosynthesis Biofilm Formation Biofilm Formation Antibiotic Tolerance Antibiotic Tolerance (p)ppGpp Synthesis (p)ppGpp Synthesis RelA/SpoT (RSH) Enzymes->(p)ppGpp Synthesis (p)ppGpp Synthesis->Downregulation of rRNA & tRNA synthesis (p)ppGpp Synthesis->Upregulation of amino acid biosynthesis (p)ppGpp Synthesis->Biofilm Formation (p)ppGpp Synthesis->Antibiotic Tolerance This compound This compound This compound->RelA/SpoT (RSH) Enzymes inhibits

Caption: The Stringent Response Signaling Pathway and this compound's inhibitory action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Crystal Violet Biofilm Assay (96-Well Plate)

This protocol is a standard method for quantifying biofilm formation on an abiotic surface.[3][4][5][6]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol (B145695)

  • Microplate reader

Procedure:

  • Inoculation: Dilute overnight bacterial cultures in fresh medium. Add 100 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.

  • Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterial species for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate three to four times with water.

  • Solubilization: Air-dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Biofilm Inhibition Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of an inhibitor, such as this compound, on biofilm formation.

G Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Dispense Inoculum into 96-well plate Dispense Inoculum into 96-well plate Prepare Bacterial Inoculum->Dispense Inoculum into 96-well plate Add Test Compound (this compound) at various concentrations Add Test Compound (this compound) at various concentrations Dispense Inoculum into 96-well plate->Add Test Compound (this compound) at various concentrations Incubate (24-48h) Incubate (24-48h) Add Test Compound (this compound) at various concentrations->Incubate (24-48h) Wash to remove planktonic cells Wash to remove planktonic cells Incubate (24-48h)->Wash to remove planktonic cells Stain with Crystal Violet Stain with Crystal Violet Wash to remove planktonic cells->Stain with Crystal Violet Wash to remove excess stain Wash to remove excess stain Stain with Crystal Violet->Wash to remove excess stain Solubilize bound stain Solubilize bound stain Wash to remove excess stain->Solubilize bound stain Measure Absorbance Measure Absorbance Solubilize bound stain->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for a biofilm inhibition assay.

GFP-Based Biofilm Biomass Quantification

This method allows for the quantification of viable cells within a biofilm by measuring the fluorescence of a reporter protein.[2]

Materials:

  • Bacterial strain engineered to constitutively express Green Fluorescent Protein (GFP)

  • Sterile 96-well black, clear-bottom plates

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Inoculation and Incubation: Follow steps 1 and 2 of the Crystal Violet Biofilm Assay protocol, using a GFP-expressing bacterial strain and a black, clear-bottom plate.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS.

  • Quantification: Measure the fluorescence intensity from the bottom of the plate using a fluorescence microplate reader with appropriate excitation and emission wavelengths for GFP (e.g., excitation ~485 nm, emission ~528 nm). The fluorescence intensity is proportional to the biofilm biomass.[7]

Conclusion

This compound demonstrates significant inhibitory activity against biofilm formation in Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis. Its mechanism of action, targeting the highly conserved stringent response pathway, represents a promising strategy for the development of novel anti-biofilm therapeutics. Further quantitative studies are warranted to determine its efficacy against a broader range of pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, and to compare its performance directly with other classes of biofilm inhibitors.

References

Taming the "Magic Spot": A Comparative Guide to (p)ppGpp Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, infectious diseases, and drug discovery, the stringent response signaling molecule (p)ppGpp, often dubbed the "magic spot," is a critical target. Its central role in bacterial survival under stress, including antibiotic tolerance and biofilm formation, makes its inhibition a promising strategy for novel antibacterial therapies. This guide provides a comparative overview of Relacin, a key inhibitor of (p)ppGpp synthesis, alongside other experimental compounds, supported by available data and detailed experimental protocols.

Performance Comparison of (p)ppGpp Synthesis Inhibitors

The development of potent and specific inhibitors of the RelA/SpoT homolog (RSH) enzymes that synthesize (p)ppGpp is an ongoing challenge. While direct comparative studies are limited, data from independent research provides insights into the efficacy of various compounds. This compound was one of the first synthetic (p)ppGpp analogues developed to inhibit this pathway.[1] More recently, other molecules have been investigated, particularly in the context of mycobacteria.

Below is a summary of the reported in vitro and in vivo effects of this compound and two other experimental inhibitors, designated AC and AB, which are acetylated and isobutyryl-substituted guanine (B1146940) derivatives, respectively.

InhibitorTarget Organism(s)In Vitro InhibitionIn Vivo Effect on (p)ppGpp LevelsPhenotypic EffectsKey Findings & Limitations
This compound Bacillus subtilis, Deinococcus radiodurans, Escherichia coli (in vitro)Inhibited purified RelA from E. coli and Rel/Spo from D. radiodurans in a dose-dependent manner.Markedly reduced (p)ppGpp production in B. subtilis. No significant effect in E. coli, likely due to poor cell penetration.Inhibits entry into stationary phase, reduces cell viability, perturbs spore formation, and disrupts biofilm formation in Gram-positive bacteria.Effective in Gram-positive bacteria but limited by cell envelope permeability in Gram-negative bacteria. Pharmacokinetic properties may not be ideal for clinical use.
Compound AC Mycobacterium smegmatis, Mycobacterium tuberculosisShowed significant inhibition of (p)ppGpp synthesis by RelMsm in a dose-dependent manner.Downregulated (p)ppGpp levels in M. smegmatis.Inhibited long-term survival and biofilm formation in M. smegmatis. Inhibited biofilm formation in M. tuberculosis.Demonstrated efficacy in mycobacteria, which have a notoriously impermeable cell wall. Reported to be non-toxic to human cells.
Compound AB Mycobacterium smegmatis, Mycobacterium tuberculosisShowed significant, dose-dependent inhibition of (p)ppGpp synthesis by RelMsm. More potent than Compound AC in vitro.More potent than Compound AC in reducing in vivo (p)ppGpp synthesis in M. smegmatis.Inhibited long-term survival and biofilm formation in M. smegmatis. Inhibited biofilm formation in M. tuberculosis.The isobutyryl group was found to be a better substituent for inhibition than the acetyl group of Compound AC. Also reported as non-toxic to human cells.

Signaling Pathway and Mechanism of Inhibition

The stringent response is a bacterial survival mechanism triggered by stresses like amino acid starvation. This leads to the activation of RSH enzymes (RelA and SpoT in E. coli, Rel in most Gram-positive bacteria), which synthesize (p)ppGpp from GTP (or GDP) and ATP. (p)ppGpp then acts as a global regulator, altering transcription and enzyme activity to conserve resources and promote stress resistance. This compound and other synthetic analogues are designed to act as competitive inhibitors of the RSH enzymes, binding to the synthetase active site and preventing the production of (p)ppGpp.

G cluster_stress Stress Condition cluster_cellular_machinery Cellular Machinery cluster_inhibition Inhibition cluster_synthesis Signaling Molecule Synthesis cluster_response Bacterial Response Amino Acid Starvation Amino Acid Starvation Ribosome Ribosome Amino Acid Starvation->Ribosome stalls RSH Enzyme (RelA/Rel) RSH Enzyme (RelA/Rel) Ribosome->RSH Enzyme (RelA/Rel) activates (p)ppGpp (p)ppGpp RSH Enzyme (RelA/Rel)->(p)ppGpp synthesizes This compound This compound This compound->RSH Enzyme (RelA/Rel) inhibits GTP + ATP GTP + ATP GTP + ATP->RSH Enzyme (RelA/Rel) substrates Stringent Response Stringent Response (p)ppGpp->Stringent Response triggers Biofilm Formation Biofilm Formation Stringent Response->Biofilm Formation Antibiotic Tolerance Antibiotic Tolerance Stringent Response->Antibiotic Tolerance

Mechanism of this compound inhibiting the stringent response pathway.

Experimental Protocols

Confirming the reduction of (p)ppGpp levels is a key step in evaluating potential inhibitors. The following is a generalized protocol based on methodologies used in the characterization of this compound and other inhibitors.

1. In Vitro (p)ppGpp Synthesis Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified RSH proteins.

  • Protein Purification: Purify the target RSH enzyme (e.g., RelA from E. coli or Rel from B. subtilis) using affinity chromatography (e.g., Ni-NTA).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT). Add purified RSH enzyme, ATP, and GTP. To detect the product, one of the nucleotide substrates should be radiolabeled, typically [α-³²P]GTP.

  • Inhibitor Addition: Add the inhibitor (e.g., this compound) at a range of concentrations to different reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a set period (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding formic acid.

  • Thin-Layer Chromatography (TLC): Spot the reaction mixtures onto a polyethyleneimine (PEI)-cellulose TLC plate.

  • Chromatography: Develop the TLC plate in a chromatography tank containing a suitable buffer (e.g., 1.5 M KH₂PO₄ pH 3.4).

  • Detection and Quantification: Dry the plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager. The amount of synthesized (p)ppGpp (which will appear as distinct spots) is quantified using densitometry software. Calculate the percentage of inhibition relative to the no-inhibitor control.

2. In Vivo (p)ppGpp Accumulation Assay

This assay measures the inhibitor's effect on (p)ppGpp levels within living bacterial cells.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., B. subtilis PY79) in a defined medium to mid-log phase.

  • Radiolabeling: Add ³²P-orthophosphoric acid to the culture medium to label the intracellular nucleotide pools and incubate for several generations to ensure uniform labeling.

  • Inhibitor Treatment: Add the inhibitor at the desired concentration(s) to the cultures and incubate for a short period.

  • Induction of Stringent Response: Induce amino acid starvation to trigger (p)ppGpp synthesis. This is commonly done by adding a chemical inducer like serine hydroxamate (SHX).

  • Extraction of Nucleotides: After a set period of induction (e.g., 10-30 minutes), harvest the cells and extract the nucleotides by lysing the cells in formic acid.

  • TLC Analysis: Centrifuge the lysate to remove cell debris. Spot the supernatant onto a PEI-cellulose TLC plate and proceed with chromatography and detection as described for the in vitro assay.

  • Quantification: Quantify the spots corresponding to GTP, ppGpp, and pppGpp. The level of (p)ppGpp is often expressed as a percentage of the total guanine nucleotide pool ((ppGpp + pppGpp) / (GTP + ppGpp + pppGpp)).

G cluster_invivo In Vivo Assay Workflow cluster_invitro In Vitro Assay Workflow Bacterial Culture Growth Bacterial Culture Growth Radiolabeling with ³²P Radiolabeling with ³²P Bacterial Culture Growth->Radiolabeling with ³²P Inhibitor Treatment Inhibitor Treatment Radiolabeling with ³²P->Inhibitor Treatment Induce Stringent Response (SHX) Induce Stringent Response (SHX) Inhibitor Treatment->Induce Stringent Response (SHX) Nucleotide Extraction Nucleotide Extraction Induce Stringent Response (SHX)->Nucleotide Extraction TLC Analysis TLC Analysis Nucleotide Extraction->TLC Analysis Quantification of (p)ppGpp Quantification of (p)ppGpp TLC Analysis->Quantification of (p)ppGpp TLC Analysis->Quantification of (p)ppGpp Purified RSH Enzyme Purified RSH Enzyme Reaction Incubation Reaction Incubation Purified RSH Enzyme->Reaction Incubation Substrates ([α-³²P]GTP + ATP) Substrates ([α-³²P]GTP + ATP) Substrates ([α-³²P]GTP + ATP)->Reaction Incubation Inhibitor Inhibitor Inhibitor->Reaction Incubation Reaction Incubation->TLC Analysis

Workflow for assessing (p)ppGpp synthesis inhibitors.

Conclusion

This compound has been a foundational tool in demonstrating the therapeutic potential of targeting the stringent response. While its own clinical future may be limited, it has paved the way for the development of new inhibitors. The data on compounds AC and AB highlight the promise of this strategy against challenging pathogens like Mycobacterium tuberculosis. For researchers, the continued development and rigorous comparison of novel RSH inhibitors will be crucial in the fight against antibiotic resistance. The methodologies outlined here provide a framework for the standardized evaluation of these next-generation antibacterial candidates.

References

Lack of Evidence for Synergistic Effects of Relacin with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals no direct experimental studies or quantitative data evaluating the synergistic effects of Relacin in combination with beta-lactam antibiotics. While the individual mechanisms of action of both this compound and beta-lactam antibiotics are well-documented, research into their combined activity is not yet available.

This compound is a novel antibacterial agent that functions by inhibiting the bacterial stringent response, a key survival mechanism in bacteria.[1][2][3][4][5] It specifically targets Rel enzymes, leading to a reduction in the production of the alarmone molecules (p)ppGpp.[1][2][3][4][5] This disruption of the stringent response has been shown to interfere with bacterial long-term survival strategies, including entry into the stationary phase, spore formation, and biofilm development.[1][2][3][4][5]

Beta-lactam antibiotics, a cornerstone of antibacterial therapy, exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.

The concept of antibiotic synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a critical area of research in combating antimicrobial resistance. For beta-lactam antibiotics, synergy is often observed when one agent protects another from degradation by beta-lactamase enzymes or when two agents target different PBPs.

While there is a clear theoretical basis for investigating the potential synergy between an agent that weakens bacterial stress responses like this compound and a cell wall synthesis inhibitor like a beta-lactam, no published studies to date have presented experimental data from such an investigation. Standard methods for evaluating antibiotic synergy, such as checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI) and time-kill curve assays, have not been reported for this specific combination.

Alternative Avenues for Investigation

Given the absence of direct data on this compound and beta-lactam synergy, researchers and drug development professionals may consider exploring related areas where information is more readily available:

  • Synergy of other stringent response inhibitors with cell wall synthesis inhibitors: Research on other compounds that modulate the stringent response could provide insights into potential synergistic interactions.

  • General mechanisms of antibiotic synergy: A broader understanding of the principles governing synergistic antibiotic combinations can inform the design of future studies.

  • The standalone effects of this compound: In-depth analysis of the existing data on this compound's impact on bacterial physiology and survival can guide the selection of potential combination therapies to investigate.

References

A Comparative Guide to Novel Relacin Analogs as Rel Protein Inhibitors in Bacterial Stringent Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial stringent response is a key survival mechanism activated under stressful conditions, such as nutrient deprivation. This pathway is primarily mediated by the Rel family of proteins (RelA and SpoT in many bacteria), which synthesize the alarmone messengers guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. The accumulation of (p)ppGpp orchestrates a global reprogramming of cellular processes, leading to a state of dormancy and antibiotic tolerance. Consequently, inhibitors of Rel proteins are of significant interest as potential novel antibacterial agents that could disarm these bacterial survival strategies.

Relacin, a synthetic analog of (p)ppGpp, has emerged as a promising inhibitor of Rel proteins.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel this compound analogs, focusing on their inhibitory potency against Rel proteins from both Gram-negative and Gram-positive bacteria. The data presented is primarily based on the findings of Wexselblatt et al. in their 2013 publication in the European Journal of Medicinal Chemistry.[2]

Comparative Inhibitory Activity of this compound Analogs

The inhibitory potential of this compound and its analogs was evaluated against purified RelA from Escherichia coli and the Rel/Spo homolog from Deinococcus radiodurans. The half-maximal inhibitory concentrations (IC50) were determined through an in vitro (p)ppGpp synthesis assay. The results, summarized in the table below, highlight key structural modifications that influence inhibitory activity.

CompoundR' (5' Position)R'' (3' Position)RelA (E. coli) IC50 (µM)Rel/Spo (D. radiodurans) IC50 (µM)
This compound Gly-GlyGly-Gly~500~400
2a GlyGly>1000>1000
2b β-Ala-β-Alaβ-Ala-β-Ala~600~500
2c GlnGln>1000>1000
2d Glu-GluGlu-Glu~100 ~50
3a Gly-GlyH>1000>1000
3b HGly-Gly>1000>1000

Data sourced from Wexselblatt et al., Eur J Med Chem, 2013.[2]

The SAR studies reveal that the nature of the dipeptide moieties at the 3' and 5' positions of the deoxyguanosine scaffold is critical for inhibitory potency. Notably, compound 2d , which features two glutamylglutamic acid moieties, demonstrated significantly enhanced activity against both RelA and Rel/Spo compared to the parent compound, this compound.[2] This suggests that the acidic side chains of the glutamic acid residues may play a crucial role in the interaction with the active site of the Rel enzymes. Analogs with single amino acid substitutions (2a, 2c) or modifications at only one position (3a, 3b) showed a marked decrease in or complete loss of activity.

Experimental Methodologies

In Vitro (p)ppGpp Synthesis Assay

The inhibitory activity of the this compound analogs was determined using an in vitro (p)ppGpp synthesis assay followed by thin-layer chromatography (TLC) and autoradiography.

Materials:

  • Purified RelA or Rel/Spo enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM KCl, 1 mM DTT)

  • ATP

  • GTP

  • α-[32P]-GTP (radiolabel)

  • This compound analogs (inhibitors) at various concentrations

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC running buffer (e.g., 1.5 M KH2PO4, pH 3.4)

  • Phosphorimager system for detection

Procedure:

  • The reaction mixture containing reaction buffer, ATP, GTP, and α-[32P]-GTP is prepared.

  • Varying concentrations of the this compound analog (inhibitor) are added to the reaction mixtures.

  • The reaction is initiated by the addition of the purified RelA or Rel/Spo enzyme.

  • The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • A small aliquot of each reaction is spotted onto a PEI-cellulose TLC plate.

  • The TLC plate is developed in the running buffer to separate the substrate (GTP) from the products (pppGpp and ppGpp).

  • The TLC plate is dried and exposed to a phosphor screen.

  • The radiolabeled spots corresponding to GTP, pppGpp, and ppGpp are visualized and quantified using a phosphorimager.

  • The percentage of (p)ppGpp synthesis is calculated for each inhibitor concentration relative to a no-inhibitor control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context and workflow of this research, the following diagrams illustrate the bacterial stringent response pathway and the general experimental workflow for screening this compound analogs.

stringent_response_pathway cluster_stress Stress Conditions cluster_ribosome Ribosome cluster_effects Nutrient Limitation Nutrient Limitation Uncharged tRNA Uncharged tRNA Nutrient Limitation->Uncharged tRNA Ribosome A-site Ribosome A-site Uncharged tRNA->Ribosome A-site RelA_SpoT RelA/SpoT Ribosome A-site->RelA_SpoT Activation p_ppGpp (p)ppGpp Synthesis RelA_SpoT->p_ppGpp ATP + GTP/GDP Downstream_Effects Downstream Effects p_ppGpp->Downstream_Effects Global Regulation Transcription ↓ rRNA, tRNA synthesis ↑ Amino acid biosynthesis Translation ↓ Protein synthesis Replication ↓ DNA replication Survival ↑ Stress resistance ↑ Antibiotic tolerance experimental_workflow Start Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro (p)ppGpp Synthesis Assay Purification->Screening TLC TLC and Autoradiography Screening->TLC Quantification Quantification of (p)ppGpp Synthesis TLC->Quantification IC50 IC50 Determination Quantification->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR End SAR->End

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Relacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of Relacin, a novel antibacterial agent. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. This compound is known to target the bacterial stringent response, making it a compound of interest in combating antibiotic resistance.[1][2][3] However, its classification as a pharmacologically active material necessitates meticulous disposal practices.[4]

This compound: Key Safety and Chemical Data

All personnel must be familiar with the properties of this compound before handling. The following data is summarized for quick reference.

PropertyValueSource
Molecular Formula C24H31N9O13PubChem[5]
Molecular Weight 653.6 g/mol PubChem[5]
Target Pathway Inhibits (p)ppGpp synthesis by RelA/Rel/Spo enzymes, blocking the bacterial stringent response.PLOS Pathogens[1]
Primary Hazards Knowledge about health hazards is incomplete. As a pharmacologically active material, avoid direct contact, inhalation, and ingestion.USP-MSDS[4]
Known Effects Perturbs stationary phase entry in Gram-positive bacteria, leading to cell death. Inhibits sporulation and biofilm formation.[1][2][3]PLOS Pathogens, ResearchGate
In Vitro IC50 12 µM (against Bacillus subtilis RelA)Vulcanchem[6]

Experimental Protocols for Waste Handling

The following protocols are mandatory for all waste streams containing this compound. These procedures are designed to mitigate risks associated with handling a pharmacologically active compound.

Protocol 2.1: Decontamination of Liquid Waste

Liquid waste containing this compound, such as from cell cultures or experimental assays, must be chemically deactivated before disposal.

  • Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless compatibility has been verified.[7]

  • Deactivation: While specific deactivation agents for this compound are not publicly documented, a common practice for analogous compounds involves hydrolysis. A suggested method (requiring validation in your facility) is to adjust the pH to >11 with 1M NaOH and maintain it for 24 hours to hydrolyze the carbamate (B1207046) bridges.

  • Neutralization: After the deactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1M HCl).

  • Disposal: After confirming neutralization, the solution may be eligible for drain disposal, flushed with at least 100 times its volume in water.[8] Crucially, confirm this procedure is compliant with your local wastewater treatment authority regulations. [8]

Protocol 2.2: Disposal of Solid Waste

Solid waste includes contaminated labware (e.g., pipette tips, tubes), personal protective equipment (PPE), and spill cleanup materials.

  • Collection: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container clearly labeled "Hazardous Pharmaceutical Waste: Contains this compound".[7]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[7]

  • Disposal: Arrange for pickup and disposal via a certified hazardous waste contractor. The preferred method of disposal for pharmacologically active compounds is incineration to ensure complete destruction.[9] Never dispose of this compound-contaminated solid waste in the regular trash.[7]

Protocol 2.3: Handling Empty Containers

  • Triple Rinsing: Empty this compound containers must be triple-rinsed. The first rinseate must be collected and treated as hazardous liquid waste.[7]

  • Defacing: The original label on the container must be completely removed or defaced.[7]

  • Disposal: Once rinsed and defaced, the container can be disposed of as non-hazardous solid waste or recycled, according to institutional policy.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Identification cluster_2 Liquid Waste Processing cluster_3 Solid Waste Processing start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid deactivate Chemically Deactivate (e.g., Hydrolysis) is_liquid->deactivate Yes collect_solid Collect in Labeled Hazardous Waste Container is_liquid->collect_solid No (Solid Waste) neutralize Neutralize to pH 6-8 deactivate->neutralize sewer Dispose via Sanitary Sewer (with copious water, pending local approval) neutralize->sewer store_solid Store in Designated Accumulation Area collect_solid->store_solid incinerate Dispose via Certified Vendor (Incineration) store_solid->incinerate

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) if the substance is classified as controlled.[9] The EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR 266 Subpart P) provides a framework that is highly relevant for healthcare and research facilities.[10] It is the responsibility of the waste generator to ensure all procedures are compliant with applicable laws.[11]

References

Safe Handling and Disposal of the Potent Compound Relacin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling potent chemical agents in a laboratory setting. As no specific public data is available for a substance named "Relacin," these recommendations are founded on the hypothetical premise that this compound is a potent, hazardous compound. This information should be adapted based on a thorough risk assessment of the compound's actual properties, as detailed in its Safety Data Sheet (SDS).

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potent compounds like this compound.[1] The selection of appropriate PPE is dependent on the nature of the task and the associated risk of exposure.[2][3]

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading[4]
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)[5]

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Experimental Protocols

A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[1]

1. Preparation

  • Designate a specific handling area, such as a fume hood or glove box.

  • Ensure proper ventilation.

  • Assemble all necessary equipment and PPE before beginning work.

  • Minimize the quantity of the compound to be handled.

  • Thoroughly review the Safety Data Sheet (SDS) for this compound.

2. Handling

  • Wear the appropriate PPE at all times.

  • Avoid direct skin and eye contact.

  • Prevent the generation of aerosols.

  • Utilize wet-wiping techniques for cleaning surfaces to avoid the dispersal of powders.

  • Decontaminate all equipment immediately after use.

3. Weighing and Solution Preparation

  • If weighing a solid, perform this task within a fume hood and use a disposable weigh boat.

  • When preparing a solution, add the solvent to the compound slowly to prevent splashing.

4. Decontamination and PPE Removal

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Decontaminate all reusable equipment according to established laboratory procedures.

  • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

  • Dispose of single-use PPE in a designated hazardous waste container.

Emergency Procedures: Chemical Spill

In the event of a chemical spill, a swift and informed response is crucial to minimize harm to personnel and the laboratory environment.[6]

1. Immediate Actions

  • Alert all personnel in the immediate area.[7]

  • If necessary, evacuate the area.

  • If there is a fire or medical attention is required, contact emergency services.

  • Attend to any individuals who may have been contaminated. Contaminated clothing should be removed immediately, and the affected skin should be flushed with water for at least 15 minutes.[7]

2. Spill Containment and Cleanup

  • Ensure you are wearing the appropriate PPE before attempting to clean up a spill.[8]

  • For volatile substances, close the laboratory door and increase ventilation through fume hoods to prevent the spread of vapors.[8]

  • Control the spread of the liquid by creating a dike with absorbent material, working from the outside in.[9]

  • Absorb the spilled liquid with materials such as vermiculite (B1170534) or cat litter.[6]

  • Collect and contain the cleanup residues in a designated hazardous waste container.[8]

  • Decontaminate the area and any affected equipment.[8]

3. Disposal

  • All materials used to clean up the spill should be treated as hazardous waste.

  • Properly label all waste containers with the chemical contents.[6]

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate if Necessary Spill->Alert Attend Attend to Contaminated Individuals Alert->Attend Assess Assess Spill Hazard Attend->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect Cleanup Residue Absorb->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled in accordance with all federal, state, and local regulations.[10]

  • Waste Identification: All waste containing this compound, including spilled materials and contaminated PPE, should be treated as hazardous chemical waste.[11]

  • Containment: Use designated, properly labeled, and chemical-resistant containers for all this compound waste.

  • Storage: Store waste containers in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety department. Do not dispose of this compound down the drain or in regular trash.[12] High-temperature incineration is often the recommended disposal method for many pharmaceutical compounds.[1]

  • Container Decontamination: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before its final disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.